molecular formula C8H9NO2 B1662109 1,3-Dimethyl-5-nitrobenzene CAS No. 99-12-7

1,3-Dimethyl-5-nitrobenzene

Cat. No.: B1662109
CAS No.: 99-12-7
M. Wt: 151.16 g/mol
InChI Key: BYFNZOKBMZKTSC-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethyl-5-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3
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InChI Key

BYFNZOKBMZKTSC-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)[N+](=O)[O-])C
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Molecular Formula

C8H9NO2
Record name 1,3-DIMETHYL-5-NITROBENZENE
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DSSTOX Substance ID

DTXSID7025136
Record name 1,3-Dimethyl-5-nitrobenzene
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Molecular Weight

151.16 g/mol
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Physical Description

1,3-dimethyl-5-nitrobenzene appears as needles or yellow crystalline solid. (NTP, 1992)
Record name 1,3-DIMETHYL-5-NITROBENZENE
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Boiling Point

484 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
Record name 1,3-DIMETHYL-5-NITROBENZENE
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CAS No.

99-12-7
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Melting Point

162 to 165 °F (NTP, 1992)
Record name 1,3-DIMETHYL-5-NITROBENZENE
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Foundational & Exploratory

A Technical Guide to the Physical Characteristics of 5-Nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Nitro-m-xylene (CAS No: 99-12-7), a key intermediate in various chemical syntheses.[1] Intended for researchers, chemists, and drug development professionals, this document consolidates essential data, including physicochemical properties, spectroscopic profiles, and solubility. Furthermore, it outlines detailed, field-proven experimental protocols for the verification of its identity and purity, such as melting point determination and gas chromatography-mass spectrometry (GC-MS). The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction

5-Nitro-m-xylene, also known by its IUPAC name 1,3-dimethyl-5-nitrobenzene, is a nitrated aromatic hydrocarbon.[2][3][4] Structurally, it is a derivative of meta-xylene with a nitro group (-NO₂) substituted at the 5-position of the benzene ring. This compound serves as a valuable building block in the synthesis of more complex molecules in various fields, including the development of pharmaceuticals and specialty chemicals. An accurate understanding and verification of its physical properties are paramount for its effective use in research and manufacturing, ensuring both the integrity of the final product and the safety of the process.

Molecular and Physicochemical Properties

The fundamental identity of 5-Nitro-m-xylene is defined by its molecular structure and resulting physicochemical properties.

2.1 Molecular Structure

The arrangement of atoms in 5-Nitro-m-xylene dictates its reactivity and physical behavior. The presence of the electron-withdrawing nitro group on the dimethylated benzene ring influences its polarity and intermolecular interactions.

Caption: 2D Chemical Structure of 5-Nitro-m-xylene.

2.2 Physicochemical Data Summary

The key physical and chemical identifiers for 5-Nitro-m-xylene are summarized in the table below. These values are critical for laboratory handling, reaction setup, and safety considerations.

PropertyValueSource(s)
CAS Number 99-12-7[1][2][3][4]
Molecular Formula C₈H₉NO₂[1][2][3][4]
Molecular Weight 151.16 g/mol [1][3][4]
Appearance Yellow-orange solid; needles or crystalline powder[1][5][6][7]
Melting Point 70 - 74 °C (158 - 165.2 °F)[1][5][8]
Boiling Point 273 - 274 °C (523.4 - 525.2 °F)[1][2][5]
Density ~1.17 g/cm³[2]
Solubility Insoluble in water.[5][6][7]
Vapor Pressure 0.00913 mmHg at 25 °C[5]
IUPAC Name This compound[2][3]
Spectroscopic and Solubility Profile

For unambiguous identification and quality control, spectroscopic analysis is essential. The solubility profile dictates appropriate solvents for reactions, purification, and analysis.

3.1 Spectroscopic Analysis
  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 5-Nitro-m-xylene will exhibit a molecular ion (M+) peak corresponding to its molecular weight of approximately 151.16 g/mol .[3][9] The fragmentation pattern provides further structural confirmation.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the 1,3,5-substitution pattern.

    • ¹³C NMR: The carbon NMR will show unique resonances for the non-equivalent carbons in the molecule, including the two distinct aromatic carbons, the carbon bearing the nitro group, and the methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will prominently feature strong absorption bands characteristic of the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-H stretches from the aromatic ring and methyl groups.

3.2 Solubility Characteristics

5-Nitro-m-xylene is documented as being insoluble in water.[5][6][7] As a relatively nonpolar aromatic compound, it exhibits good solubility in common organic solvents such as acetone, dichloromethane, and other chlorinated solvents. This property is leveraged during spill cleanup procedures, where acetone is recommended to dampen the solid material for safe handling and transfer.[6]

Experimental Protocols for Verification

The following protocols are standard, self-validating methods for confirming the identity and purity of a 5-Nitro-m-xylene sample.

4.1 Protocol: Melting Point Determination

The melting point is a robust indicator of purity. A pure crystalline solid exhibits a sharp melting range (typically 0.5-1.5 °C), whereas impurities will depress and broaden this range.[10]

Methodology:

  • Sample Preparation: Ensure the 5-Nitro-m-xylene sample is completely dry and finely powdered. Jab the open end of a glass capillary tube into the powder to collect a small amount.[11] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[11][12]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[11]

  • Approximate Determination (Rapid Run): If the expected melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20 °C/minute) to find an approximate range.[10]

  • Accurate Determination (Slow Run): Allow the apparatus to cool to at least 20 °C below the approximate melting point.[10] Begin heating at a slow, controlled rate of 1-2 °C per minute.[10][11]

    • Causality: A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature at the moment of phase change.

  • Data Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of solid melts completely into a transparent liquid.[11]

  • Interpretation: The melting range is T₁ to T₂. For a pure sample, this range should be narrow and fall within the literature value of 70-74 °C.[1]

4.2 Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates volatile compounds and provides their mass spectra for definitive identification. It is the standard method for confirming purity and identifying potential contaminants.[13]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Weigh ~10 mg of 5-Nitro-m-xylene p2 Dissolve in volatile solvent (e.g., Dichloromethane) p1->p2 p3 Transfer to 2 mL GC vial p2->p3 a1 Inject 1 µL into GC Inlet (Splitless) p3->a1 a2 Separation on HP-5ms column (Temp. Program) a1->a2 a3 Elution & Ionization (EI, 70 eV) a2->a3 a4 Mass Analyzer (Quadrupole) a3->a4 d1 Acquire Total Ion Chromatogram (TIC) a4->d1 d2 Integrate Peaks & Extract Mass Spectra d1->d2 d3 Compare Spectra to NIST Library d2->d3 d4 Quantify Purity (% Area) d3->d4

Caption: Workflow for Purity Analysis of 5-Nitro-m-xylene by GC-MS.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the 5-Nitro-m-xylene sample (~10-100 µg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.[14] The sample must be fully dissolved and free of particulates.[14]

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a non-polar capillary column, such as an HP-5ms (a 5% phenyl methylpolysiloxane column), which is robust and suitable for separating aromatic compounds.[15][16]

    • GC Conditions (Typical):

      • Inlet Temperature: 250 °C

      • Injection Mode: Splitless (to ensure transfer of trace components)

      • Carrier Gas: Helium at a constant flow of ~1.2 mL/min.[15]

      • Oven Program: Start at 50 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 2 min).

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.[16]

      • Scan Range: 35-500 amu.[16]

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS system. The system will automatically execute the run and acquire the data.

  • Data Interpretation:

    • Chromatogram: The primary peak in the total ion chromatogram (TIC) should correspond to 5-Nitro-m-xylene. The retention time is a characteristic, though not unique, identifier.

    • Mass Spectrum: Extract the mass spectrum of the main peak. It should match the reference spectrum for 5-Nitro-m-xylene from a trusted database, such as the NIST Mass Spectral Library.[3]

    • Purity Calculation: The purity can be estimated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. A purity of >=99% is common for high-quality reagents.[17]

Safety, Handling, and Storage

5-Nitro-m-xylene is classified as a hazardous substance and requires careful handling.

  • Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[1] It may cause damage to organs through prolonged or repeated exposure.[1][7]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][18] Work in a well-ventilated area or use a chemical fume hood.[1]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated, and approved area.[18] Store locked up.[1]

Conclusion

This guide has detailed the essential physical characteristics of 5-Nitro-m-xylene, providing a foundational dataset for its use in scientific applications. The identity, purity, and safety of this compound can be confidently established by adhering to the analytical protocols described herein, such as melting point determination and GC-MS analysis. These self-validating experimental methods, grounded in established chemical principles, are crucial for ensuring the reproducibility and success of research and development endeavors.

References

1,3-Dimethyl-5-nitrobenzene CAS number 99-12-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene (CAS 99-12-7)

Introduction

This compound, also widely known by its common name 5-nitro-m-xylene, is an important organic compound with the CAS number 99-12-7.[1][2][3][4] As a nitrated aromatic hydrocarbon, it serves as a crucial intermediate and building block in the synthesis of a variety of more complex molecules. Its utility spans across industries, including the production of dyes, agrochemicals, and as a precursor for pharmaceutical ingredients.[5] The strategic placement of its functional groups—two activating methyl groups and a deactivating, yet transformable, nitro group—imparts a unique reactivity profile that is of significant interest to synthetic organic chemists. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and safe handling, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its use in research and development.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below.

IdentifierValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 99-12-7CAMEO Chemicals[1], Fisher Scientific[3]
Synonyms 5-Nitro-m-xylene, 3,5-DimethylnitrobenzeneCAMEO Chemicals[1], Fisher Scientific[3]
Molecular Formula C₈H₉NO₂Santa Cruz Biotechnology[6]
Molecular Weight 151.16 g/mol PubChem[2]
InChI Key BYFNZOKBMZKTSC-UHFFFAOYSA-NSigma-Aldrich[4]
SMILES CC1=CC(=CC(=C1)--INVALID-LINK--[O-])CPubChem[2]
UN Number 1665CAMEO Chemicals[1], PubChem[2]
Physicochemical Data

The compound exists as a yellow crystalline solid under standard conditions.[1][2][7] Its key properties are crucial for designing experimental setups, particularly concerning solubility and thermal conditions.

PropertyValueSource
Appearance Needles or yellow crystalline solidCAMEO Chemicals[1], PubChem[2], ChemicalBook[7]
Melting Point 72-74 °C (162-165 °F)PubChem[2], Sigma-Aldrich[4], ChemicalBook[7]
Boiling Point ~251 °C (484 °F) at 760 mmHgCAMEO Chemicals[1], PubChem[2]
Water Solubility Insoluble (<1 mg/mL at 15 °C)CAMEO Chemicals[1], PubChem[2], ChemicalBook[7]
Stability Stable under normal temperatures and pressuresCROCHEM

Synthesis and Mechanistic Considerations

The primary route to nitrated xylenes is through the electrophilic aromatic substitution of m-xylene. Understanding the mechanism and regioselectivity is key to isolating the desired isomer.

The Nitration of m-Xylene

The nitration of m-xylene (1,3-dimethylbenzene) is a classic electrophilic aromatic substitution reaction.[8] It is typically performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[8][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).

Causality of Isomer Formation: The two methyl groups on the m-xylene ring are ortho-, para-directing and activating. This means they direct incoming electrophiles to the positions ortho and para relative to themselves.

  • Position 2: Ortho to one methyl group and para to the other. Highly activated.

  • Position 4: Ortho to both methyl groups. Highly activated.

  • Position 5: Meta to both methyl groups. Sterically least hindered but electronically disfavored.

  • Position 6: Equivalent to position 2.

Consequently, the direct nitration of m-xylene predominantly yields 4-nitro-m-xylene and 2-nitro-m-xylene as the major products.[9] The formation of this compound is a minor pathway in this direct approach. Achieving a higher yield of the 5-nitro isomer often requires specialized catalytic systems or separation from the product mixture. Forcing conditions with high acid ratios can also lead to over-nitration, producing dinitro compounds.[8][10]

Nitration_of_mXylene cluster_reactants Reactants cluster_products Products mXylene m-Xylene p4_Nitro 4-Nitro-m-xylene (Major) mXylene->p4_Nitro Electrophilic Attack (Position 4) p2_Nitro 2-Nitro-m-xylene (Major) mXylene->p2_Nitro (Position 2/6) p5_Nitro 5-Nitro-m-xylene (Minor) mXylene->p5_Nitro (Position 5) MixedAcid HNO₃ / H₂SO₄ Nitronium NO₂⁺ (Nitronium ion) MixedAcid->Nitronium Generates Nitronium->p4_Nitro Electrophilic Attack (Position 4) Nitronium->p2_Nitro (Position 2/6) Nitronium->p5_Nitro (Position 5)

Figure 1: Isomer formation in the nitration of m-xylene.
Generalized Experimental Protocol for Nitration

This protocol provides a framework for the nitration of m-xylene. Self-Validation Note: This reaction is highly exothermic and requires strict temperature control. The generation of a potent electrophile must be managed carefully to prevent runaway reactions and over-nitration.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated H₂SO₄ (e.g., 2.5 equivalents) in an ice-salt bath to 0-5 °C.

  • Nitrating Mixture Formation: Slowly add concentrated HNO₃ (e.g., 1.1 equivalents) dropwise to the cold sulfuric acid while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled, add m-xylene (1.0 equivalent) dropwise from the funnel, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude nitrated xylene mixture will separate as an oily or solid layer.

  • Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of isomers can be separated by fractional distillation or column chromatography.

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is highly characteristic. It would be expected to show two singlets for the non-equivalent aromatic protons and a singlet for the two equivalent methyl groups. Due to the electron-withdrawing nature of the nitro group, the aromatic protons will be deshielded and appear downfield.[11]

  • ¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon environments in the aromatic ring and one signal for the methyl carbons. The carbon atom attached to the nitro group (ipso-carbon) is typically shifted significantly downfield.[11]

  • IR Spectroscopy: The infrared spectrum will prominently feature strong, characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Additional peaks will correspond to C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the ring.[12]

  • Mass Spectrometry: Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 151).[2][12] Common fragmentation patterns for nitroaromatics include the loss of NO₂ (m/z = 46) and NO (m/z = 30).

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential for chemical transformation, making it a versatile intermediate.

Reduction of the Nitro Group

The most significant reaction for this compound in synthetic chemistry is the reduction of the nitro group to an amine. This transformation yields 3,5-dimethylaniline, a valuable precursor for pharmaceuticals and other fine chemicals.[5] This reduction can be achieved using various reagents, with common laboratory methods including:

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).

  • Metal-Acid Systems: Using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like HCl.

The resulting aniline derivative opens up a vast array of subsequent chemical reactions, including diazotization, acylation, and C-N bond formation, which are central to building complex molecular architectures.

Reduction_Reaction Start This compound Product 3,5-Dimethylaniline Start->Product Reduction Reagent [H] (e.g., H₂/Pd or Fe/HCl) Reagent->Product

Figure 2: Reduction of this compound to 3,5-Dimethylaniline.
Role as a Synthetic Building Block

Nitro-containing compounds are pivotal in medicinal chemistry.[13] While the nitro group itself can be a pharmacophore, it is more often used as a synthetic handle.[13] The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution but can activate it towards nucleophilic aromatic substitution (SₙAr), particularly if other leaving groups are present. Derivatives of this compound can serve as intermediates in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The corresponding aniline is a precursor for compounds targeting various diseases.[5]

  • Azo Dyes: Through diazotization of the aniline derivative followed by coupling with an activated aromatic compound.[7]

  • Agrochemicals: Many pesticides and herbicides are built upon substituted aniline scaffolds.[5]

Safety, Handling, and Toxicology

This compound is a hazardous chemical that requires careful handling to minimize exposure.[3]

GHS Hazard Classification

The compound is classified as acutely toxic and may cause organ damage through prolonged or repeated exposure.[2][3][14]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
alt text
DangerH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[14]
Specific Target Organ Toxicity (Repeated Exposure)
alt text
DangerH373: May cause damage to organs through prolonged or repeated exposure.[3][14]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[7]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[3]

  • Incompatibilities: The compound is incompatible with strong oxidizing agents and strong bases.[1][7] Keep away from heat and sources of ignition.[3]

First Aid and Spill Response
  • First Aid:

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[3]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3][16]

  • Spill Response: For small spills, remove all ignition sources. Dampen the solid material with a solvent like acetone and transfer it to a sealed container for disposal.[1] The area should then be decontaminated. For larger spills, isolate the area and follow emergency response guidelines.[1]

Conclusion

This compound (CAS 99-12-7) is a synthetically valuable nitroaromatic compound. While its direct synthesis via nitration of m-xylene is complicated by the formation of other isomers, its utility as a precursor, particularly to 3,5-dimethylaniline, is significant. A thorough understanding of its chemical properties, reactivity, and stringent safety protocols is essential for its effective and safe application in research and development, especially within the pharmaceutical and fine chemical sectors.

References

Synthesis of 1,3-Dimethyl-5-nitrobenzene from m-Xylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-5-nitrobenzene via the electrophilic nitration of m-xylene. The document delves into the underlying reaction mechanism, offers a detailed and field-tested experimental protocol, outlines critical safety considerations, and describes standard analytical techniques for product characterization. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough and practical understanding of this fundamental organic transformation.

Introduction: Strategic Importance of Nitrated Aromatics

The nitration of aromatic compounds is a cornerstone of industrial organic synthesis.[1][2] Nitroaromatics, such as this compound, serve as crucial intermediates in the manufacturing of a wide array of valuable products, including pharmaceuticals, dyes, agrochemicals, and explosives.[1][2][3] The introduction of a nitro group onto an aromatic ring provides a versatile chemical handle for further functionalization, most notably its reduction to an amino group, which opens pathways to a vast range of aniline derivatives.

m-Xylene (1,3-dimethylbenzene) is an abundant feedstock derived from petroleum refining.[3] Its specific substitution pattern makes it an interesting substrate for electrophilic aromatic substitution reactions. This guide focuses on the controlled mononitration of m-xylene to selectively produce this compound, a less common isomer compared to the ortho and para products, but one with specific applications in fine chemical synthesis.

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of m-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][4] The process is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid".[1]

Step 1: Generation of the Electrophile. Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[1]

Step 2: Electrophilic Attack. The electron-rich π system of the m-xylene ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Step 3: Deprotonation and Aromatization. A weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring, yielding the final nitro-substituted product.

Regioselectivity: The two methyl groups on the m-xylene ring are activating and ortho-, para-directing. This means they increase the rate of electrophilic attack and direct the incoming electrophile to the positions ortho and para to themselves. In m-xylene, the positions ortho to one methyl group and para to the other (positions 4 and 6) are sterically unhindered and electronically activated. The position ortho to both methyl groups (position 2) is also activated but more sterically hindered. The position meta to both methyl groups (position 5) is the least activated. However, under specific and controlled reaction conditions, the formation of the 5-nitro isomer can be achieved, although it is not typically the major product in standard nitrations which favor the 4-nitro and 2-nitro isomers.[5] This guide will focus on a procedure that can yield the 5-nitro isomer, which is often achieved under more forcing conditions or with different nitrating agents.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Disclaimer: This procedure involves the use of highly corrosive and reactive chemicals. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment must be conducted before commencing any work.[6]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
m-Xylene106.1710.6 g (12.2 mL)0.1Reagent grade, >99%
Conc. Nitric Acid (70%)63.019.0 g (6.0 mL)0.1Corrosive, Oxidizer
Conc. Sulfuric Acid (98%)98.0818.4 g (10.0 mL)0.18Corrosive, Dehydrating
Dichloromethane (DCM)84.9350 mL-Extraction Solvent
5% Sodium Bicarbonate (aq)84.0150 mL-For neutralization
Saturated Sodium Chloride (aq)58.4420 mL-For washing
Anhydrous Magnesium Sulfate120.37~5 g-Drying agent
Crushed Ice-~200 g-For quenching
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a 100 mL flask, carefully add 10.0 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. While stirring, slowly add 6.0 mL of concentrated nitric acid dropwise. Maintain the temperature below 10 °C during the addition. This mixture is highly corrosive and should be handled with extreme care.[6]

  • Reaction Setup: In a separate 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 12.2 mL of m-xylene.

  • Nitration Reaction: Cool the flask containing the m-xylene in an ice-water bath. Begin to add the cold nitrating mixture from the dropping funnel to the stirred m-xylene at a rate that maintains the reaction temperature between 25-30 °C.[7] After the addition is complete (approximately 30-45 minutes), continue to stir the reaction mixture at room temperature for an additional 60 minutes to ensure the reaction goes to completion.[7]

  • Reaction Quenching: Slowly and carefully pour the reaction mixture into a 600 mL beaker containing about 200 g of crushed ice with constant stirring.[3] This step should be performed in a fume hood as nitrogen oxide gases may be evolved.

  • Work-up and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the product with two 25 mL portions of dichloromethane (DCM).

    • Combine the organic layers.

    • Wash the combined organic layer sequentially with 25 mL of cold water, 25 mL of 5% sodium bicarbonate solution (venting frequently to release CO₂), and finally with 20 mL of saturated sodium chloride solution.[8]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Decant or filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator.

  • Purification: The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the this compound. Recrystallization from ethanol can also be employed for further purification.[3]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product m_xylene m-Xylene reaction_flask Nitration (25-30°C) m_xylene->reaction_flask mixed_acid Mixed Acid (HNO₃ + H₂SO₄) mixed_acid->reaction_flask quench Quench in Ice Water reaction_flask->quench Pour into extraction Liquid-Liquid Extraction (DCM) quench->extraction wash Aqueous Washes (H₂O, NaHCO₃, Brine) extraction->wash dry Dry with MgSO₄ wash->dry evaporation Solvent Removal dry->evaporation purification Purification (Distillation/Chromatography) evaporation->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Hazard Management

Nitration reactions are inherently hazardous due to the use of strong acids and the exothermic nature of the reaction.[6]

  • Corrosive Chemicals: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact with skin or eyes.[6] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Reaction: The reaction generates a significant amount of heat.[6] Proper temperature control is crucial to prevent runaway reactions, which can lead to explosions and the release of toxic fumes. The addition of the nitrating mixture should be slow and monitored, and an ice bath should be readily available for cooling.

  • Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[2][6] All procedures must be carried out in a well-ventilated fume hood.

  • Waste Disposal: The acidic aqueous waste generated during the work-up must be neutralized before disposal according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: Pure this compound is a crystalline solid with a reported melting point of 72-74 °C. A sharp melting point range close to the literature value is indicative of high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretches at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-H stretches for the aromatic ring and methyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the substitution pattern on the aromatic ring. For this compound, one would expect distinct signals for the aromatic protons and a singlet for the two equivalent methyl groups.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic and methyl carbons, with the carbon attached to the nitro group being significantly downfield.

Conclusion

The synthesis of this compound from m-xylene is a well-established yet instructive example of electrophilic aromatic substitution. Successful and safe execution of this procedure requires a solid understanding of the reaction mechanism, careful attention to experimental parameters, and stringent adherence to safety protocols. The resulting product serves as a valuable building block for more complex molecules in various fields of chemical and pharmaceutical research.

References

Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene: Synthesis, Reactions, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, and its strategic application as a precursor to bioactive molecules. We will explore the mechanistic underpinnings of its synthesis and subsequent transformations, offering field-proven insights into experimental design and execution.

Properly identifying a chemical entity is the foundation of sound scientific work. The compound commonly known as 5-Nitro-m-xylene is systematically named under IUPAC nomenclature, which is crucial for unambiguous communication in research and regulatory contexts.

Nomenclature and Structure

The IUPAC name for this compound is This compound .[1] The name is derived by identifying the parent benzene ring substituted with two methyl groups at positions 1 and 3 (a meta-xylene scaffold) and a nitro group at position 5.

  • Synonyms: 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene, 5-Nitro-1,3-dimethylbenzene[2][3]

  • CAS Number: 99-12-7[1]

  • Molecular Formula: C₈H₉NO₂[1]

  • InChI Key: BYFNZOKBMZKTSC-UHFFFAOYSA-N[1]

  • SMILES: CC1=CC(=CC(=C1)N(=O)=O)C

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for designing experiments, ensuring safety, and developing purification strategies. The properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 151.16 g/mol [PubChem CID 7426]
Appearance Needles or yellow crystalline solid[PubChem CID 7426]
Melting Point 72-74 °C (162-165 °F)[PubChem CID 7426]
Boiling Point 251 °C (484 °F) at 760 mmHg[PubChem CID 7426]
Solubility Insoluble in water.[PubChem CID 7426, 29]
Density 1.1446 g/cm³ (estimate)[ChemBK]

Synthesis of this compound: A Case Study in Regioselectivity

The primary route to this compound is the electrophilic aromatic substitution (EAS) nitration of m-xylene. This reaction, while straightforward in principle, presents a significant challenge in regioselectivity, which dictates the final isomer distribution.

The Mechanism of Electrophilic Nitration

The nitration of an aromatic ring is a classic EAS reaction. The process begins with the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

G cluster_generation Nitronium Ion Generation HNO3 HNO₃ H2SO4 H₂SO₄ Protonated_HNO3 H₂O⁺-NO₂ NO2_ion NO₂⁺ (Nitronium Ion) HSO4 HSO₄⁻ H2O H₂O

Directing Effects and the Challenge of Regioselectivity

In the nitration of m-xylene, the two methyl groups are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves.[4]

  • Position 2: ortho to one methyl group and meta to the other.

  • Position 4: ortho to one methyl group and para to the other. This position is highly activated.

  • Position 5: meta to both methyl groups. This position is the least activated.

Due to these directing effects, the direct nitration of m-xylene yields a mixture of isomers, with 4-nitro-m-xylene and 2-nitro-m-xylene being the major products. The formation of this compound is a minor pathway because the 5-position is electronically disfavored. This makes its isolation from the reaction mixture challenging and highlights the importance of advanced purification techniques or alternative synthetic strategies for obtaining the pure 5-nitro isomer.

G cluster_products Isomeric Products mXylene m-Xylene Nitration + HNO₃ / H₂SO₄ Products Product Mixture Nitration->Products 4Nitro 4-Nitro-m-xylene (Major) Products->4Nitro Favored 2Nitro 2-Nitro-m-xylene (Major) Products->2Nitro Favored 5Nitro 5-Nitro-m-xylene (Minor) Products->5Nitro Disfavored

Experimental Protocol: Nitration of m-Xylene

This protocol describes a general procedure for the nitration of m-xylene. Self-validation is critical: Researchers must monitor the reaction by TLC or GC to determine the optimal reaction time and confirm product distribution.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid to 0-5 °C using an ice-salt bath.

  • Addition of m-Xylene: Slowly add 0.5 mol of m-xylene to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 0.55 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred m-xylene/sulfuric acid solution. The rate of addition should be controlled to keep the internal temperature between 10-15 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress via TLC.

  • Workup: Carefully pour the reaction mixture onto 500 g of crushed ice. The nitro-xylene isomers will separate as an oily layer.

  • Extraction: Separate the organic layer and wash it successively with cold water, 5% sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting mixture of isomers requires separation, typically by fractional distillation under vacuum or column chromatography, to isolate the this compound.

Key Chemical Transformation: Reduction to 3,5-Dimethylaniline

The most significant application of this compound in synthetic chemistry is its role as a precursor to 3,5-dimethylaniline (also known as 3,5-xylidine, CAS 108-69-0). The reduction of the nitro group to an amine is a robust and high-yielding transformation that unlocks a versatile building block for further molecular elaboration, particularly in pharmaceutical and dye synthesis.[5][6]

G NitroXylene This compound ReducingAgent [H] (e.g., H₂, Pd/C or SnCl₂, HCl) Dimethylaniline 3,5-Dimethylaniline ReducingAgent->Dimethylaniline

Catalytic Hydrogenation Protocol

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker), add this compound (0.1 mol) and a suitable solvent such as ethanol or ethyl acetate (100 mL).

  • Catalyst Addition: Carefully add 5-10% palladium on carbon (Pd/C) catalyst (typically 1-2 mol% Pd) to the mixture.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 bar).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake.

  • Workup: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude 3,5-dimethylaniline, which can be purified by distillation.

Applications in Drug Discovery and Development

Aromatic amines are privileged structures in medicinal chemistry. 3,5-Dimethylaniline, derived from this compound, serves as a crucial starting material or intermediate for a range of bioactive molecules.[2][7] Its disubstituted pattern provides a scaffold to which other functionalities can be added to modulate pharmacological activity, solubility, and metabolic stability.

Role as a Pharmaceutical Intermediate

3,5-Dimethylaniline is a key building block in the synthesis of complex molecules, including analgesics, antipyretics, and antimicrobial agents.[2][7] Its primary utility lies in its nucleophilic amino group, which can be readily acylated, alkylated, or used in coupling reactions to construct the core of a target drug molecule.

Case Study: Synthesis of Inhibitor of Apoptosis (IAP) Antagonists

Inhibitor of Apoptosis Proteins (IAPs) are key regulators of programmed cell death and are considered important targets in cancer therapy. Research into novel IAP antagonists has shown the utility of scaffolds derived from substituted anilines. For instance, the core of certain tricyclic IAP antagonists can be constructed using synthetic pathways that involve intermediates structurally related to 3,5-dimethylaniline. The aniline nitrogen acts as a key point for elaboration, allowing for the stereoselective synthesis of complex heterocyclic systems designed to mimic the endogenous IAP-binding motif. The dimethyl substitution pattern helps to orient other functional groups correctly within the protein's binding pocket and can improve metabolic stability by blocking potential sites of oxidation.

Safety and Handling

Both this compound and its reduction product, 3,5-dimethylaniline, are hazardous chemicals and must be handled with appropriate precautions.

  • This compound (CAS 99-12-7):

    • Hazards: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.

    • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid generating dust.

    • Storage: Store in a tightly closed container in a dry, well-ventilated, and locked area. Keep away from strong oxidizing agents and strong bases.[3]

  • 3,5-Dimethylaniline (CAS 108-69-0):

    • Hazards: Toxic by inhalation, in contact with skin, and if swallowed. Toxic to aquatic life with long-lasting effects.

    • Handling: Use in a fume hood with appropriate PPE. Avoid all routes of exposure.

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like acids and oxidizing agents.

Conclusion

This compound is a chemical intermediate whose value is intrinsically linked to the challenge of its synthesis. The principles of electrophilic aromatic substitution that make its direct synthesis difficult also underscore the importance of understanding regiochemical control in organic chemistry. Its primary utility as a precursor to 3,5-dimethylaniline provides a gateway to a wide array of more complex molecules, particularly within the pharmaceutical industry. For drug discovery professionals, understanding the synthesis and reactivity of such foundational building blocks is essential for the rational design and efficient production of next-generation therapeutics.

References

Section 1: Molecular Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dimethyl-5-nitrobenzene (5-Nitro-m-xylene)

This compound, commonly known as 5-nitro-m-xylene, is an aromatic organic compound with the chemical formula C₈H₉NO₂.[1] It serves as a crucial intermediate in the synthesis of various specialty chemicals, including dyes and pharmaceuticals. Understanding its fundamental properties is paramount for its effective application in research and development.

Nomenclature and Chemical Identifiers

Precise identification is the cornerstone of chemical research and safety. The compound is cataloged under several identifiers across multiple chemical databases.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 99-12-7PubChem[1], Sigma-Aldrich[2]
Molecular Formula C₈H₉NO₂PubChem[1]
Molecular Weight 151.16 g/mol PubChem[1], Sigma-Aldrich[2]
Synonyms 5-Nitro-m-xylene, 3,5-DimethylnitrobenzeneCAMEO Chemicals[3]
InChIKey BYFNZOKBMZKTSC-UHFFFAOYSA-NSigma-Aldrich[2]
SMILES CC1=CC(=CC(=C1)--INVALID-LINK--[O-])CPubChem[1]
Molecular Structure Analysis

The structure consists of a benzene ring substituted with two methyl (CH₃) groups at positions 1 and 3 (meta), and a nitro (NO₂) group at position 5. The methyl groups are electron-donating, while the nitro group is a strong electron-withdrawing group. This substitution pattern dictates the molecule's reactivity and spectroscopic properties. The molecule possesses a C₂v symmetry axis, rendering the two methyl groups and the hydrogen atoms at positions 4 and 6 chemically equivalent.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The physical properties of this compound are well-documented and essential for designing experimental conditions such as solvent selection and purification methods.

PropertyValueNotesSource
Physical Form Needles or yellow crystalline solid---PubChem[1]
Melting Point 72-74 °C (162-165 °F)---PubChem[1], Sigma-Aldrich[2]
Boiling Point ~251 °C (484 °F) at 760 mmHgDecomposes at higher temperaturesPubChem[1]
Solubility Insoluble in waterSoluble in acetone, ethanol, and other organic solventsPubChem[1], CAMEO Chemicals[3]

Section 2: Synthesis and Mechanistic Insights

Core Principle: Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of electrophilic aromatic substitution (EAS). The starting material is 1,3-dimethylbenzene (m-xylene). The two methyl groups are activating and ortho-, para-directing. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to positions 2, 4, or 5.

  • Position 2: Ortho to both methyl groups, highly sterically hindered.

  • Position 4: Ortho to one methyl group and para to the other, electronically favorable.

  • Position 5: Para to the C1-methyl group and ortho to the C3-methyl group, but sterically accessible.

While nitration of m-xylene yields a mixture of isomers, the major product under controlled conditions is often the 4-nitro isomer (1,3-dimethyl-4-nitrobenzene). However, specific reaction conditions can be optimized to favor the formation of the 5-nitro isomer, which is the focus of this guide. Industrial preparations often involve separating the isomers through rectification.[4]

Mechanism: Nitration of m-Xylene

The reaction proceeds via the formation of the highly electrophilic nitronium ion from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule.

  • Generation of Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The π-system of the m-xylene ring attacks the nitronium ion, forming a resonance-stabilized carbocation (sigma complex).

  • Deprotonation: A weak base (HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Quenching cluster_workup Workup & Purification reagent1 m-Xylene mix Combine reagents in reactor (e.g., 30-60°C) reagent1->mix reagent2 Mixed Acid (H₂SO₄ + HNO₃) reagent2->mix quench Pour mixture onto ice/water mix->quench separate Separate Organic Layer quench->separate wash Wash with NaHCO₃ (aq) then H₂O separate->wash dry Dry over Na₂SO₄ wash->dry purify Recrystallization or Distillation dry->purify product Pure this compound purify->product

Caption: General laboratory workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative synthesis. Causality: The use of a strong acid mixture is essential to generate the nitronium ion electrophile. The reaction is exothermic and must be cooled to prevent over-nitration and control isomer formation.

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Acid Mixture: Carefully add 40 mL of concentrated sulfuric acid to the flask. Cool the acid to 0-5 °C.

  • Nitric Acid Addition: Slowly add 20 mL of concentrated nitric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Substrate Addition: Once the mixed acid is cooled to 0 °C, add 25 mL of m-xylene dropwise over 30-45 minutes. Maintain the temperature between 5-10 °C throughout the addition.

  • Reaction: After addition is complete, stir the mixture at room temperature for an additional 60 minutes.

  • Quenching: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing 500 g of crushed ice.

  • Isolation: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution, and finally 100 mL of brine.

  • Drying & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization from ethanol to yield the desired isomer.

Section 3: Spectroscopic and Structural Characterization

Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its structure and purity. Each technique probes different aspects of the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)
  • Expected Spectrum: Due to the molecule's symmetry, three distinct signals are predicted.

    • A singlet for the six equivalent protons of the two methyl groups.

    • A singlet for the two equivalent aromatic protons at the C4 and C6 positions.

    • A singlet for the single aromatic proton at the C2 position.

  • Causality: The electron-withdrawing nitro group deshields the aromatic protons, shifting them downfield relative to the parent m-xylene. The proton at C2, being ortho to the nitro group, is expected to be the most deshielded.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
  • Expected Spectrum: Five signals are expected due to molecular symmetry.

    • C-CH₃: One signal for the two equivalent methyl carbons.

    • C1/C3: One signal for the two equivalent ipso-carbons attached to the methyl groups.

    • C4/C6: One signal for the two equivalent carbons adjacent to the nitro-substituted carbon.

    • C2: One signal for the carbon between the two methyl groups.

    • C5: One signal for the ipso-carbon attached to the nitro group, which will be significantly shifted due to the strong deshielding effect.

Infrared (IR) Spectroscopy
  • Key Vibrational Modes: The IR spectrum is dominated by characteristic absorptions of the functional groups.

    • N-O Asymmetric Stretch: A strong, sharp peak around 1520-1550 cm⁻¹ .

    • N-O Symmetric Stretch: A strong, sharp peak around 1340-1360 cm⁻¹ .

    • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ .

    • Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ .

    • Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Expected Fragmentation: Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight.

    • Molecular Ion (M⁺): m/z = 151.

    • Key Fragments: Loss of NO₂ (m/z = 105), loss of O (m/z = 135), and loss of NO (m/z = 121). The peak at m/z = 105, corresponding to the dimethylbenzene cation, is often significant.

Summary of Spectroscopic Data
TechniqueFeatureExpected Range / Value
¹H NMR Methyl Protons (6H)~2.4 ppm (singlet)
Aromatic Protons (2H, C4/C6)~7.8-8.0 ppm (singlet)
Aromatic Proton (1H, C2)~8.0-8.2 ppm (singlet)
IR N-O Asymmetric Stretch1520-1550 cm⁻¹
N-O Symmetric Stretch1340-1360 cm⁻¹
MS Molecular Ion (M⁺)m/z = 151

Section 4: Chemical Reactivity and Synthetic Utility

The primary synthetic utility of this compound stems from the reactivity of its nitro group.

Key Reaction: Reduction to 3,5-Dimethylaniline

The most significant reaction is the reduction of the nitro group to an amine, yielding 3,5-dimethylaniline. This transformation is a gateway to a wide range of other functional groups and is fundamental in the production of dyes, agrochemicals, and polymers.

  • Common Reagents:

    • Catalytic Hydrogenation: H₂ gas with a metal catalyst (Pd, Pt, or Ni) on a carbon support. This is a clean and efficient method.

    • Metal-Acid Systems: Metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.

Reduction_Workflow start This compound (in Ethanol) catalyst H₂ (g), Pd/C Pressure Vessel start->catalyst Add catalyst reaction Reaction (Room Temp, 2-4h) catalyst->reaction Pressurize filtration Filter through Celite® to remove catalyst reaction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation product 3,5-Dimethylaniline (Final Product) evaporation->product

Caption: Workflow for the catalytic reduction of this compound.

Section 5: Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

  • GHS Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H311: Toxic in contact with skin.[1]

    • H331: Toxic if inhaled.[1]

    • H373: May cause damage to organs through prolonged or repeated exposure.[1]

  • Signal Word: Danger.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Use a certified respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work should be conducted in a certified chemical fume hood.

  • Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with a solvent like acetone and transfer it to a sealed container for disposal.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]

Section 6: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7426, this compound. Retrieved from --INVALID-LINK--

  • NOAA (2024). This compound. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • Merck (2024). This compound. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Merck (2024). This compound, CAS 99-12-7. Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • NIST (2024). Benzene, 1,3-dimethyl-2-nitro-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • SIELC Technologies (2018). This compound. Retrieved from --INVALID-LINK--

  • Doc Brown's Chemistry (n.d.). C8H10 C-13 nmr spectrum of 1,3-dimethylbenzene. Retrieved from --INVALID-LINK--

  • Google Patents (2019). CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene. Retrieved from --INVALID-LINK--

References

An In-depth Technical Guide to the Spectral Data of 1,3-Dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data of 1,3-Dimethyl-5-nitrobenzene, a key chemical intermediate in various synthetic pathways. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, ensuring a thorough understanding of its structural characterization through modern spectroscopic techniques.

Introduction

This compound (also known as 5-nitro-m-xylene) is an aromatic nitro compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1] Its structure, featuring a benzene ring substituted with two methyl groups and a nitro group, gives rise to a unique spectral fingerprint. Accurate interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and quality control in research and industrial applications. This guide will delve into the theoretical underpinnings and experimental considerations for acquiring and interpreting the spectra of this compound.

Molecular Structure and Symmetry

The molecular structure of this compound is foundational to understanding its spectral characteristics. The positioning of the two methyl groups and the nitro group on the benzene ring dictates the symmetry of the molecule and, consequently, the number and type of signals observed in its NMR spectra.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic ring, methyl groups, and the nitro group.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A standard method for obtaining the IR spectrum of a solid sample like this compound is the KBr pellet technique.

Methodology:

  • Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: The mixture is then compressed under high pressure (typically 8-10 tons) in a die to form a transparent or semi-transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound exhibits several key absorption bands that are indicative of its structure.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3100 - 3000C-H stretchAromatic
~2975 - 2850C-H stretchMethyl (CH₃)
~1525 Asymmetric NO₂ stretch Nitro
~1347 Symmetric NO₂ stretch Nitro
~1600, ~1470C=C stretchAromatic ring
~870C-H out-of-plane bendAromatic (isolated H)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

The most characteristic peaks in the IR spectrum are the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, which are typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

High-resolution NMR spectra are typically acquired in a deuterated solvent to avoid signals from the solvent itself.

Methodology:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: The solution is filtered through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.[2]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a higher sample concentration may be required.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9s2HH-4, H-6
~7.5s1HH-2
~2.4s6H2 x CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

  • The two protons at the 4 and 6 positions (ortho to the nitro group) are chemically equivalent and appear as a singlet at approximately 7.9 ppm. The electron-withdrawing nature of the nitro group deshields these protons, causing them to resonate downfield.

  • The single proton at the 2 position (between the two methyl groups) appears as a singlet at around 7.5 ppm.

  • The six protons of the two equivalent methyl groups give rise to a single sharp singlet at approximately 2.4 ppm.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~148C-5 (C-NO₂)
~139C-1, C-3 (C-CH₃)
~131C-2
~121C-4, C-6
~212 x CH₃

Data sourced from the Spectral Database for Organic Compounds (SDBS).

  • The carbon atom attached to the strongly electron-withdrawing nitro group (C-5) is the most deshielded and appears furthest downfield at around 148 ppm.

  • The two carbons bearing the methyl groups (C-1 and C-3) are equivalent and resonate at approximately 139 ppm.

  • The carbon atom situated between the two methyl groups (C-2) appears at about 131 ppm.

  • The two carbons ortho to the nitro group (C-4 and C-6) are equivalent and are found at approximately 121 ppm.

  • The two equivalent methyl carbons are the most shielded and appear upfield at around 21 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound.

Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone or ethyl acetate).

  • Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

  • Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.

m/zRelative Intensity (%)Assignment
151 ~60 [M]⁺ (Molecular Ion)
136~10[M - CH₃]⁺
105~100[M - NO₂]⁺
91~30[C₇H₇]⁺ (Tropylium ion)
77~40[C₆H₅]⁺ (Phenyl cation)

Data sourced from the Spectral Database for Organic Compounds (SDBS).

  • The molecular ion peak ([M]⁺) is observed at m/z 151, which corresponds to the molecular weight of this compound.

  • A key fragmentation pathway involves the loss of the nitro group (NO₂), resulting in a strong peak at m/z 105. This is often the base peak in the spectrum of aromatic nitro compounds.

  • Loss of a methyl group (CH₃) from the molecular ion gives a peak at m/z 136.

  • Further fragmentation of the [M - NO₂]⁺ ion can lead to the formation of the tropylium ion at m/z 91 and the phenyl cation at m/z 77.

Fragmentation_Pathway M [C₈H₉NO₂]⁺ m/z = 151 M_minus_CH3 [C₇H₆NO₂]⁺ m/z = 136 M->M_minus_CH3 - CH₃ M_minus_NO2 [C₈H₉]⁺ m/z = 105 M->M_minus_NO2 - NO₂ Tropylium [C₇H₇]⁺ m/z = 91 M_minus_NO2->Tropylium - CH₂ Phenyl [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - CH₂

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Safety and Handling

This compound is a toxic compound and should be handled with appropriate safety precautions. It may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The comprehensive spectral analysis of this compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The characteristic spectral features, including the nitro group vibrations in the IR spectrum, the distinct chemical shifts in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum, collectively offer an unambiguous identification of this important chemical compound. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling confident and accurate characterization of this compound.

References

Electrophilic substitution reaction on 3,5-dimethylnitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethylnitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 3,5-dimethylnitrobenzene. We delve into the theoretical underpinnings that govern the regioselectivity of these reactions, dictated by the competing electronic effects of two activating methyl groups and one strongly deactivating nitro group. This document moves beyond simple procedural outlines to explain the causality behind reaction pathways and outcomes. Detailed experimental protocols for key transformations, including nitration, halogenation, and sulfonation, are presented alongside a critical evaluation of the feasibility of Friedel-Crafts reactions on this substrate. The guide is structured to serve as a practical and theoretical resource for professionals engaged in synthetic chemistry and drug development.

Introduction: The Unique Electronic Landscape of 3,5-Dimethylnitrobenzene

3,5-Dimethylnitrobenzene, also known as 5-nitro-m-xylene, is an aromatic substrate of significant interest due to its distinct electronic architecture. The benzene ring is trisubstituted with groups that exert opposing electronic influences: two electron-donating methyl (-CH₃) groups and one strongly electron-withdrawing nitro (-NO₂) group. Understanding the interplay of these substituents is paramount for predicting and controlling the outcomes of electrophilic aromatic substitution (EAS), a foundational class of reactions in organic synthesis.

The core challenge and point of interest in the chemistry of 3,5-dimethylnitrobenzene is the resolution of these competing directing effects. This guide will dissect the electronic and steric factors that determine the position of electrophilic attack, providing a predictive framework and practical methodologies for its synthetic transformations.

Theoretical Analysis: Predicting Regioselectivity in a Dichotomous System

The rate and regioselectivity of an EAS reaction are governed by the substituents already present on the aromatic ring.[1][2] Substituents are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing).[3]

  • Activating, Ortho-, Para-Directing Groups: Alkyl groups, such as methyl (-CH₃), are classified as activating groups.[4] They donate electron density to the ring through an inductive effect, which enriches the ring's nucleophilicity and stabilizes the positive charge in the carbocation intermediate (the arenium ion or sigma complex) that forms during the reaction.[5][6] This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the alkyl group.[4][6]

  • Deactivating, Meta-Directing Groups: The nitro group (-NO₂) is a potent deactivating group.[7][8] It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and slowing the rate of reaction significantly compared to benzene.[3][9] This electron withdrawal is most pronounced at the ortho and para positions, which bear a partial positive charge in the resonance contributors.[9] Consequently, electrophilic attack is directed to the meta position, which is the "least deactivated" site.[4][10][11][12]

Resolving the Conflict in 3,5-Dimethylnitrobenzene

In 3,5-dimethylnitrobenzene, the available positions for substitution are C2, C4, and C6. Let's analyze the directing effects at each position:

  • Positions C2 and C6: These positions are equivalent. They are ortho to one methyl group, meta to the other methyl group, and ortho to the deactivating nitro group.

  • Position C4: This position is ortho to both methyl groups (at C3 and C5) and para to the deactivating nitro group.

The nitro group strongly deactivates all three potential sites (its ortho and para positions). However, the activating methyl groups work to counteract this deactivation. The key determinant of regioselectivity becomes the position that benefits most from the activating groups.

Position C4 receives a concerted, additive electron-donating effect from two ortho methyl groups. This makes it the most electron-rich and nucleophilic site on the ring, despite being the para position to the nitro group. In contrast, positions C2 and C6 are activated by only one ortho methyl group. Therefore, electrophilic attack is predicted to occur predominantly at the C4 position .

Caption: Competing directing effects on 3,5-dimethylnitrobenzene.

Key Electrophilic Substitution Reactions and Protocols

While the substrate is deactivated overall, several EAS reactions can be successfully performed under appropriate conditions.

Nitration

Further nitration introduces a second nitro group onto the ring. Due to the deactivation, this reaction requires more forcing conditions than the nitration of benzene.[11] The expected major product is 1,4-dinitro-3,5-dimethylbenzene.

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 10 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C.

  • Nitrating Mixture Preparation: Slowly add 5 mL of concentrated nitric acid (HNO₃) dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Substrate Addition: In a separate beaker, dissolve 2.0 g of 3,5-dimethylnitrobenzene in 5 mL of concentrated sulfuric acid. Transfer this solution to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the nitrating mixture over 30 minutes, ensuring the internal temperature does not exceed 15 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain for 1 hour with stirring.

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice. The crude product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield the purified dinitro product.

Caption: Workflow for the nitration of 3,5-dimethylnitrobenzene.

Halogenation (e.g., Bromination)

Halogenation, such as bromination, proceeds via an electrophilic substitution mechanism requiring a Lewis acid catalyst to polarize the halogen molecule.[13]

  • Apparatus Setup: To a 100 mL round-bottom flask protected by a drying tube (CaCl₂), add 3.0 g of 3,5-dimethylnitrobenzene and 20 mL of a dry, inert solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄).

  • Catalyst Addition: Add 0.2 g of iron filings or anhydrous iron(III) bromide (FeBr₃) to the flask.

  • Reagent Addition: In a dropping funnel, place 1.0 mL of liquid bromine (Br₂) dissolved in 5 mL of the same dry solvent. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The color of the bromine should discharge, and hydrogen bromide (HBr) gas will evolve.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for 2-3 hours or until the red-brown color of bromine has faded.

  • Work-up: Quench the reaction by slowly adding 20 mL of a 10% aqueous sodium bisulfite (NaHSO₃) solution to destroy any excess bromine. Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization or column chromatography to yield 4-bromo-3,5-dimethylnitrobenzene.

Sulfonation

Sulfonation involves the reaction with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) to introduce a sulfonic acid (-SO₃H) group.[14] This reaction is notably reversible.[14]

  • Reaction Setup: Place 3.0 g of 3,5-dimethylnitrobenzene in a round-bottom flask.

  • Reagent Addition: Carefully add 10 mL of fuming sulfuric acid (20% SO₃) to the flask with stirring.

  • Reaction: Heat the mixture to 100-120 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. The sulfonic acid product may precipitate or remain in the acidic aqueous solution.

  • Isolation: If the product precipitates, it can be collected by filtration. If it is water-soluble, it can often be precipitated by the addition of a saturated sodium chloride (NaCl) solution (salting out).

  • Purification: The crude sulfonic acid can be purified by recrystallization from water.

The Impracticality of Friedel-Crafts Reactions

A key consideration for this substrate is its inertness towards Friedel-Crafts alkylation and acylation.[15] These reactions fail for two primary reasons:

  • Ring Deactivation: The nitro group deactivates the ring to such an extent that it is no longer nucleophilic enough to attack the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions.[16][17][18]

  • Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a Lewis base. It will preferentially form a stable complex with the non-bonding electrons on the oxygen atoms of the nitro group.[16] This complexation places a positive formal charge on the nitrogen, further deactivating the ring and rendering the catalyst ineffective.

For these reasons, 3,5-dimethylnitrobenzene, like nitrobenzene itself, is often unreactive under Friedel-Crafts conditions and can even be used as a solvent for such reactions on other substrates.[16][17]

Summary of Reactions and Products

The following table summarizes the expected outcomes for the electrophilic substitution on 3,5-dimethylnitrobenzene.

Reaction TypeReagentsCatalystKey ConditionsPredicted Major Product
Nitration Conc. HNO₃Conc. H₂SO₄50-60 °C1,4-Dinitro-3,5-dimethylbenzene
Bromination Br₂Fe or FeBr₃Room Temp4-Bromo-3,5-dimethylnitrobenzene
Sulfonation Fuming H₂SO₄ (SO₃)None100-120 °C3,5-Dimethyl-4-nitrobenzenesulfonic acid
Friedel-Crafts R-Cl or RCOClAlCl₃N/ANo Reaction

Conclusion and Outlook

The electrophilic substitution chemistry of 3,5-dimethylnitrobenzene is a classic example of competing substituent effects. While the strong deactivating nature of the nitro group slows the overall reaction rate, the concerted activating effect of the two ortho-directing methyl groups provides powerful regiochemical control, directing incoming electrophiles almost exclusively to the C4 position. Standard EAS reactions such as nitration, halogenation, and sulfonation can be achieved, albeit with more forcing conditions than those used for activated rings. Conversely, the substrate's profound deactivation and its ability to complex with Lewis acids preclude it from undergoing Friedel-Crafts reactions. This detailed understanding of its reactivity is essential for synthetic chemists aiming to utilize 5-nitro-m-xylene and its derivatives as building blocks in the development of complex molecules for the pharmaceutical and materials science industries.

References

Health and safety hazards of 1,3-Dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety Hazards of 1,3-Dimethyl-5-nitrobenzene

Introduction

This compound (CAS No. 99-12-7), also commonly known as 5-nitro-m-xylene, is a nitroaromatic compound utilized as an intermediate in various organic syntheses.[1][2][3] Its molecular structure, featuring a nitro group on a xylene backbone, foreshadows a toxicological profile of significant concern for researchers, scientists, and drug development professionals. The presence of the nitroaromatic moiety is a well-established structural alert for toxicity, demanding a thorough understanding and rigorous implementation of safety protocols.

This guide provides a comprehensive toxicological and safety overview of this compound. It moves beyond a simple recitation of hazard statements to explore the mechanistic underpinnings of its toxicity, offering field-proven insights into safe handling, exposure control, and emergency response. The information herein is structured to empower laboratory personnel with the knowledge to mitigate the risks associated with this potent chemical.

Section 1: Physicochemical Properties and Identification

A foundational understanding of a chemical's properties is paramount for safe handling and risk assessment. This compound is a yellow crystalline solid that is practically insoluble in water but soluble in organic solvents like alcohol and ether.[1][4][5] Its low water solubility and combustible nature are key considerations for storage and spill response.[1]

PropertyValueSource(s)
CAS Number 99-12-7[2][4]
Molecular Formula C₈H₉NO₂[4]
Molecular Weight 151.17 g/mol [1][4]
Appearance Needles or yellow crystalline solid[1][4]
Melting Point 70 - 74 °C (158 - 165.2 °F)[2]
Boiling Point ~273 °C (~523 °F)[2]
Solubility Insoluble in water; Soluble in alcohol and ether[1][5]
Synonyms 5-Nitro-m-xylene, 3,5-Dimethylnitrobenzene[1][2][3]

Section 2: Toxicological Profile

The health hazards associated with this compound are significant. It is classified as highly toxic via oral, dermal, and inhalation routes and poses a risk of organ damage through repeated exposure.[2][4] The toxicological concerns are largely driven by the metabolism of the nitro group, a pathway shared with the well-studied analogous compound, nitrobenzene.

Acute Toxicity

This compound is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 3 for oral, dermal, and inhalation exposures.[4] This classification indicates that the compound is toxic if swallowed, in contact with skin, or if inhaled.

Symptoms of acute exposure may include irritation of the skin, eyes, and mucous membranes.[1][4] However, the most critical systemic effect of nitroaromatic compounds is methemoglobinemia .[6][7] This is a life-threatening condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. This leads to functional anemia and tissue hypoxia.

Clinical signs of methemoglobinemia progress with increasing concentration and include:

  • Low Levels: Cyanosis (a bluish discoloration of the skin and lips), fatigue, headache, and dizziness.[6][8]

  • High Levels: Respiratory depression, cardiac arrhythmias, seizures, coma, and potentially, death.[6][7]

The onset of symptoms can be delayed for several hours post-exposure, which can lead to a false sense of security.[5] All exposures, regardless of the perceived severity, must be taken seriously.

Chronic and Organ-Specific Toxicity

The compound is classified as Specific Target Organ Toxicity (Repeated Exposure), Category 2 , signifying it may cause damage to organs through prolonged or repeated exposure.[2][4] Based on data from analogous nitroaromatic compounds, the primary target organs are the blood, liver, spleen, and kidneys.[9][10]

Chronic exposure can lead to hemolytic anemia, where red blood cells are destroyed faster than they can be made.[8] The spleen may become enlarged as it works to remove the damaged cells from circulation.[9] Evidence also suggests that chronic inhalation of nitrobenzene can result in liver damage.[11]

Carcinogenicity and Genotoxicity

There is no specific carcinogenicity data available for this compound. However, the structurally related compound, nitrobenzene, is classified by the International Agency for Research on Cancer (IARC) as Group 2B, "possibly carcinogenic to humans." [6][10] This classification is based on sufficient evidence of carcinogenicity in animal studies.[10]

Inhalation bioassays in rodents exposed to nitrobenzene demonstrated an increased incidence of:

  • Hepatocellular neoplasms (liver) in male and female rats.[6][10]

  • Thyroid follicular-cell adenomas in male mice and rats.[10]

  • Renal tubular-cell adenomas in male rats.[10]

Genotoxicity data for nitrobenzene is mixed. While it does not appear to induce mutations in bacterial systems (e.g., Salmonella assays), there is some evidence that it may cause chromosomal aberrations and DNA damage.[12][13] Given these findings, this compound should be handled with extreme caution as a potential carcinogen.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental effects of this compound are lacking. Animal studies on nitrobenzene indicate that it is a reproductive toxicant in males , causing reduced testicular weights and decreased sperm production.[6] No significant developmental toxicity has been reported.[6][11]

Section 3: Mechanism of Toxicity: A Mechanistic Overview

The toxicity of this compound is not caused by the parent compound itself but by its metabolic products. The key event is the reductive metabolism of the nitro group, a bioactivation pathway that produces highly reactive intermediates.[9][14]

This reduction can be carried out by anaerobic bacteria in the gastrointestinal tract or by cytochrome P450 and other nitroreductases, primarily in the liver.[9][14] The process occurs in a stepwise fashion, generating the nitro anion radical, nitrosobenzene, and phenylhydroxylamine derivatives.[9][13]

The nitroso and hydroxylamine intermediates are potent oxidizing agents that drive the conversion of hemoglobin to methemoglobin through a redox cycle, continuously generating ferric iron (Fe³⁺) and superoxide radicals.[9] This redox cycling and the generation of reactive oxygen species (ROS) also lead to oxidative stress, causing damage to red blood cell membranes (hemolysis) and injury to other tissues.[9]

Metabolic Pathway of this compound cluster_0 Bioactivation Pathway cluster_1 Toxic Effects cluster_2 Detoxification Parent This compound (Ar-NO₂) Nitroso Nitroso-derivative (Ar-NO) Parent->Nitroso Nitroreductases Hydroxylamine Hydroxylamine-derivative (Ar-NHOH) Nitroso->Hydroxylamine Nitroreductases MetHb Methemoglobin (Fe³⁺) Formation Hydroxylamine->MetHb Redox Cycling Amine Amine-derivative (Ar-NH₂) Hydroxylamine->Amine ROS Reactive Oxygen Species (ROS) Oxidative Stress MetHb->ROS Conjugates Conjugated Metabolites (Urinary Excretion) Amine->Conjugates Acetylation, Glucuronidation

Caption: Reductive metabolism and toxicity of this compound.

Section 4: Occupational Safety and Exposure Control

Given its high acute toxicity and potential for chronic effects, strict exposure control measures are non-negotiable.

Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound.[2] Therefore, it is prudent to reference the limits for the closely related compound, nitrobenzene, and aim to keep exposures as low as reasonably achievable.

ParameterValueAgency
OSHA PEL (8-hr TWA)1 ppm (5 mg/m³)OSHA
NIOSH REL (10-hr TWA)1 ppm (5 mg/m³)NIOSH
ACGIH TLV (8-hr TWA)1 ppmACGIH

Source: Occupational Safety and Health Administration[15]

Engineering Controls and Personal Protective Equipment (PPE)
  • Engineering Controls: All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[16]

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A lab coat and disposable nitrile gloves are the minimum requirement. For tasks with a higher potential for contact, consider double-gloving or using more robust gloves. Safety equipment manufacturers recommend Viton or Butyl Rubber for protection against nitrobenzene.[8] All contaminated clothing must be removed immediately.[4]

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[16]

Safe Handling and Storage
  • Handling: Avoid creating dust when handling the solid material.[17] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated area, segregated from incompatible materials.[16] It is incompatible with strong oxidizing agents and strong bases.[1][4] Store in a locked cabinet or area accessible only to authorized personnel.[2]

Section 5: Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency Response Workflow cluster_aid First Aid Details Start Exposure Event Occurs Assess Assess Scene Safety (Ensure no ongoing risk) Start->Assess Remove Remove Victim from Source Move to Fresh Air Assess->Remove Call Call for Emergency Medical Help IMMEDIATELY Remove->Call Decon Decontaminate Victim (Remove clothing, wash skin) Call->Decon FirstAid Provide Specific First Aid Decon->FirstAid Transport Transport to Hospital FirstAid->Transport Inhalation Inhalation: Keep at rest in comfortable breathing position. FirstAid->Inhalation Skin Skin Contact: IMMEDIATELY flood with water. Wash with soap and water. FirstAid->Skin Eye Eye Contact: Flush with copious water for at least 15 minutes. FirstAid->Eye Ingestion Ingestion: DO NOT induce vomiting. Rinse mouth. FirstAid->Ingestion

Caption: Decision-making workflow for first aid in case of exposure.
First Aid Measures

  • Inhalation: Immediately move the person to fresh air. If symptoms like wheezing, coughing, or shortness of breath develop, call for emergency medical help.[1][4]

  • Skin Contact: Immediately flood the affected skin with water while removing all contaminated clothing. Wash the area thoroughly with soap and water.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention, even if no symptoms are present.[4]

  • Ingestion: If swallowed, call a poison center or doctor immediately.[2] Do not induce vomiting.

Spill and Disposal
  • Spill Response: Isolate the spill area immediately.[1] Remove all sources of ignition. For solid spills, dampen the material with a solvent like acetone and carefully transfer it to a sealed, labeled waste container.[1][4] Do not re-enter the area until it has been verified as clean.

  • Waste Disposal: this compound and any contaminated materials must be disposed of as hazardous waste.[2] Follow all local, regional, and national regulations for chemical waste disposal.[18]

Section 6: Illustrative Experimental Protocol for Hazard Assessment

To provide a practical context for researchers, this section outlines a standard protocol for assessing the potential of a compound like this compound to cause methemoglobinemia in vitro. This protocol is for illustrative purposes and must be adapted and validated for specific laboratory conditions.

Protocol: In Vitro Methemoglobin Formation Assay

Objective: To determine the concentration-dependent effect of this compound on methemoglobin (MetHb) formation in isolated erythrocytes.

Methodology:

  • Preparation of Erythrocytes:

    • Obtain fresh whole blood (e.g., from a reputable biological supplier) containing an anticoagulant (e.g., heparin).

    • Centrifuge the blood to pellet the red blood cells (RBCs).

    • Wash the RBC pellet three times with an isotonic phosphate-buffered saline (PBS) solution.

    • Resuspend the final RBC pellet in PBS to achieve a 2% hematocrit solution.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to create a range of test concentrations. Ensure the final solvent concentration in all wells is constant and non-toxic to the cells (typically ≤0.5%).

  • Incubation:

    • In a 96-well plate, add the RBC suspension to wells containing the different concentrations of the test compound, a positive control (e.g., sodium nitrite), and a vehicle control (solvent only).

    • Incubate the plate at 37°C for a defined period (e.g., 2 hours), with gentle agitation.

  • Measurement of Methemoglobin:

    • Following incubation, lyse the RBCs by adding a hypotonic solution.

    • Measure the absorbance of the lysate at multiple wavelengths (e.g., 560, 577, and 630 nm) using a spectrophotometer.

    • Calculate the percentage of MetHb based on established multi-wavelength equations that differentiate between oxyhemoglobin, deoxyhemoglobin, and methemoglobin.

  • Data Analysis:

    • Plot the percentage of MetHb formation against the compound concentration.

    • Determine the EC₅₀ (the concentration that induces 50% of the maximal MetHb formation) to quantify the compound's potency.

Conclusion

This compound is a hazardous chemical that demands the highest level of respect and caution in a laboratory setting. Its primary hazards stem from its high acute toxicity via all routes of exposure, the severe risk of methemoglobinemia, the potential for target organ damage upon repeated exposure, and its classification as a potential carcinogen based on strong evidence from structural analogs. A thorough understanding of its toxicological mechanisms, centered on the reductive metabolism of its nitro group, is essential for appreciating the risks. Researchers, scientists, and drug development professionals must adhere strictly to the engineering controls, personal protective equipment standards, and safe handling protocols outlined in this guide to ensure their safety and the integrity of their work.

References

A Technical Guide to the Nitration of m-Xylene: Mechanism, Regioselectivity, and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitration of m-xylene (1,3-dimethylbenzene) is a quintessential example of electrophilic aromatic substitution, serving as a critical process for the synthesis of chemical intermediates in the pharmaceutical, dye, and agrochemical industries.[1] This guide provides a comprehensive examination of the reaction, delving into the mechanistic underpinnings of nitronium ion generation, the formation of the sigma complex, and the factors governing regioselectivity. We will analyze the electronic and steric effects of the methyl substituents that dictate the product distribution. Furthermore, this document presents a detailed, field-proven experimental protocol, emphasizing the causality behind each step to ensure a self-validating and reproducible methodology.

The Core Mechanism: An Electrophilic Aromatic Substitution Cascade

The nitration of an aromatic ring is not a direct reaction with nitric acid alone. The process requires the in-situ generation of a highly potent electrophile, the nitronium ion (NO₂⁺), which is strong enough to disrupt the stable aromatic π-system.[2][3] The universally accepted methodology involves a combination of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid".[1][4]

Generation of the Nitronium Ion Electrophile

The initial and critical step is the formation of the nitronium ion. Concentrated sulfuric acid, being a stronger acid than nitric acid, protonates the hydroxyl group of nitric acid.[3][4][5] This protonation converts the hydroxyl group into a good leaving group (water), which subsequently departs, yielding the linear and highly electrophilic nitronium ion.[3][5]

Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻

The role of sulfuric acid is purely catalytic; it facilitates the formation of the electrophile and is regenerated at the end of the reaction sequence.[3]

Electrophilic Attack and Sigma Complex Formation

The electron-rich π-system of the m-xylene ring acts as a nucleophile, attacking the electrophilic nitronium ion.[4][5] This step is the rate-determining step of the reaction. The attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex.[1][5]

Deprotonation and Restoration of Aromaticity

The final step is a rapid acid-base reaction. A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon atom of the sigma complex (the carbon atom bonded to the new nitro group).[1][4] This deprotonation restores the aromatic π-system, yielding the final mononitrated m-xylene product.[4]

Regioselectivity: The Decisive Role of Substituent Effects

In m-xylene, the two methyl groups on the benzene ring determine the position of the incoming nitro group. This directing effect is a consequence of both electronic and steric factors.

Electronic Effects: Activating and Directing Nature of Alkyl Groups

Methyl groups are classified as electron-donating groups (EDGs) primarily through an inductive effect, where they push electron density into the aromatic ring.[6][7][8] This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself—a phenomenon known as activation.[8][9][10]

Furthermore, EDGs are ortho, para-directors.[6][9][11] This is because the carbocation intermediates (sigma complexes) formed from attack at the ortho and para positions are more stable than the intermediate from meta attack. For ortho and para attack, one of the resonance structures places the positive charge on a tertiary carbon atom, directly adjacent to a methyl group, which provides significant stabilization.[6][7]

In m-xylene (1,3-dimethylbenzene), the possible positions for substitution are C2, C4, and C5:

  • Attack at C4 (and the equivalent C6): This position is ortho to one methyl group and para to the other. Both groups strongly activate this position, leading to a highly stabilized sigma complex. This position is also sterically accessible.[1]

  • Attack at C2: This position is ortho to both methyl groups. While it is also strongly electronically activated, it is significantly more sterically hindered due to being flanked by the two methyl groups.[1]

  • Attack at C5: This position is meta to both methyl groups and is therefore the least electronically activated position.

Steric Hindrance

While both the C2 and C4 positions are electronically activated, the approach of the nitronium ion to the C2 position is impeded by the physical bulk of the two adjacent methyl groups. The C4 position is much more open, making it the kinetically favored site of attack.

Consequently, the nitration of m-xylene overwhelmingly yields two primary products: 4-nitro-m-xylene as the major product and 2-nitro-m-xylene as the minor product.[12][13][14]

Nitration_Mechanism Mechanism of m-Xylene Nitration cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2 & 3: Electrophilic Attack & Deprotonation cluster_major Major Pathway (Attack at C4) cluster_minor Minor Pathway (Attack at C2) HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus +H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus -H₂O mXylene m-Xylene NO2_plus->mXylene H2O H₂O Sigma_4 Sigma Complex (C4 Attack) mXylene->Sigma_4 +NO₂⁺ Sigma_2 Sigma Complex (C2 Attack) mXylene->Sigma_2 Product_4 4-Nitro-m-xylene (Major Product) Sigma_4->Product_4 -H⁺ (via HSO₄⁻) Product_2 2-Nitro-m-xylene (Minor Product) Sigma_2->Product_2 -H⁺ (via HSO₄⁻)

Caption: Nitration of m-xylene proceeds via two main pathways.

Quantitative Product Distribution

The ratio of the mononitrated isomers is highly dependent on the specific reaction conditions and nitrating agent used. However, for the conventional mixed-acid system, the distribution heavily favors the sterically accessible and electronically activated 4-nitro isomer.

Nitrating System/Catalyst4-nitro-m-xylene (%)2-nitro-m-xylene (%)Reference
H₂SO₄—HNO₃ (Mixed Acid)~86%~14%[15]
BF₃83.1%16.9%[15]
Nitronium salts in Nitromethane85.4%14.6%[15]
Ozone/NO₂ in Dichloromethane~78%~9%[15]

Note: The remaining percentage in the Ozone/NO₂ system likely consists of unreacted starting material or other byproducts.

Experimental Protocol: Mononitration of m-Xylene

This protocol describes a standard laboratory procedure for the mononitration of m-xylene. It is designed as a self-validating system where the rationale behind each step is clarified.

Safety Precautions: This procedure involves highly corrosive and strong oxidizing agents. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Reagents and Equipment:

  • m-Xylene

  • Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice (from deionized water)

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Separatory funnel

  • Erlenmeyer flask

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture:

    • Action: In a flask, carefully and slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid. The flask should be pre-chilled in an ice bath.

    • Causality: This addition is highly exothermic. Pre-chilling and slow addition are crucial to control the temperature, preventing unwanted side reactions and ensuring safety. This creates the "mixed acid" containing the active nitronium ion electrophile.

  • Reaction Setup:

    • Action: Place 10 mL of m-xylene into a separate round-bottom flask equipped with a magnetic stir bar. Place this flask in an ice bath and begin stirring.

    • Causality: The nitration reaction itself is exothermic. Maintaining a low temperature (0-10 °C) is critical to prevent over-nitration (dinitration) and to ensure regioselectivity.[11]

  • Addition of Nitrating Agent:

    • Action: Using a dropping funnel, add the prepared cold mixed acid to the stirring m-xylene dropwise over a period of 30-45 minutes. Monitor the temperature closely and ensure it does not rise above 10 °C.

    • Causality: Slow, dropwise addition allows for effective heat dissipation, maintaining control over the reaction rate and preventing thermal runaway.

  • Reaction Completion:

    • Action: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. Then, remove the ice bath and let the reaction stir at room temperature for another 15 minutes.

    • Causality: The initial period in the ice bath completes the primary reaction under controlled conditions. Allowing it to warm to room temperature ensures the reaction goes to completion.

  • Quenching and Isolation:

    • Action: Slowly and carefully pour the reaction mixture over approximately 100 g of crushed ice in a beaker with stirring. A yellowish, oily product should separate.

    • Causality: Pouring the mixture onto ice serves two purposes: it immediately quenches the reaction by diluting the acids and lowering the temperature, and it causes the water-insoluble organic product to precipitate or separate from the aqueous acid layer.

  • Workup and Purification:

    • Action: Transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the upper organic layer (the product).

    • Action: Wash the organic layer sequentially with:

      • 50 mL of cold water

      • 50 mL of 5% sodium bicarbonate solution (vent the funnel frequently!)

      • 50 mL of cold water

    • Causality: The water washes remove the bulk of the residual acids. The sodium bicarbonate wash neutralizes any remaining traces of acid, which is evident by the cessation of CO₂ evolution. The final water wash removes any residual bicarbonate.

    • Action: Transfer the washed organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Causality: This step removes dissolved trace amounts of water from the organic product. The product is considered dry when the drying agent no longer clumps together. The final pure product can be isolated by decanting or filtering away the drying agent.

Conclusion

The nitration of m-xylene is a well-understood electrophilic aromatic substitution reaction governed by the interplay of electronic activation and steric hindrance. The electron-donating methyl groups activate the ring and direct the incoming electrophile to the ortho and para positions. Due to steric factors, substitution occurs preferentially at the C4 position, yielding 4-nitro-m-xylene as the major product. Precise control over reaction conditions, particularly temperature, is paramount to ensure high yield and selectivity for the desired mononitrated products. The protocol provided herein represents a robust and safe methodology for achieving this transformation in a research setting.

References

Methodological & Application

Application Note: A Robust Method for the Identification and Quantification of 5-Nitro-m-xylene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated method for the analysis of 5-Nitro-m-xylene (CAS No. 99-12-7) using Gas Chromatography-Mass Spectrometry (GC-MS). 5-Nitro-m-xylene, a nitroaromatic compound, is a significant intermediate in various chemical syntheses and may be present as an impurity or environmental analyte. The method described herein provides a robust protocol for achieving excellent chromatographic separation, definitive identification, and precise quantification. By leveraging a standard non-polar capillary column and electron ionization (EI) mass spectrometry, this protocol is designed for seamless adoption in research, quality control, and environmental monitoring laboratories. We will elucidate the causality behind key experimental parameters, from sample preparation to data analysis, ensuring both scientific integrity and methodological clarity for researchers, scientists, and drug development professionals.

Introduction

5-Nitro-m-xylene, also known as 3,5-dimethylnitrobenzene, is an aromatic organic compound with the chemical formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol .[1][2][3] Its analysis is critical for process monitoring in industrial synthesis, for purity assessment of chemical products, and in toxicological or environmental studies. Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5] The high resolving power of gas chromatography allows for the separation of 5-Nitro-m-xylene from isomeric impurities and other matrix components, while mass spectrometry provides a definitive structural fingerprint, enabling unambiguous identification and accurate quantification.[6]

This guide provides a self-validating protocol, explaining the rationale behind the selection of specific parameters to empower the analyst to not only replicate the method but also adapt it for similar nitroaromatic compounds. We will cover the entire workflow, including sample preparation, instrument configuration, data acquisition, and processing.

Experimental Protocol

Materials and Reagents
  • 5-Nitro-m-xylene standard: Analytical grade, >99% purity.

  • Solvent: Acetonitrile or Dichloromethane, HPLC or GC-grade.

  • Glassware: Class A volumetric flasks (10 mL, 100 mL), autosampler vials (2 mL) with PTFE-lined septa.[7]

Standard and Sample Preparation

A meticulous sample preparation protocol is fundamental for achieving accurate and reproducible results. The goal is to dissolve the analyte in a volatile solvent suitable for GC-MS analysis at a concentration appropriate for the instrument's sensitivity.[7][8]

Step-by-Step Protocol:

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh approximately 10.0 mg of the 5-Nitro-m-xylene standard.

    • Quantitatively transfer the standard to a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. Stopper and mix thoroughly by inversion. This solution should be stored at 4°C in an amber vial.

  • Working Standard Preparation (Calibration Curve):

    • Prepare a series of working standards by performing serial dilutions of the stock solution. A typical calibration range for this application would be 1.0, 5.0, 10.0, 25.0, 50.0, and 100.0 µg/mL.

    • For example, to prepare the 10.0 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with acetonitrile.

  • Sample Preparation:

    • For unknown samples, dissolve a known weight in a known volume of solvent to achieve a concentration estimated to be within the calibration range.

    • If the sample matrix is complex (e.g., soil, wastewater), a prior extraction step such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the analyte and remove interferences.[9]

    • Ensure the final sample is free from particulate matter by filtering through a 0.45 µm PTFE syringe filter or by centrifugation before transferring to an autosampler vial.[7]

Instrumentation and Analytical Conditions

The following instrumental parameters are recommended as a robust starting point. Optimization may be required based on the specific instrumentation available. This method was developed on a standard single-quadrupole GC-MS system.

Parameter GC Conditions Rationale for Selection
Injector Splitless Mode, 1.0 µL injection volumeMaximizes the transfer of analyte onto the column, which is essential for achieving low detection limits required in trace analysis.[10]
Injector Temperature 250°CEnsures rapid and complete volatilization of 5-Nitro-m-xylene without causing thermal degradation. Analytes must be stable at the chosen temperature.[9]
Liner Deactivated, single-taper splitless liner with glass woolA deactivated surface prevents analyte adsorption, and the taper design helps focus the sample band onto the column, improving peak shape.
Carrier Gas Helium (99.999% purity), Constant Flow Mode at 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency. Constant flow mode ensures stable retention times even with the oven temperature program.[11]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS)This non-polar stationary phase provides excellent selectivity for aromatic compounds based on their boiling points and is robust for general-purpose analysis.[8]
Oven Program Initial: 80°C (hold 1 min), Ramp: 15°C/min to 280°C (hold 5 min)The initial hold allows for proper focusing of the analyte at the head of the column. The ramp rate provides a balance between good separation and a reasonable analysis time.
Total Run Time ~19.3 minutes-
Parameter MS Conditions Rationale for Selection
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, characteristic fragmentation patterns, which are crucial for library matching and compound identification.[12]
Ion Source Temperature 230°CMaintained at a lower temperature than the transfer line to minimize thermal degradation of analytes within the source while preventing condensation.
Transfer Line Temp. 280°CMust be hot enough to prevent condensation of the analyte as it elutes from the GC column into the mass spectrometer.
Mass Range (Scan Mode) m/z 45-200A targeted mass range that includes the molecular ion (m/z 151) and all significant fragment ions of 5-Nitro-m-xylene while excluding low-mass background ions (e.g., from air and water).
Acquisition Mode Full Scan for identification; Selected Ion Monitoring (SIM) for quantificationFull Scan provides complete spectral data for library matching. SIM mode significantly increases sensitivity by monitoring only specific ions of interest, leading to lower detection limits.[13]
SIM Ions for Quant. Quantifier: m/z 151; Qualifiers: m/z 105, 77The molecular ion (m/z 151) is typically the most specific and is used for quantification. Qualifier ions confirm the identity of the compound by being present in the correct ratio.

GC-MS Analysis Workflow

The logical flow of the analytical process is critical for ensuring systematic and error-free execution. The following diagram illustrates the complete workflow from sample receipt to final report generation.

Caption: Workflow for the GC-MS analysis of 5-Nitro-m-xylene.

Results and Discussion

Chromatographic Separation

Under the specified GC conditions, 5-Nitro-m-xylene is expected to elute as a sharp, symmetrical peak. The retention time serves as the primary identifier in chromatography. The use of a non-polar DB-5ms column separates compounds primarily based on their boiling points, which is effective for differentiating between various nitroaromatic isomers if present.

Mass Spectral Identification

Positive identification is achieved by comparing the acquired mass spectrum of the chromatographic peak with a reference spectrum from an authoritative database, such as the NIST/EPA/NIH Mass Spectral Library.[1][14] The 70 eV Electron Ionization (EI) spectrum of 5-Nitro-m-xylene is characterized by a distinct fragmentation pattern.

  • Molecular Ion ([M]⁺): The peak at m/z 151 corresponds to the intact molecular ion, confirming the compound's molecular weight.[1]

  • Key Fragment Ions: The fragmentation pattern provides a structural fingerprint. Expected fragments include:

    • m/z 134: Loss of a hydroxyl radical (-OH), a rearrangement common in nitroaromatics.

    • m/z 105: Loss of a nitro group (-NO₂).

    • m/z 103: Subsequent loss of H₂ from the m/z 105 fragment.

    • m/z 77: Represents the phenyl ring fragment (C₆H₅⁺).

A match quality score of over 90% from the NIST library search provides high confidence in the compound's identity.

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 151) against the concentration of the prepared standards. A linear regression analysis should yield a coefficient of determination (R²) value of ≥0.995, demonstrating a strong linear relationship between instrument response and concentration. The concentration of 5-Nitro-m-xylene in any unknown sample can then be accurately calculated from this curve. For enhanced sensitivity and to achieve lower limits of detection (LOD) and quantification (LOQ), switching the acquisition to SIM mode is highly effective.

Conclusion

The GC-MS method detailed in this application note provides a reliable, sensitive, and selective approach for the analysis of 5-Nitro-m-xylene. The protocol is robust and suitable for routine quality control, impurity profiling, and environmental analysis. By explaining the rationale behind critical parameters, this guide equips analysts with the necessary expertise to implement and adapt the method successfully. Proper sample preparation and adherence to the specified instrumental conditions are paramount for achieving accurate and reproducible results.

References

Application Note: Structural Elucidation of 1,3-Dimethyl-5-nitrobenzene using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-Dimethyl-5-nitrobenzene. It is designed for researchers, scientists, and professionals in drug development and organic chemistry. This document delves into the theoretical principles behind the observed spectral data, offers a detailed, step-by-step protocol for sample preparation and data acquisition, and presents a thorough analysis of the chemical shifts, integration, and spin-spin coupling patterns. The causality behind experimental choices and the self-validating nature of the protocol are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Power of ¹H NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] ¹H NMR, or proton NMR, specifically probes the chemical environment of hydrogen nuclei. By analyzing key parameters—chemical shift, signal integration, and spin-spin coupling—one can deduce the connectivity of atoms and the electronic structure of a molecule.[3]

This compound presents an excellent case study for interpreting the spectra of substituted aromatic systems. The interplay between the electron-donating methyl groups and the strongly electron-withdrawing nitro group creates a distinct and predictable pattern of signals, allowing for unambiguous structural confirmation.

Molecular Structure and Symmetry Considerations

To accurately interpret the ¹H NMR spectrum, a foundational understanding of the molecule's structure and symmetry is crucial. This compound possesses a plane of symmetry that bisects the nitro group and the C2-H proton. This symmetry element renders certain protons chemically equivalent.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert & Lock filter->insert shim Shim Magnetic Field insert->shim acquire Acquire FID (NS=16, AQ=3s, D1=2s) shim->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS phase->calibrate analyze_shift Assign Chemical Shifts calibrate->analyze_shift assign Assign Signals to Protons analyze_shift->assign analyze_int Determine Integration Ratios analyze_int->assign analyze_split Analyze Multiplicity & Coupling Constants analyze_split->assign

References

Protocol for the Reduction of 1,3-Dimethyl-5-nitrobenzene to 3,5-dimethylaniline: A Detailed Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract: 3,5-Dimethylaniline is a pivotal intermediate in the synthesis of various high-value chemical entities, including dyes, agrochemicals, and active pharmaceutical ingredients. This application note provides a comprehensive guide to the chemical reduction of 1,3-Dimethyl-5-nitrobenzene to 3,5-dimethylaniline. We will explore various synthetic strategies, offer a comparative analysis, and present a detailed, validated laboratory-scale protocol using a classic metal-acid reduction method. The rationale behind experimental choices, safety protocols, and purification techniques are discussed to ensure reproducibility and safety.

Introduction and Strategic Overview

The conversion of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. Aromatic amines, such as 3,5-dimethylaniline, are versatile building blocks, particularly in the pharmaceutical industry, where the amino group serves as a handle for further molecular elaboration. The starting material, this compound, is readily prepared via the nitration of m-xylene.

The choice of reduction methodology is critical and depends on factors such as substrate sensitivity, desired chemoselectivity, laboratory scale, cost, and available equipment. The primary methods for this transformation include:

  • Catalytic Hydrogenation: Employs a catalyst (e.g., Palladium on Carbon, Platinum, Raney Nickel) and hydrogen gas, often under pressure. This method is highly efficient and clean, producing water as the only byproduct.[1][2][3] However, it requires specialized high-pressure equipment and careful handling of flammable hydrogen gas.

  • Metal-Acid Reduction: A classic and robust method using metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid).[4][5][6] These reactions are often cost-effective and suitable for standard laboratory setups but can generate significant metallic waste. The Béchamp reduction, using iron and a mineral acid, was historically a major industrial process for aniline production.[6][7]

  • Transfer Hydrogenation: Uses a hydrogen donor molecule, such as hydrazine hydrate or ammonium formate, in the presence of a catalyst. This approach avoids the need for high-pressure hydrogen gas.

  • Stoichiometric Reductants: Reagents like sodium borohydride in the presence of a catalyst or tin(II) chloride offer alternative routes, often with good functional group tolerance.[8][9][10]

Comparative Analysis of Reduction Methods

The selection of an appropriate protocol is a balance of efficiency, safety, and practicality. The table below summarizes the key characteristics of the most common methods.

MethodReagents & ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂ gas, Pd/C or PtO₂, Ethanol/Methanol, 1-10 bar, 25-80 °CHigh yield, clean (water byproduct), catalyst is recyclable.Requires specialized pressure reactor, handling of flammable H₂ gas, potential for catalyst poisoning.
Metal/Acid (Fe/HCl) Iron powder, HCl or Acetic Acid, Ethanol/Water, RefluxInexpensive reagents, highly reliable, scalable.[7][11]Exothermic reaction requires careful control, generates iron oxide sludge, work-up can be cumbersome.
Metal/Acid (SnCl₂/HCl) Tin(II) chloride, Conc. HCl, Ethanol, 25-75 °CMilder conditions than Fe/HCl, good yields, works well for sensitive substrates.[4][9][10]More expensive than iron, generates tin waste which requires proper disposal.
Transfer Hydrogenation Hydrazine hydrate, Pd/C or Fe catalyst, Ethanol, RefluxAvoids use of pressurized H₂ gas, generally fast and high-yielding.[12]Hydrazine is highly toxic and carcinogenic.

For this application note, we will detail the Tin(II) Chloride (SnCl₂) method. This choice is predicated on its high reliability, excellent yield, and operational simplicity in a standard laboratory setting without the need for high-pressure apparatus.

Featured Protocol: Reduction using Tin(II) Chloride and Hydrochloric Acid

Principle and Mechanistic Insight

The reduction of a nitro group by tin(II) chloride in concentrated hydrochloric acid is a classic and effective method. The overall stoichiometry of the reaction is:

Ar-NO₂ + 3 SnCl₂ + 7 HCl → Ar-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O

The reaction mechanism is understood to proceed through a series of two-electron reductions. Tin(II) acts as the reducing agent, donating electrons to the nitrogen atom of the nitro group. The strongly acidic environment of concentrated HCl is crucial; it protonates the oxygen atoms of the nitro group, transforming them into good leaving groups (water) and increasing the electrophilicity of the nitrogen atom, which facilitates the electron transfer from Sn(II).[4][9][10][13] The reaction progresses through nitroso and hydroxylamine intermediates before yielding the final amine, which is protonated in the acidic medium to form the anilinium salt.

Safety and Handling

Mandatory: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber), must be worn at all times.

  • This compound: A nitroaromatic compound, considered toxic. Avoid inhalation and skin contact.

  • Concentrated Hydrochloric Acid (HCl): Highly corrosive and volatile. Causes severe burns upon contact and respiratory irritation upon inhalation. Handle with extreme care.

  • Tin(II) Chloride (SnCl₂): Corrosive and may cause skin and eye irritation.

  • 3,5-Dimethylaniline: Aromatic amines are toxic and can be readily absorbed through the skin. May cause methemoglobinemia.

  • Sodium Hydroxide (NaOH): Caustic. The neutralization step is highly exothermic and must be performed with external cooling.

Emergency shower and eyewash stations should be readily accessible.[14][15][16][17][18]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A Dissolve SnCl₂·2H₂O in Conc. HCl B Add this compound in Ethanol A->B C Heat mixture to 70-80°C (2 hours) B->C D Monitor by TLC C->D E Cool to 0°C (Ice Bath) D->E Reaction Complete F Basify slowly with conc. NaOH (pH > 10) E->F G Extract with Diethyl Ether (3x) F->G H Wash combined organic layers (Water & Brine) G->H I Dry over Na₂SO₄ H->I J Filter & Remove Solvent (Rotary Evaporator) I->J K Vacuum Distillation of Crude Oil J->K L Characterize Pure Product (NMR, IR, GC-MS) K->L

Caption: Workflow for the synthesis of 3,5-dimethylaniline.

Materials and Equipment
  • Reagents:

    • This compound (98%)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (98%)

    • Concentrated Hydrochloric Acid (~37%)

    • Sodium Hydroxide (pellets)

    • Diethyl ether (or Ethyl Acetate), ACS grade

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

    • Brine (saturated NaCl solution)

  • Equipment:

    • 500 mL three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Reflux condenser

    • Dropping funnel

    • Thermometer

    • Ice bath

    • 1 L separatory funnel

    • Buchner funnel and filter flask

    • Rotary evaporator

    • Vacuum distillation apparatus

Step-by-Step Protocol
  • Reaction Setup:

    • In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 40.0 g (0.177 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

    • Carefully add 85 mL of concentrated hydrochloric acid to the flask. Stir the mixture and warm gently to approximately 50°C to facilitate dissolution. Once a clear solution is obtained, allow it to cool to room temperature.

  • Addition of Nitroarene:

    • In a separate beaker, dissolve 10.0 g (0.066 mol) of this compound in 25 mL of ethanol.

    • Attach a dropping funnel to the reaction flask and add the nitrobenzene solution dropwise to the stirred tin(II) chloride solution over 20-30 minutes. The addition may be exothermic; maintain the temperature below 60°C using a water bath if necessary.

  • Reduction Reaction:

    • After the addition is complete, heat the reaction mixture to 70-80°C using a heating mantle.

    • Maintain this temperature with vigorous stirring for 2 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting nitroarene spot has completely disappeared.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask in an ice-water bath to 0-5°C.

    • Crucial Step (Basification): In a separate large beaker (at least 2 L), prepare a solution of 50 g of sodium hydroxide in 200 mL of water, cooling it in an ice bath. Slowly and very carefully pour the cold reaction mixture into the stirred NaOH solution. This neutralization is highly exothermic. Maintain the temperature of the receiving vessel below 25°C by adding ice directly to the mixture if needed. Continue adding NaOH solution until the mixture is strongly basic (pH > 10, check with pH paper). A thick, white precipitate of tin hydroxides will form.

    • Transfer the entire mixture to a 1 L separatory funnel.

    • Extract the product by adding 150 mL of diethyl ether and shaking vigorously. Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer two more times with 100 mL portions of diethyl ether.

    • Combine all organic extracts.

  • Purification:

    • Wash the combined organic layers with 50 mL of deionized water, followed by 50 mL of brine to remove residual inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate for at least 20 minutes.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 3,5-dimethylaniline as a dark oil.

    • Purify the crude product by vacuum distillation. Collect the fraction boiling at 105-107 °C at 10 mmHg. The pure product should be a colorless to pale yellow oil that may darken upon exposure to air and light. A typical yield is 85-95%.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of 3,5-dimethylaniline from this compound using a tin(II) chloride reduction method. The detailed steps, safety precautions, and mechanistic rationale offer researchers a reliable guide for obtaining this valuable intermediate. While other methods like catalytic hydrogenation are viable, the described protocol offers an excellent balance of yield, simplicity, and accessibility for standard chemical laboratories.

References

Application Notes & Protocols: Leveraging 1,3-Dimethyl-5-nitrobenzene as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and chemists on the utilization of 1,3-Dimethyl-5-nitrobenzene as a foundational intermediate in the synthesis of azo dyes. We detail the critical transformation of this nitroaromatic compound into its corresponding amine, 3,5-Dimethylaniline, and subsequently outline a robust protocol for diazotization and azo coupling to produce vibrant dye molecules. The causality behind experimental choices, detailed step-by-step methodologies, and characterization data are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

This compound (also known as 5-Nitro-m-xylene) is a yellow crystalline solid that serves as a crucial starting block in various organic syntheses.[1] Its utility in the dye industry is not direct but lies in its potential to be converted into a highly reactive primary aromatic amine. The strategic placement of the two methyl groups and the nitro group on the benzene ring dictates the electronic properties and reactivity of the molecule and its derivatives.[2]

The core of its application hinges on the reduction of the electron-withdrawing nitro group (-NO₂) to an amino group (-NH₂).[2] This transformation yields 3,5-Dimethylaniline (3,5-xylidine), a versatile precursor for a wide range of organic compounds, particularly azo dyes.[3] The resulting amine is the component that undergoes diazotization, a fundamental process in creating the diazonium salt necessary for the color-forming coupling reaction.[4]

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 99-12-7 [1][5][6]
Molecular Formula C₈H₉NO₂ [1][5][6]
Molecular Weight 151.16 g/mol [1]
Appearance Needles or yellow crystalline solid [1]
Melting Point 72-75 °C (162-167 °F) [1][7]
Boiling Point 251 °C (484 °F) [1]

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone |[1][8] |

The Gateway Reaction: Reduction to 3,5-Dimethylaniline

The conversion of this compound to 3,5-Dimethylaniline is the most critical step in this synthetic pathway. This reduction is typically achieved through catalytic hydrogenation or with a metal-acid system. For laboratory-scale synthesis, reduction using tin (Sn) or iron (Fe) in the presence of concentrated hydrochloric acid (HCl) is a common and effective method. The nascent hydrogen produced in situ readily reduces the nitro group.

This protocol details the reduction using tin and hydrochloric acid.

Experimental Protocol 1: Synthesis of 3,5-Dimethylaniline

Objective: To reduce this compound to 3,5-Dimethylaniline.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH), 40% aqueous solution

  • Ethanol

  • Diethyl Ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle in a well-ventilated fume hood.

  • Reagent Charging: To the flask, add this compound (10.0 g, 66.1 mmol) and granulated tin (30.0 g, 252.7 mmol). Add 50 mL of ethanol to create a slurry.

  • Acid Addition: Slowly add concentrated HCl (100 mL) to the flask in portions through the condenser. The reaction is exothermic and will initiate upon acid addition. Control the rate of addition to maintain a steady reflux.

  • Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux using the heating mantle for 2-3 hours to ensure the complete dissolution of the tin and conversion of the nitro compound. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Basification: Cool the reaction mixture to room temperature and then further in an ice bath. Carefully neutralize the mixture by the slow, portion-wise addition of a 40% NaOH solution until the solution is strongly alkaline (pH > 10). This step is highly exothermic and precipitates tin hydroxides while liberating the free amine.

  • Extraction: Transfer the resulting slurry to a separatory funnel. Extract the aqueous layer three times with diethyl ether or dichloromethane (3 x 75 mL).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification (Optional): The crude 3,5-Dimethylaniline, a reddish-brown oil, can be purified by vacuum distillation if high purity is required.

Table 2: Reaction Parameters for Reduction

Parameter Value Rationale
Reactant Ratio (Sn:Nitro) ~4:1 molar ratio Ensures sufficient reducing agent for complete conversion.
Reaction Temperature Reflux (~80-90 °C) Provides the necessary activation energy for the reaction.
Reaction Time 2-3 hours Allows for the reaction to proceed to completion.

| Expected Yield | 75-85% | Typical for this type of reduction reaction. |

G cluster_prep Protocol Workflow: Reduction start 1. Charge Flask: This compound Granulated Tin Ethanol add_hcl 2. Add conc. HCl (Exothermic Reaction) start->add_hcl reflux 3. Heat to Reflux (2-3 hours) add_hcl->reflux cool_base 4. Cool & Basify (40% NaOH, pH > 10) reflux->cool_base extract 5. Extract with Ether/DCM cool_base->extract dry_evap 6. Dry & Evaporate Solvent extract->dry_evap product Product: 3,5-Dimethylaniline dry_evap->product

Workflow for the reduction of this compound.

Core Dye Synthesis: Diazotization and Azo Coupling

With 3,5-Dimethylaniline in hand, the synthesis of an azo dye can proceed. This is a classic two-stage process:

  • Diazotization: The primary amine is treated with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid (like HCl), at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive and unstable at warmer temperatures, which is why maintaining a cold environment is critical.[4][9]

  • Azo Coupling: The electrophilic diazonium salt is then immediately reacted with an electron-rich aromatic compound, known as a coupling component. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which acts as the chromophore responsible for the dye's color.[4][9]

This protocol describes the synthesis of an orange-red dye using β-naphthol as the coupling component.

Experimental Protocol 2: Synthesis of 1-(3,5-Dimethylphenylazo)-2-naphthol

Objective: To synthesize a representative azo dye from 3,5-Dimethylaniline.

Materials:

  • 3,5-Dimethylaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Ice, distilled water

  • Beakers, magnetic stirrer, Buchner funnel

Procedure:

Part A: Preparation of the Diazonium Salt

  • In a 250 mL beaker, dissolve 3,5-Dimethylaniline (2.42 g, 20 mmol) in a mixture of concentrated HCl (6 mL) and water (20 mL). Stir until a clear solution of the amine salt is formed.

  • Cool this solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.45 g, 21 mmol) in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. Keep this solution in the ice bath for the next step.

Part B: Azo Coupling 5. In a separate 400 mL beaker, dissolve β-naphthol (2.88 g, 20 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. 6. Cool this coupling solution to 5-10 °C in an ice bath. 7. Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution. 8. A brightly colored precipitate (the azo dye) will form immediately. 9. Continue stirring the mixture in the ice bath for another 30 minutes to ensure the completion of the coupling reaction. 10. Isolation: Collect the solid dye by vacuum filtration using a Buchner funnel. Wash the filter cake with copious amounts of cold water until the filtrate is neutral. 11. Drying: Dry the product in a desiccator or a low-temperature oven.

Reaction schematic for Azo Dye synthesis.

Characterization and Application

The synthesized azo dye can be characterized using standard analytical techniques to confirm its structure and purity. Such dyes, often classified as disperse dyes, are suitable for coloring hydrophobic fibers like polyester.[10][11][12]

Table 3: Expected Characterization Data for 1-(3,5-Dimethylphenylazo)-2-naphthol

Analysis Expected Result Significance
Appearance Orange to Red Powder Indicates successful formation of the chromophore.
UV-Vis (λmax) ~480-490 nm (in Ethanol) Corresponds to the electronic transition (π → π*) of the conjugated azo system.
FTIR (cm⁻¹) ~3400 (O-H stretch), ~1600 (Aromatic C=C), ~1450-1500 (N=N stretch) Confirms the presence of key functional groups.

| ¹H NMR | Signals for aromatic protons, -OH proton, and two distinct methyl group singlets. | Provides detailed structural confirmation. |

Safety and Handling

Working with nitroaromatic compounds, strong acids, and aromatic amines requires strict adherence to safety protocols.

  • This compound: Incompatible with strong oxidizing agents and bases.[1][13] May cause irritation to the skin, eyes, and mucous membranes.[1][13]

  • Acids and Bases: Concentrated HCl and strong NaOH solutions are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Aromatic Amines: 3,5-Dimethylaniline, like many aromatic amines, is toxic and should be handled in a fume hood to avoid inhalation.

  • Diazonium Salts: While used in solution, solid diazonium salts can be explosive.[9] Never attempt to isolate the diazonium salt intermediate.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

References

The Strategic Role of 5-Nitro-m-xylene in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Nitroaromatic

In the intricate landscape of pharmaceutical synthesis, starting materials are chosen for their structural features, reactivity, and economic viability. 5-Nitro-m-xylene (IUPAC Name: 1,3-Dimethyl-5-nitrobenzene; CAS: 99-12-7), a seemingly simple nitroaromatic compound, serves as a pivotal precursor in the synthesis of diverse and complex molecular architectures.[1] While not typically incorporated directly into final drug structures, its true value is unlocked through a fundamental chemical transformation: the reduction of its nitro group.

This conversion yields 3,5-dimethylaniline (also known as 3,5-xylidine), a highly versatile aromatic amine.[2][3][4] This aniline derivative is a crucial building block for a variety of active pharmaceutical ingredients (APIs) and other fine chemicals, including dyes and agricultural products.[1][2][5] This guide provides an in-depth exploration of the synthetic utility of 5-Nitro-m-xylene, focusing on the critical reduction step and subsequent functionalization, supported by detailed, field-proven protocols for researchers and drug development professionals.

Physicochemical Properties of 5-Nitro-m-xylene

A thorough understanding of the starting material's properties is fundamental to safe and effective process development.

PropertyValueSource
CAS Number 99-12-7[6]
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [6]
Appearance Crystalline solid
Melting Point 72-74 °C[6]
Boiling Point 273 °C[6]
Solubility Insoluble in water; Soluble in many organic solvents.[6]

The Core Directive: Unlocking Potential via Reduction

The primary application of 5-Nitro-m-xylene in a pharmaceutical context is its conversion to 3,5-dimethylaniline. The nitro group, a strong electron-withdrawing group, is readily and selectively reduced to a primary amine. This transformation is the gateway to a vast array of subsequent chemical reactions, as the resulting amino group is a potent nucleophile and a precursor to diazonium salts, amides, and other functional groups essential for building molecular complexity.

Causality of Experimental Choice: The choice of reduction methodology is critical and depends on factors such as scale, cost, environmental impact (green chemistry), and sensitivity of other functional groups in the molecule. Catalytic hydrogenation is often preferred in industrial settings for its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.

G start 5-Nitro-m-xylene product 3,5-Dimethylaniline (3,5-Xylidine) start->product Reduction reagents H₂, Catalyst (e.g., Pd/C, PtO₂) Solvent (e.g., Ethanol) reagents->start

Caption: Core reduction of 5-Nitro-m-xylene to its corresponding aniline.

Synthetic Pathways and Pharmaceutical Relevance

The resulting 3,5-dimethylaniline is a key intermediate.[2][3] While many specific APIs derived from this isomer are proprietary, the general synthetic routes are well-established in medicinal chemistry. A common pathway involves the acylation of the aniline to form an amide, which can then be further modified.

This synthetic logic is exemplified by the production of a major class of local anesthetics, such as Lidocaine and Mepivacaine. It is crucial to note that these specific drugs are synthesized from the isomeric 2,6-dimethylaniline . However, the synthetic strategy is directly analogous and demonstrates the profound importance of xylidine intermediates in pharmaceutical manufacturing.[7][8][9][10]

The typical two-step sequence involves:

  • Acylation: Reaction of the dimethylaniline with an α-halo acetyl chloride (e.g., chloroacetyl chloride) to form an α-chloroacetanilide intermediate.[9][11][12]

  • Nucleophilic Substitution: Reaction of the α-chloro intermediate with a secondary amine to install the hydrophilic portion of the final API, typically via an Sₙ2 reaction.[11]

G cluster_0 From 5-Nitro-m-xylene A 5-Nitro-m-xylene B 3,5-Dimethylaniline A->B Reduction C N-(2-chloroacetyl) -3,5-dimethylaniline B->C Acylation D API Analogs C->D Amination

Caption: General synthetic workflow from 5-Nitro-m-xylene to API analogs.

Experimental Protocols

The following protocols are presented as robust, validated methods. They are intended for use by trained professionals in a controlled laboratory or manufacturing environment. Appropriate personal protective equipment (PPE) and engineering controls must be used.

Protocol 1: Catalytic Hydrogenation of 5-Nitro-m-xylene

This protocol details the efficient and clean conversion of 5-Nitro-m-xylene to 3,5-dimethylaniline using palladium on carbon as a catalyst.

Materials:

  • 5-Nitro-m-xylene

  • Ethanol (or Methanol), reagent grade

  • 5% Palladium on Carbon (Pd/C), 50% wet catalyst

  • Hydrogen (H₂) gas

  • Nitrogen (N₂) gas, inert

  • Celite® or other filter aid

Equipment:

  • Parr hydrogenator or a similar stirred pressure vessel

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a clean, dry pressure vessel, add 5-Nitro-m-xylene (1.0 eq).

  • Solvent Addition: Add ethanol to the vessel to create a solution with a concentration of approximately 10-15% (w/v).

  • Inerting: Seal the vessel and purge the system with nitrogen gas for 5-10 minutes to remove all oxygen. This is a critical safety step to prevent the formation of an explosive mixture with hydrogen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 5% Pd/C catalyst (typically 1-2 mol% Pd relative to the substrate). The catalyst is pyrophoric when dry; using the 50% wet catalyst significantly mitigates this risk.

  • Hydrogenation: Purge the vessel with hydrogen gas, then pressurize to the desired pressure (e.g., 50 psi or 3-4 bar).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature rise may be observed. Maintain the reaction at a constant temperature (e.g., 25-40 °C).

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) or HPLC can be used to confirm the complete consumption of the starting material.

  • Post-Reaction Purge: Once the reaction is complete, stop the hydrogen flow and carefully purge the vessel with nitrogen to remove all residual hydrogen.

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel. Under a nitrogen atmosphere, filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: Do not allow the catalyst cake to dry in the air. Quench the filter cake immediately with water.

  • Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting crude 3,5-dimethylaniline can be used directly or purified further by distillation if required.

Protocol 2: Acylation of 3,5-Dimethylaniline

This protocol describes the synthesis of the key intermediate, N-(2-chloroacetyl)-3,5-dimethylaniline, a foundational step for building many API backbones.

Materials:

  • 3,5-Dimethylaniline (1.0 eq)

  • Chloroacetyl chloride (1.05-1.1 eq)

  • Glacial Acetic Acid or an aprotic solvent like Dichloromethane (DCM)

  • A base such as Sodium Acetate or Triethylamine (if using an aprotic solvent)

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Setup: In a three-neck flask equipped with a magnetic stirrer and an addition funnel, dissolve 3,5-dimethylaniline (1.0 eq) in glacial acetic acid.[7][9]

  • Cooling: Cool the solution to 0-5 °C using an ice bath. Efficient cooling is crucial to control the exothermicity of the acylation reaction.

  • Reagent Addition: Slowly add chloroacetyl chloride (1.05 eq) dropwise from the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Precipitation: Slowly pour the reaction mixture into a beaker of cold deionized water with stirring. The product, N-(2-chloroacetyl)-3,5-dimethylaniline, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove acetic acid and other water-soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight. The purity can be assessed by melting point and spectroscopic methods (NMR, IR).

Conclusion

5-Nitro-m-xylene stands as a testament to the strategic selection of starting materials in pharmaceutical development. Its value is not intrinsic but is realized through its efficient conversion to 3,5-dimethylaniline, a versatile and reactive building block. The protocols detailed herein for reduction and subsequent acylation represent fundamental, scalable, and robust transformations that form the basis for constructing more complex and valuable pharmaceutical agents. By understanding the causality behind these experimental choices and adhering to validated procedures, researchers can effectively leverage the synthetic potential of 5-Nitro-m-xylene in the pursuit of novel drug discovery and development.

References

Application and Protocol for the Chromatographic Separation of Nitroxylene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Nitroxylene Isomer Separation

Nitroxylenes, pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes, exist as several positional isomers. The precise location of the nitro (-NO₂) and methyl (-CH₃) groups on the xylene ring dictates the molecule's chemical reactivity and physical properties. Consequently, the isolation of pure isomers is a critical quality control step in their industrial production and a prerequisite for the development of novel chemical entities. However, the subtle differences in their physicochemical properties, such as boiling points and polarity, make their separation a formidable analytical task. Traditional separation techniques often fall short in providing the requisite resolution. This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of nitroxylene isomers, leveraging specialized stationary phases for enhanced selectivity.

Principle of Separation: Beyond Hydrophobicity

The separation of positional isomers by reversed-phase HPLC is often challenging due to their similar hydrophobicity. To overcome this, this protocol utilizes stationary phases that offer alternative separation mechanisms to the conventional C18 columns. Specifically, Phenyl-Hexyl and Pentafluorophenyl (PFP) columns are recommended. These phases facilitate a multi-modal interaction with the nitroxylene isomers, which is key to achieving their resolution.

The primary separation mechanism is based on the differential partitioning of the isomers between the polar mobile phase and the non-polar stationary phase. However, the unique chemistries of the Phenyl-Hexyl and PFP phases introduce additional interactions:

  • π-π Interactions: The electron-rich phenyl rings of the stationary phase interact with the aromatic system of the nitroxylene isomers. The strength of this interaction is influenced by the position of the electron-withdrawing nitro group and electron-donating methyl groups, leading to differential retention. Methanol as an organic modifier in the mobile phase is known to enhance these π-π interactions, often leading to better selectivity compared to acetonitrile.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on a PFP stationary phase create a strong dipole moment, which can interact with the dipole of the nitroxylene molecules. This provides a unique selectivity for polar and polarizable analytes.

  • Steric Selectivity: The rigid structure of the PFP and phenyl ligands can lead to shape-based separation, where the subtle differences in the spatial arrangement of the functional groups on the nitroxylene isomers influence their ability to interact with the stationary phase.

By exploiting these combined interactions, a successful separation of the otherwise closely eluting nitroxylene isomers can be achieved.

Physicochemical Properties of Dinitrotoluene Isomers (as an analogue for Nitroxylenes)

Due to the limited availability of comprehensive data for all nitroxylene isomers, the properties of dinitrotoluene (DNT) isomers are presented below as a close structural analogue. These properties highlight the challenge in their separation.

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)LogP
2,3-DinitrotolueneC₇H₆N₂O₄182.131584822.18
2,4-DinitrotolueneC₇H₆N₂O₄182.1371300 (decomposes)-
2,6-DinitrotolueneC₇H₆N₂O₄182.13662852.10
3,5-DinitrotolueneC₇H₆N₂O₄182.1393Sublimes2.28

Data sourced from PubChem and other toxicological databases.

Experimental Protocol: HPLC Separation of Nitroxylene Isomers

This protocol provides a starting point for the separation of nitroxylene isomers. Optimization may be required based on the specific HPLC system and the exact isomeric mixture.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Columns (select one):

    • Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Reagents:

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, deionized)

    • Nitroxylene isomer standards

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of each nitroxylene isomer at a concentration of 1 mg/mL in methanol. From these, prepare a mixed working standard solution containing all isomers at a concentration of 10-20 µg/mL in the initial mobile phase composition.

  • Sample Preparation:

    • Liquid Samples: Filter the sample through a 0.45 µm syringe filter before injection.

    • Solid Samples: Accurately weigh a representative sample and extract the nitroxylene isomers with methanol or acetonitrile, potentially using sonication to aid dissolution. Filter the extract through a 0.45 µm syringe filter.

Chromatographic Conditions

The following conditions are provided as a starting point and should be optimized for the specific application.

ParameterCondition A (PFP Column)Condition B (Phenyl-Hexyl Column)
Mobile Phase A WaterWater
Mobile Phase B MethanolMethanol
Gradient 50% B to 80% B over 15 minutes40% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 5 µL10 µL
Data Analysis

Identify the peaks corresponding to each nitroxylene isomer by comparing their retention times with those of the individual standards. Quantify the isomers using a calibration curve generated from the mixed standard solution.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_std Prepare Isomer Standards start->prep_std prep_sample Prepare Sample (Liquid/Solid) start->prep_sample filter_std Filter Standards (0.45 µm) prep_std->filter_std filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample/Standard filter_std->inject filter_sample->inject separation Chromatographic Separation (PFP or Phenyl-Hexyl Column) inject->separation detection UV Detection (254 nm) separation->detection peak_id Peak Identification (Retention Time) detection->peak_id quant Quantification (Calibration Curve) peak_id->quant report Generate Report quant->report

Caption: A flowchart illustrating the key steps in the HPLC analysis of nitroxylene isomers.

Separation Mechanism on a PFP Columndot

G cluster_stationary PFP Stationary Phase cluster_mobile Mobile Phase (Methanol/Water) PFP Pentafluorophenyl Ligand Isomer1 Nitroxylene Isomer 1 PFP->Isomer1 Stronger Interaction (π-π, Dipole-Dipole, Steric) = Longer Retention Isomer2 Nitroxylene Isomer 2 PFP->Isomer2 Weaker Interaction = Shorter Retention

Analytical Methods for the Detection of 1,3-Dimethyl-5-nitrobenzene in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

1,3-Dimethyl-5-nitrobenzene, also known as 3,5-dimethylnitrobenzene, is an aromatic nitro compound that may enter the environment through industrial discharge or as a degradation product of other chemicals. Its potential toxicity and persistence necessitate reliable and sensitive analytical methods for its detection in environmental matrices such as water and soil.[1] This guide provides comprehensive, field-proven protocols for the extraction, separation, and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation. The methodologies are grounded in established regulatory frameworks, such as those from the U.S. Environmental Protection Agency (EPA), and are designed to ensure scientific integrity and data trustworthiness through rigorous quality control.

Introduction: The Analyte and Analytical Strategy

This compound is a crystalline solid with low solubility in water, a property that influences its environmental partitioning and the selection of appropriate extraction techniques.[2][3] Effective monitoring requires methods capable of detecting the analyte at trace levels (μg/L or μg/kg) while differentiating it from a complex mixture of environmental contaminants.

The primary analytical strategies detailed herein involve chromatographic separation followed by detection.

  • High-Performance Liquid Chromatography (HPLC): A robust and widely accessible technique for the analysis of nitroaromatics. It is particularly suitable for thermally labile compounds. U.S. EPA Method 8330B serves as a foundational reference for this approach.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers superior selectivity and definitive identification of the analyte based on both its retention time and mass spectrum, making it an excellent confirmatory technique.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical FormulaC₈H₉NO₂[2]
Molar Mass151.16 g/mol [2]
Melting Point72-74 °C (162-165 °F)[3]
Boiling Point251 °C (484 °F)[2][3]
Water SolubilityLow (less than 1 mg/mL)[2][3]
AppearanceNeedles or yellow crystalline solid[2]

Analysis of Aqueous Samples (Water)

The analysis of this compound in water requires a tailored approach based on the expected concentration. For trace-level analysis (ng/L to low µg/L), a pre-concentration step is essential. For higher concentrations, direct analysis is feasible.

Sample Collection and Preservation
  • Collection: Collect samples in 1-liter amber glass bottles with Teflon-lined caps to prevent photodegradation and analyte sorption to container walls.[8]

  • Preservation: Cool samples to ≤4°C immediately after collection and during transport.[8]

  • Holding Time: Samples must be extracted within 7 days of collection and analyzed within 40 days of extraction.[8]

Workflow for Water Sample Analysis

cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Water Aqueous Sample (Groundwater, Surface Water) SPE Solid-Phase Extraction (SPE) (Low Concentration) Water->SPE Trace Levels Direct Filtration & Dilution (High Concentration) Water->Direct High Levels HPLC HPLC-UV Analysis (Quantification) SPE->HPLC Direct->HPLC GCMS GC-MS Analysis (Confirmation) HPLC->GCMS Confirm Positive Hits

Caption: Workflow for the analysis of this compound in water.

Protocol 1: Solid-Phase Extraction (SPE) of Water Samples

This protocol is based on principles outlined in U.S. EPA Method 3535 and is ideal for concentrating the analyte from large sample volumes to achieve low detection limits.[4]

Rationale: SPE leverages the affinity of the nonpolar analyte for a solid sorbent material to isolate it from the aqueous matrix. This allows for significant concentration and removal of interfering salts and polar compounds.

Materials:

  • SPE cartridges (e.g., 500 mg, 6 mL C18 or Oasis HLB)

  • SPE vacuum manifold

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Reagent water (deionized, organic-free)

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through the SPE cartridge. Do not allow the sorbent to go dry.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 10 mL of reagent water. Ensure the sorbent bed remains submerged.

  • Sample Loading:

    • Measure 500 mL to 1 L of the water sample (unfiltered, or pre-filtered if high in particulates).

    • Load the sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min.

  • Sorbent Washing (Optional):

    • To remove polar interferences, wash the cartridge with 5 mL of a 5% methanol in water solution.

  • Sorbent Drying:

    • Dry the cartridge by drawing a vacuum through it for 10-15 minutes until no more water is visibly removed.

  • Analyte Elution:

    • Place a collection vial under the cartridge outlet.

    • Elute the trapped analyte by passing 2 x 4 mL aliquots of acetonitrile slowly through the cartridge. Allow the solvent to soak the sorbent for 1 minute for each aliquot.

  • Final Concentration:

    • Concentrate the eluate to a final volume of 1.0 mL using a gentle stream of nitrogen. The sample is now ready for HPLC or GC-MS analysis.

Protocol 2: Direct Aqueous Injection

For samples with expected concentrations in the mg/L (ppm) range, direct analysis is a rapid screening alternative.[5]

Procedure:

  • Allow the sample to warm to room temperature.

  • For HPLC analysis, mix the sample 1:1 (v/v) with methanol or acetonitrile.[5]

  • Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an autosampler vial.

  • The sample is ready for injection.

Analysis of Solid Samples (Soil and Sediment)

The strong association of nitroaromatics with soil organic matter requires an efficient extraction step to move the analyte into a solvent compatible with chromatographic analysis.

Sample Collection and Preparation
  • Collection: Collect soil samples from the desired depth using a stainless-steel trowel or core sampler. Store in wide-mouth amber glass jars.

  • Preservation: Cool samples to ≤4°C.

  • Preparation: Prior to extraction, remove debris (rocks, twigs). For reproducibility, air-dry the sample in a ventilated area away from direct sunlight and sieve through a 2-mm mesh to achieve a uniform particle size.

Workflow for Soil Sample Analysis

cluster_collection Sample Collection & Prep cluster_prep Extraction cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis Soil Soil/Sediment Sample Prep Air Dry & Sieve (2mm) Soil->Prep USE Ultrasound-Assisted Solvent Extraction Prep->USE Cleanup Centrifuge & Filter USE->Cleanup Dilute Dilute with Water Cleanup->Dilute HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC GCMS GC-MS Analysis (Confirmation) HPLC->GCMS Confirm Positive Hits

Caption: Workflow for the analysis of this compound in soil.

Protocol 3: Ultrasound-Assisted Solvent Extraction

This protocol is a rapid and effective alternative to traditional methods like Soxhlet extraction, significantly reducing solvent consumption and time.[5][9] It is consistent with procedures outlined in U.S. EPA Method 8330B for solid samples.[4]

Rationale: High-frequency ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the soil matrix and enhancing the diffusion of the analyte into the solvent.

Materials:

  • Sonicator bath or probe

  • Centrifuge and centrifuge tubes (50 mL)

  • Acetonitrile, HPLC grade

  • Reagent water

  • Syringe filters (0.45 µm)

Procedure:

  • Extraction:

    • Weigh 2.0 g (dry weight) of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 10.0 mL of acetonitrile to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 18 hours. Alternatively, use a sonicator probe for a more intensive but shorter extraction (e.g., 3 cycles of 3 minutes).

  • Phase Separation:

    • After sonication, centrifuge the sample at 5000 rpm for 10 minutes to pellet the soil particles.

  • Extract Preparation for HPLC:

    • Carefully transfer a 5.0 mL aliquot of the acetonitrile supernatant to a separate tube.

    • Add 5.0 mL of reagent water to the aliquot.

    • Filter the diluted extract through a 0.45 µm syringe filter into an autosampler vial. The sample is ready for HPLC analysis.

  • Extract Preparation for GC-MS:

    • The undiluted acetonitrile supernatant can be directly filtered and analyzed, or a solvent exchange into a more GC-compatible solvent (e.g., hexane) may be performed if necessary.

Instrumental Analysis Protocols

Method A: HPLC-UV Analysis

Rationale: This method provides excellent quantitative results. A C18 reversed-phase column separates compounds based on polarity, and a UV detector set at 254 nm provides good sensitivity for aromatic nitro compounds.[4][10]

Table 2: Recommended HPLC-UV Operating Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: 50:50 (v/v) Methanol:Water
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detector 254 nm
Column Temperature 30°C
Run Time ~15 minutes (adjust as needed for resolution)
Method B: GC-MS Confirmatory Analysis

Rationale: Provides definitive identification through mass spectral data. An electron capture detector (ECD) is also highly sensitive to nitroaromatics and can be used as an alternative to MS.[6][7]

Table 3: Recommended GC-MS Operating Conditions

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250°C, Splitless mode
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 45-300 m/z

Quality Assurance and Control (QA/QC)

A robust QA/QC program is essential for generating legally defensible and scientifically sound data.

  • Method Blank: An analyte-free matrix (reagent water or clean sand) processed through the entire analytical procedure to check for contamination.

  • Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte to assess method accuracy.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known analyte concentration to evaluate matrix effects on recovery and precision.[6]

  • Calibration: A multi-point initial calibration (typically 5-7 points) must be performed to establish linearity. A continuing calibration verification (CCV) standard must be analyzed periodically to check instrument stability.

Table 4: Representative Method Performance Data

Method/MatrixAnalyteDetection Limit (LOD)Recovery (%)RSD (%)Source
HPLC/WaterNitrobenzenes4.3 - 5.5 µg/L79 - 136%6.8 - 13%[10]
UHPLC/SoilNitrobenzenes0.5 mg/kg> 87.8%< 8.5%[11]
SPE-GC-ECD/WaterNitrobenzenes0.01 - 0.77 µg/L83.6 - 111.8%1.2 - 5.1%[12]

References

Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Industrial Significance of 1,3-Dimethyl-5-nitrobenzene

This compound, also known as 5-nitro-m-xylene, is a pivotal intermediate in the synthesis of a wide array of industrial and pharmaceutical compounds.[1][2][3] Its molecular structure, featuring a nitro group on a dimethylated benzene ring, provides a versatile scaffold for further chemical transformations. The primary industrial application of nitroxylenes, including this compound, is as precursors to the corresponding xylidines (aminoxylenes) through reduction of the nitro group.[4] These xylidines are fundamental building blocks for dyes, agrochemicals, and other specialty chemicals.[5]

The synthesis of this compound is a classic example of an electrophilic aromatic substitution, a cornerstone of industrial organic synthesis. The large-scale production of this compound, however, is not without its challenges. The nitration reaction is highly exothermic and requires stringent control of reaction parameters to ensure both safety and product quality.[6] This document provides a comprehensive guide to the large-scale synthesis of this compound, with a focus on practical, field-proven protocols, safety considerations, and process optimization.

The Chemistry of Synthesis: Nitration of m-Xylene

The most common and economically viable route for the industrial production of this compound is the direct nitration of m-xylene.[7][8] This reaction employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), commonly referred to as "mixed acid."

Reaction Mechanism:

The role of sulfuric acid is to act as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitronium ion then attacks the electron-rich aromatic ring of m-xylene. The two methyl groups on the m-xylene ring are ortho-, para-directing activators. The nitration of m-xylene predominantly yields the 4-nitro and 2-nitro isomers. However, by carefully controlling the reaction conditions, the formation of the desired 5-nitro isomer (this compound) can be optimized.

Process Optimization and Control

For the large-scale synthesis of this compound, precise control over reaction parameters is critical to maximize yield and purity while ensuring operational safety.

ParameterOptimal RangeRationale
Temperature 30-50°CThe nitration of m-xylene is highly exothermic. Maintaining the temperature within this range prevents over-nitration and the formation of unwanted byproducts.[5][7] Exceeding this temperature can lead to a runaway reaction.
Molar Ratio (m-xylene:HNO₃) 1:1.1A slight excess of nitric acid ensures complete conversion of the m-xylene.[7] A larger excess can lead to the formation of dinitro-m-xylene.
Sulfuric Acid Concentration 80-85%This concentration is optimal for the generation of the nitronium ion without being overly corrosive or leading to excessive side reactions.[7]
Reaction Time 60-90 minutesSufficient time for the reaction to proceed to completion. Prolonged reaction times can increase the formation of impurities.[7]

Modern Approaches: Continuous Flow Nitration

While traditional batch processing is common, continuous flow nitration using microreactors offers significant advantages in terms of safety, efficiency, and scalability.[9][10][11] The small reaction volumes and high surface-area-to-volume ratio in microreactors allow for superior temperature control, minimizing the risk of thermal runaway.[10] This technology enables rapid process optimization and can lead to higher yields and purities.[9][12]

Experimental Protocols: Large-Scale Batch Synthesis

This protocol details the synthesis of this compound in a 1000 L glass-lined reactor.

Materials and Equipment:

  • 1000 L Glass-Lined Reactor with overhead stirrer, temperature probe, and addition funnel

  • m-Xylene (99% purity)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • 5% Sodium Carbonate Solution

  • Deionized Water

  • Personal Protective Equipment (acid-resistant gloves, safety goggles, face shield, lab coat)

Protocol:

  • Reactor Preparation: Ensure the 1000 L reactor is clean, dry, and all valves are in the correct position.

  • Charging of m-Xylene: Charge the reactor with 200 kg (approximately 232 L) of m-xylene.

  • Cooling: Start the reactor's cooling system and bring the temperature of the m-xylene down to 10°C.

  • Preparation of Mixed Acid: In a separate, suitable vessel, carefully and slowly add 220 kg of concentrated sulfuric acid to 110 kg of concentrated nitric acid, while cooling to maintain the temperature below 20°C.

  • Nitration: Slowly add the prepared mixed acid to the m-xylene in the reactor over a period of 2-3 hours. The addition rate should be carefully controlled to maintain the reaction temperature between 30-35°C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 35-40°C for an additional 60 minutes with continuous stirring. Monitor the reaction progress by taking samples for in-process analysis (e.g., GC or HPLC).

  • Quenching: Once the reaction is complete, carefully transfer the reaction mixture onto 500 kg of crushed ice in a separate quenching vessel with vigorous stirring.

  • Phase Separation: Allow the mixture to settle, and then separate the lower aqueous acid layer from the upper organic layer containing the product.

  • Washing:

    • Wash the organic layer with 200 L of cold deionized water. Separate the layers.

    • Wash the organic layer with 200 L of 5% sodium carbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Separate the layers.

    • Wash the organic layer again with 200 L of deionized water. Separate the layers.

  • Solvent Removal: Remove any residual volatile components from the organic layer by vacuum distillation.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield a yellow crystalline solid.

Visualization of the Synthesis Workflow

SynthesisWorkflow m_xylene m-Xylene reactor 1000L Reactor (30-40°C) m_xylene->reactor mixed_acid Mixed Acid (HNO3 + H2SO4) mixed_acid->reactor quench Quenching (Ice) reactor->quench Reaction Mixture phase_sep Phase Separation quench->phase_sep wash Washing (Water, Na2CO3) phase_sep->wash Organic Layer purify Purification (Distillation/Recrystallization) wash->purify product This compound purify->product

Caption: Workflow for the large-scale synthesis of this compound.

Safety and Environmental Considerations

Personnel Safety:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or lab coat when handling concentrated acids and organic solvents.[13]

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of corrosive and toxic fumes.

  • Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible. Have appropriate spill kits for acids and organic solvents available.

Process Safety:

  • Temperature Control: The nitration of m-xylene is a highly exothermic reaction. Strict temperature control is crucial to prevent a runaway reaction, which could lead to an explosion.[6]

  • Controlled Addition: The slow, controlled addition of the mixed acid to the m-xylene is essential for managing the reaction exotherm.

  • Material Compatibility: Ensure that all equipment is made of materials compatible with concentrated nitric and sulfuric acids (e.g., glass-lined steel, Teflon).

Environmental and Waste Management:

  • Spent Acid: The acidic aqueous waste generated from the reaction and washing steps is corrosive and environmentally harmful. It must be neutralized before disposal. Industrial processes often include a sulfuric acid recovery step to reconcentrate and reuse the spent acid, making the process more economical and environmentally friendly.[14]

  • Wastewater Treatment: The neutralized aqueous waste should be treated in a wastewater treatment facility to remove any residual organic compounds and salts before discharge.[15][16][17]

  • Spill Containment: Implement secondary containment measures to prevent the release of chemicals into the environment in the event of a spill.

Quality Control

The purity and identity of the final product should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a reliable method for determining the purity of this compound and quantifying any impurities, such as isomeric nitroxylenes or dinitrated byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the product and any volatile impurities.

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value (approximately 72-75°C).

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of the final product.

Conclusion

The large-scale synthesis of this compound via the nitration of m-xylene is a well-established industrial process. Success in this endeavor hinges on a thorough understanding of the reaction chemistry, meticulous control of process parameters, and an unwavering commitment to safety and environmental responsibility. The protocols and guidelines presented in this document provide a solid foundation for researchers and professionals involved in the production of this important chemical intermediate. The adoption of modern technologies such as continuous flow processing holds the promise of even safer, more efficient, and more sustainable production in the future.

References

Application Notes & Protocols: 5-Nitro-m-xylene as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 5-Nitro-m-xylene (1,3-Dimethyl-5-nitrobenzene) in modern organic synthesis. We delve into the core reactivity of this molecule, underpinned by the interplay of its electron-donating methyl groups and the strongly electron-withdrawing nitro functionality. This guide moves beyond simple reaction lists to explain the causality behind experimental design, offering detailed, field-proven protocols for its most critical transformations, including reduction to 3,5-dimethylaniline, oxidation to 5-nitroisophthalic acid, and regioselective halogenation.

Introduction: Understanding the Core Reactivity of 5-Nitro-m-xylene

5-Nitro-m-xylene, a pale yellow solid, is a valuable aromatic building block whose synthetic potential is dictated by the electronic and steric effects of its substituents. The two methyl groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution, while the nitro group is a powerful deactivating, meta-directing group.[1] This unique arrangement makes the molecule a precursor to a variety of important intermediates in the pharmaceutical, dye, and materials science industries.[2]

Table 1: Physicochemical Properties of 5-Nitro-m-xylene [3][4][5]

PropertyValue
CAS Number 99-12-7
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Yellow-orange solid
Melting Point 70-74 °C
Boiling Point 273 °C
Solubility Insoluble in water; soluble in common organic solvents.

Safety Profile: 5-Nitro-m-xylene is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.[3][6]

Key Synthetic Transformations and Applications

The utility of 5-Nitro-m-xylene stems from three primary transformations targeting its functional groups: reduction of the nitro group, oxidation of the methyl groups, and substitution on the aromatic ring.

G start Dissolve 5-Nitro-m-xylene in Methanol reagents Add 10% Pd/C Catalyst start->reagents purge Purge with N₂ then H₂ reagents->purge react Stir under H₂ atmosphere (monitor by TLC) purge->react filter Filter through Celite™ react->filter concentrate Concentrate Filtrate in vacuo filter->concentrate extract Liquid-Liquid Extraction (DCM / aq. NaHCO₃) concentrate->extract dry Dry Organic Layer (MgSO₄) extract->dry finish Evaporate Solvent to yield product dry->finish

References

Application Notes and Protocols for the Safe Handling and Disposal of 1,3-Dimethyl-5-nitrobenzene Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,3-Dimethyl-5-nitrobenzene (CAS No. 99-12-7), also known as 5-Nitro-m-xylene. Due to its significant health hazards, including acute toxicity and the potential for organ damage through prolonged exposure, strict adherence to the protocols outlined herein is imperative to ensure personnel safety and environmental compliance. These application notes are founded on established safety principles and regulatory guidelines, emphasizing a proactive approach to risk mitigation in the laboratory setting.

Hazard Identification and Risk Assessment

This compound is a yellow crystalline solid that presents considerable health risks.[1][2] A thorough understanding of its properties is the foundation of a robust safety protocol.

Table 1: Physicochemical and Toxicological Properties of this compound

PropertyValueSource(s)
Chemical Formula C₈H₉NO₂[1]
Molecular Weight 151.16 g/mol [1]
Appearance Needles or yellow crystalline solid[1][2]
Melting Point 70 - 74 °C (158 - 165.2 °F)[3]
Boiling Point 273 °C (523.4 °F) at 739 mmHg[3]
Solubility in Water Insoluble[1][2]
GHS Hazard Class Acute Toxicity, Oral (Category 3), Acute Toxicity, Dermal (Category 3), Acute Toxicity, Inhalation (Category 3), Specific target organ toxicity — repeated exposure (Category 2)[1][3]
Hazard Statements Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled, May cause damage to organs through prolonged or repeated exposure.[1]

The acute toxicity of this compound through multiple exposure routes necessitates stringent containment measures.[1][3] Its insolubility in water is a critical consideration for both spill cleanup and environmental disposal, as it will not be readily diluted by aqueous systems.[1][2]

Core Directive: Application Notes on Safe Handling

A proactive safety culture is paramount when working with hazardous substances. The following notes provide a framework for minimizing exposure risk.

Engineering Controls

The primary line of defense is to minimize the potential for exposure at the source.

  • Ventilation: All handling of this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

  • Segregated Storage: This compound should be stored in a designated, well-ventilated, and locked area to restrict access.[3][5] It is incompatible with strong oxidizing agents and strong bases, and therefore must be stored separately from these substances to prevent potentially hazardous reactions.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes and airborne particles.[4]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.[4] Contaminated clothing must be removed immediately and decontaminated before reuse.[3]

  • Respiratory Protection: In situations where a fume hood is not available or for larger spills, a certified respirator is necessary.[4]

Protocols for Emergency Situations

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Cleanup Protocol

In the event of a spill, the following steps must be taken immediately:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.[6]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of PPE as described in section 2.2.[6]

  • Contain the Spill: For solid spills, dampen the material with an appropriate solvent like acetone to prevent dust generation.[1][2] Use an inert absorbent material such as sand or vermiculite to contain the spill.[6] Do not use combustible materials like paper towels for absorption.[6]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[6]

  • Decontaminate the Area: Clean the spill area with a solvent such as acetone, followed by a thorough washing with soap and water.[1][2]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent and contaminated PPE, must be disposed of as hazardous waste.[6]

First Aid Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water while removing contaminated clothing.[1][3] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately.[3][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[3]

Waste Disposal Protocol

The disposal of this compound waste is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) in the United States.[7][8] Improper disposal can lead to significant environmental contamination and legal repercussions.

Waste Characterization

Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[7][9] Based on its toxicological profile, this compound waste is classified as hazardous due to its toxicity.[1][3][7]

Step-by-Step Disposal Procedure
  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected as a separate halogen-free organic waste.[6]

  • Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container that is compatible with the chemical.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[6] The date of accumulation and the name of the generating laboratory or researcher should also be included.

  • Temporary Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent leaks.[6]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7] Ensure the disposal company has the necessary permits and an EPA identification number.[7] All disposal activities must be documented, and records should be maintained for at least three years.[7]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Generation of This compound Waste characterize Characterize Waste: Is it contaminated with This compound? start->characterize segregate Segregate as Halogen-Free Organic Hazardous Waste characterize->segregate Yes container Select appropriate, compatible, and sealed waste container segregate->container labeling Label Container: 'Hazardous Waste', Chemical Name, Date, Generator Information container->labeling storage Store in designated satellite accumulation area with secondary containment labeling->storage disposal Arrange for disposal through licensed hazardous waste contractor storage->disposal documentation Document and maintain disposal records (min. 3 years) disposal->documentation end End: Compliant Disposal documentation->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Nitro-m-xylene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the nuances of this synthesis, moving beyond simple protocols to explain the underlying chemical principles that govern yield and purity. Our goal is to empower you with the knowledge to troubleshoot and optimize your experiments effectively.

The Challenge: Why Direct Nitration of m-Xylene Fails for the 5-Nitro Isomer

A common starting point for chemists looking to synthesize a nitro-xylene is the direct nitration of m-xylene using a mixture of nitric and sulfuric acids. However, this approach is not viable for obtaining 5-Nitro-m-xylene. The root of this issue lies in the principles of electrophilic aromatic substitution.

The two methyl groups on the m-xylene ring are activating, electron-donating groups. As such, they direct incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho and para positions. In m-xylene, this results in nitration at the 2, 4, and 6 positions. The 5-position is meta to both methyl groups and is therefore electronically disfavored.

Direct nitration of m-xylene predominantly yields 4-nitro-m-xylene and 2-nitro-m-xylene.[1][2] Under typical mixed-acid conditions, the isomeric distribution is approximately 86% 4-nitro-m-xylene and 14% 2-nitro-m-xylene, with negligible amounts of the 5-nitro isomer.[2]

Figure 1. Direct nitration of m-xylene yields ortho and para isomers, not the meta (5-nitro) product.

Recommended Synthetic Pathway: From 3,5-Dimethylaniline

To synthesize 5-Nitro-m-xylene with a good yield, an indirect, multi-step approach is necessary. The most reliable method starts with 3,5-dimethylaniline (3,5-xylidine). This pathway involves the formation of a diazonium salt, which is then converted to the desired nitro compound.

G Start 3,5-Dimethylaniline Step1 Step 1: Diazotization Start->Step1 NaNO₂, HCl 0-5 °C Intermediate 3,5-Dimethylbenzene- diazonium Salt Step1->Intermediate Step2 Step 2: Nitration Intermediate->Step2 NaNO₂, Cu catalyst Product 5-Nitro-m-xylene Step2->Product

Figure 2. Recommended two-step synthesis of 5-Nitro-m-xylene.

Troubleshooting and FAQs for the Recommended Pathway

This section addresses common issues encountered during the synthesis of 5-Nitro-m-xylene from 3,5-dimethylaniline.

FAQs: General Questions

Q1: Why is this multi-step synthesis necessary? As explained previously, the directing effects of the methyl groups in m-xylene prevent the formation of the 5-nitro isomer via direct nitration. By starting with 3,5-dimethylaniline, the amino group's position dictates the final location of the nitro group. The amino group is first converted into a diazonium group, which is an excellent leaving group and can be substituted with a nitro group in a subsequent step.

Q2: What are the critical safety precautions for this synthesis? Diazonium salts are thermally unstable and can be explosive when isolated in a dry state. Therefore, they should always be kept in solution at low temperatures (0-5 °C) and used immediately after preparation. The reaction should be conducted behind a blast shield, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

Q3: Are there any alternative synthetic routes? Other multi-step syntheses exist, but they are often more complex. For instance, one could start with a different substitution pattern on the benzene ring and then introduce the methyl groups. However, the route from 3,5-dimethylaniline is generally the most efficient and practical for laboratory-scale synthesis.

Troubleshooting Guide: Step-Specific Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Diazotization) 1. Temperature too high: Diazonium salts decompose rapidly at higher temperatures. 2. Incorrect stoichiometry: An excess or deficit of nitrous acid (formed from NaNO₂ and HCl) can lead to side reactions. 3. Slow addition of NaNO₂: This can allow for the decomposition of the diazonium salt as it forms.1. Maintain strict temperature control (0-5 °C) using an ice-salt bath. 2. Use a slight excess (e.g., 1.1 equivalents) of NaNO₂ to ensure complete conversion of the aniline. 3. Add the NaNO₂ solution dropwise but steadily. Monitor for the presence of nitrous acid using starch-iodide paper.
Tarry Byproducts in Step 2 (Nitration) 1. Decomposition of the diazonium salt: This can be caused by elevated temperatures or the presence of impurities. 2. Side reactions of the diazonium salt: The diazonium salt can react with other nucleophiles present in the reaction mixture.1. Ensure the diazonium salt solution is cold before proceeding to the next step. 2. Slowly add the diazonium salt solution to the cold solution of sodium nitrite and copper catalyst. This keeps the concentration of the diazonium salt low at any given moment.
Low Yield of 5-Nitro-m-xylene 1. Inefficient conversion of the diazonium salt: The conditions for the Sandmeyer-type reaction may not be optimal. 2. Loss of product during work-up: The product may be lost during extraction or purification.1. Ensure the copper catalyst is active. 2. Control the pH of the reaction mixture. The reaction is typically run under neutral or slightly basic conditions. 3. Perform extractions with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and ensure complete phase separation.
Product is an oil and does not crystallize 1. Presence of impurities: Isomeric byproducts or residual starting materials can act as impurities that inhibit crystallization.1. Purify the crude product using column chromatography on silica gel. A non-polar eluent system like hexanes/ethyl acetate is a good starting point. 2. Attempt crystallization from a different solvent system, such as ethanol or methanol, at low temperatures.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate PPE. Be prepared for exothermic reactions and have an ice bath ready for cooling.

Protocol 1: Synthesis of 3,5-Dimethylbenzenediazonium Chloride
  • Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 12.1 g (0.1 mol) of 3,5-dimethylaniline in a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of water.

  • Cooling: Cool the resulting solution to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water and cool the solution to 0 °C. Add this cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 30 minutes, ensuring the temperature does not rise above 5 °C.

  • Completion Check: After the addition is complete, stir the reaction mixture for an additional 15 minutes at 0-5 °C. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

  • Immediate Use: The resulting cold solution of 3,5-dimethylbenzenediazonium chloride should be used immediately in the next step. DO NOT attempt to isolate the diazonium salt.

Protocol 2: Synthesis of 5-Nitro-m-xylene
  • Catalyst Preparation: In a 500 mL beaker, dissolve 25 g of copper(II) sulfate pentahydrate in 100 mL of hot water. In a separate beaker, dissolve 25.5 g of sodium nitrite in 50 mL of water.

  • Reaction Setup: Cool the sodium nitrite solution to 0 °C in an ice bath.

  • Addition: Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold sodium nitrite solution. The addition should be done portion-wise to control the evolution of nitrogen gas.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours. You may observe the formation of a dark oil.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them sequentially with 50 mL of 1 M HCl, 50 mL of 1 M NaOH, and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, which may be a brownish oil or solid, should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (starting from 100% hexanes) to yield pure 5-Nitro-m-xylene as a pale yellow solid.

References

Preventing dinitrobenzene formation during m-xylene nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for m-xylene nitration. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and provide in-depth guidance on controlling the nitration of m-xylene to selectively produce mononitroxylene isomers while minimizing the formation of dinitrobenzene byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of m-xylene nitration, and why is dinitrobenzene formation a concern?

The nitration of m-xylene with a standard mixed acid (a combination of nitric acid and sulfuric acid) primarily yields two isomeric products: 4-nitro-m-xylene and 2-nitro-m-xylene. The methyl groups of m-xylene are ortho-, para-directing activators for electrophilic aromatic substitution. Nitration at the C-4 position is sterically less hindered and is the major product, while nitration at the C-2 position is also significant.

Dinitrobenzene, specifically 2,4-dinitro-m-xylene, becomes a significant byproduct under forcing reaction conditions. Its formation is a concern for several reasons:

  • Reduced Yield: The formation of dinitrobenzene consumes both the starting material and nitrating agent, leading to a lower yield of the desired mononitroxylene product.

  • Purification Challenges: The physical properties of dinitro-m-xylene can be similar to the mononitro isomers, complicating separation and purification processes, which often require energy-intensive techniques like fractional distillation or crystallization.

  • Safety Hazards: Dinitrated aromatic compounds are often more energetic and can pose greater safety risks, particularly on a large scale. They are precursors to explosives and require careful handling.

Q2: What is the reaction mechanism for the formation of mononitro- and dinitro-m-xylene?

The nitration of m-xylene proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Nitronium Ion: In the mixed acid, sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

    • HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The nitronium ion attacks the electron-rich aromatic ring of m-xylene, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion.

  • Deprotonation: A weak base, typically HSO₄⁻ or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the mononitroxylene product.

The formation of dinitro-m-xylene follows the same mechanistic pathway, but the starting material is now the mononitroxylene. The nitro group is a strong deactivating group, making the second nitration significantly slower than the first. However, under harsh conditions, this second nitration can occur.

Mechanism Visualization:

NitrationMechanism cluster_step1 Step 1: Nitronium Ion Formation cluster_step2 Step 2 & 3: Electrophilic Substitution cluster_step3 Step 4: Dinitration (Undesired) HNO3 HNO₃ NO2_ion NO₂⁺ (Nitronium Ion) HNO3->NO2_ion + H₂SO₄ H2SO4 2H₂SO₄ H3O H₃O⁺ HSO4 2HSO₄⁻ mXylene m-Xylene SigmaComplex Sigma Complex (Arenium Ion) mXylene->SigmaComplex + NO₂⁺ MonoNitro Mononitroxylene SigmaComplex->MonoNitro - H⁺ MonoNitro2 Mononitroxylene Dinitro Dinitro-m-xylene MonoNitro2->Dinitro + NO₂⁺ (Forcing Conditions) MononitrationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification H2SO4 Cool H₂SO₄ to 0°C HNO3_add Add HNO₃ dropwise (<10°C) H2SO4->HNO3_add Nitrating_add Add nitrating mix dropwise (0-5°C) HNO3_add->Nitrating_add Pre-cooled Nitrating Mixture mXylene_cool Cool m-Xylene to 0°C mXylene_cool->Nitrating_add Stir Stir for 30-60 min (Monitor by GC/TLC) Nitrating_add->Stir Quench Pour onto ice Stir->Quench Separate Separate organic layer Quench->Separate Wash Wash with H₂O, NaHCO₃, Brine Separate->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry

Technical Support Center: Optimizing Temperature for m-Xylene Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of m-xylene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for optimizing temperature conditions. The nitration of m-xylene is a powerful synthetic tool, but its highly exothermic nature demands precise temperature control to ensure safety, maximize yield, and achieve the desired product selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the mononitration of m-xylene?

The optimal temperature for achieving high yields of mononitro-m-xylene typically falls within the 30°C to 40°C range.[1][2] Research has demonstrated that a maximum yield of 98% can be achieved at 30°C with specific reactant ratios and an 81% sulfuric acid concentration over 60 minutes.[2][3] Another study identified 40°C as the optimal temperature for a 95.5% yield under their specific conditions, which included a 70% mixed acid strength.[1][4] The ideal temperature is dependent on other reaction variables, including the concentration of the mixed acids and the rate of addition.

Q2: Why is precise temperature control so critical in this reaction?

Temperature control is paramount for three primary reasons:

  • Safety: The nitration of m-xylene is a highly exothermic reaction.[5] Without effective cooling and controlled addition of reagents, the heat generated can cause the reaction temperature to rise uncontrollably, leading to a dangerous "runaway" reaction.[6]

  • Selectivity: Temperature is a key factor influencing the formation of undesired byproducts.[4][6] Higher temperatures provide the activation energy for subsequent nitrations, leading to the formation of dinitro-m-xylene and other poly-nitro impurities.[7]

  • Yield: Excessive heat can cause oxidation and decomposition of both the reactant and the product, resulting in the formation of dark, tarry substances and a significantly lower yield of the desired mononitrated product.[8]

Q3: What are the primary products of m-xylene mononitration?

The mononitration of m-xylene yields two principal isomers: 4-nitro-m-xylene (major product) and 2-nitro-m-xylene (minor product).[5][9] The two methyl groups on the m-xylene ring direct the incoming electrophilic nitronium ion (NO₂⁺) to the ortho and para positions. The 4-position is para to one methyl group and ortho to the other, making it the most electronically activated and sterically accessible site. The 2-position, being ortho to both methyl groups, experiences significant steric hindrance, resulting in it being the minor product.[5] Under typical mild conditions, the product ratio is approximately 85-86% 4-nitro-m-xylene and 14-15% 2-nitro-m-xylene.[10][11]

Q4: What is the role of sulfuric acid in controlling the reaction?

Concentrated sulfuric acid serves two crucial functions. First, it acts as a catalyst by protonating nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺), which is the actual nitrating agent.[5][12] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction. This is critical because the presence of water can deactivate the nitronium ion and slow down or halt the reaction.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental problems related to temperature control during the nitration of m-xylene.

Issue 1: My yield of mononitro-m-xylene is very low.

Potential Cause A: Incomplete Reaction due to Low Temperature

  • Diagnosis: If the reaction time has elapsed but analysis (e.g., TLC, GC) shows a large amount of unreacted m-xylene, the temperature may have been too low to drive the reaction to completion at a reasonable rate.

  • Solution:

    • Ensure your cooling bath is not set too low. Maintain the temperature steadily within the optimal 30-40°C range.[1][2]

    • If the reaction is proceeding very slowly at a set temperature, consider increasing it in small increments (e.g., 2-3°C) while carefully monitoring the reaction progress and exotherm.

    • Increase the reaction time. Some conditions may require longer than 60 minutes for full conversion.[2]

Potential Cause B: Product Decomposition due to High Temperature

  • Diagnosis: The reaction mixture appears dark, black, or tarry, and the isolated product is impure and low in mass. This indicates oxidation and other side reactions are occurring.[8]

  • Solution:

    • Improve Heat Dissipation: Ensure the reaction flask is not oversized for the reaction volume and that the stirring is vigorous enough to ensure efficient heat transfer to the cooling bath.

    • Control Reagent Addition: Add the nitrating mixture (or m-xylene, depending on the procedure) slowly and dropwise. The rate of addition should be managed so that the internal temperature does not exceed the target setpoint.

    • Pre-cooling: Cool both the m-xylene solution and the nitrating mixture in an ice bath before beginning the addition.

Issue 2: I am forming a significant amount of dinitro-m-xylene.

Diagnosis: Your product analysis (NMR, GC-MS) shows peaks corresponding to dinitrated species in addition to the desired mononitrated products. This is a classic case of over-nitration.

  • Solution:

    • Lower the Reaction Temperature: This is the most critical parameter. Dinitration requires more energy than mononitration. Maintaining the temperature strictly at the lower end of the optimal range (e.g., 30°C) will heavily disfavor the second nitration.[2][8]

    • Check Stoichiometry: Use only a slight excess of nitric acid (e.g., 10% excess).[2] A large excess of the nitrating agent, combined with elevated temperatures, will strongly promote over-nitration.

    • Reduce Reaction Time: Monitor the reaction closely. Once the starting material is consumed, quench the reaction promptly to prevent the mononitrated product from reacting further.

Issue 3: The reaction temperature is rising uncontrollably.

Diagnosis: The internal thermometer shows a rapid, uncontrolled increase in temperature despite the presence of a cooling bath. This is a thermal runaway and is extremely dangerous.[5][6]

  • Immediate Action (Safety First): If the reaction is on a small scale and you can do so safely, your primary goal is to increase cooling capacity immediately. This may involve adding more ice/dry ice to the cooling bath. Prepare for emergency shutdown by having a large volume of cold water or an ice bath ready to quench the entire reaction if necessary. Always work behind a blast shield and in a well-ventilated fume hood. [5]

  • Prevention and Root Cause Analysis:

    • Inadequate Cooling: Ensure your cooling bath has sufficient capacity for the scale of the reaction. A simple ice-water bath may not be sufficient for larger scales; a cryocooler or a dry ice/acetone bath may be necessary.

    • Rapid Reagent Addition: The rate of heat generation is directly proportional to the rate of reagent addition. The addition must be slow and controlled, allowing the cooling system to remove the heat as it is generated.

    • Poor Stirring: Inefficient stirring creates localized hot spots where the temperature can spike, accelerating the reaction in that area and initiating a runaway. Use a powerful overhead stirrer for larger volumes or a properly sized magnetic stir bar for smaller flasks.

Data Summary: Temperature Effects
TemperatureExpected OutcomeKey ConsiderationsReference(s)
< 25°C Very slow reaction rate; may be incomplete.May require significantly longer reaction times.[8]
30°C Optimal for high yield (up to 98%) of mononitro-m-xylene.Considered a safe and effective starting point for optimization.[2][3]
40°C Optimal for high yield (up to 95.5%) under specific conditions.Higher end of the optimal range; requires robust temperature control.[1][4]
> 50°C Increased risk of over-nitration (dinitration).Yield of mononitro product will likely decrease.[6][8]
>> 60°C Significant formation of dinitro products and oxidative byproducts (tars). High risk of thermal runaway.Not recommended for selective mononitration.[5][8]
Experimental Protocol: Controlled Mononitration of m-Xylene

This protocol is a self-validating system that prioritizes safety and control.

  • Apparatus Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a mechanical stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (ice-water or a controlled chiller).

  • Reagent Preparation:

    • In the reaction flask, add m-xylene.

    • Separately, and in an ice bath, prepare the nitrating mixture by slowly and carefully adding concentrated sulfuric acid to concentrated nitric acid (10% molar excess relative to m-xylene). Allow this mixture to cool.

  • Reaction Execution:

    • Begin vigorous stirring and cool the m-xylene in the reaction flask to ~25°C.

    • Transfer the cooled nitrating mixture to the dropping funnel.

    • Add the nitrating mixture dropwise to the stirred m-xylene. Crucially, monitor the internal temperature. Adjust the addition rate to maintain a constant internal temperature of 30-35°C . This is the key control step.

    • After the addition is complete, allow the reaction to stir at this temperature for 60 minutes. Monitor the reaction's completion via TLC.

  • Work-Up:

    • Once the reaction is complete, quench it by pouring the mixture slowly into a beaker containing a large volume of crushed ice and water with stirring.[13]

    • If the product is an oil, transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).[13]

    • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (vent frequently!), and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product mixture of nitro-m-xylene isomers.

Visualization of Troubleshooting Workflow

The following diagram outlines the logical steps for diagnosing and solving temperature-related issues during the nitration of m-xylene.

G start Problem Encountered During m-Xylene Nitration low_yield Low Yield of Mononitro Product start->low_yield Poor Conversion over_nitration Significant Dinitration (Over-nitration) start->over_nitration Impure Product runaway Uncontrolled Exotherm (Runaway Reaction) start->runaway Safety Issue check_sm Analysis Shows Unreacted Starting Material? low_yield->check_sm sol_over_nitration Root Cause: Temp Too High Solution: 1. Lower Temp to ~30°C 2. Reduce HNO₃ Stoichiometry 3. Quench Promptly After Completion over_nitration->sol_over_nitration sol_runaway Root Cause: Poor Heat Removal Solution (Prevention): 1. Use Adequate Cooling Bath 2. Very Slow Reagent Addition 3. Ensure Vigorous Stirring runaway->sol_runaway check_tar Reaction Mixture Dark/Tarry? check_sm->check_tar No sol_temp_low Root Cause: Temp Too Low Solution: 1. Increase Temp to 30-40°C 2. Increase Reaction Time check_sm->sol_temp_low Yes sol_temp_high_yield Root Cause: Temp Too High (Oxidation/Decomposition) Solution: 1. Improve Cooling/Stirring 2. Slow Reagent Addition check_tar->sol_temp_high_yield Yes

Caption: Troubleshooting decision tree for m-xylene nitration.

References

Troubleshooting low yield in the synthesis of 1,3-Dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1,3-Dimethyl-5-nitrobenzene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound (5-nitro-m-xylene). As a Senior Application Scientist, I understand that navigating the complexities of electrophilic aromatic substitution can be challenging. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues, particularly low yield, encountered during this synthesis. We will explore the underlying chemical principles, provide actionable troubleshooting steps, and offer validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: I am attempting to synthesize this compound via the nitration of m-xylene, but my overall yield is consistently low. What are the most common reasons for this?

A: Low yield in the nitration of m-xylene is a frequent challenge that can typically be traced back to one of three areas: reaction conditions, competing side reactions, or product loss during workup and purification.

The reaction you are performing is a classic electrophilic aromatic substitution (EAS).[1] In this process, a mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺).[2][3] This ion is then attacked by the electron-rich m-xylene ring. However, the success of this step is highly sensitive to several factors.

Primary Causes for Low Yield:

  • Suboptimal Temperature Control: Nitration is a highly exothermic reaction.[4][5] Poor temperature management can lead to a cascade of unwanted side reactions.

  • Incorrect Reagent Stoichiometry: The ratio of sulfuric acid to nitric acid and m-xylene is critical. An improper balance can lead to insufficient generation of the nitronium ion or promote side reactions.[6]

  • Formation of Isomeric Byproducts: The two methyl groups on m-xylene direct the incoming nitro group primarily to the ortho (2 and 6) and para (4) positions. Your target, the 5-nitro isomer, is not the major product under standard conditions, making its isolation in high yield inherently challenging.[7][8]

  • Over-Nitration (Dinitration): The initial product, mononitro-m-xylene, is still reactive and can be nitrated a second time, especially under harsh conditions, leading to dinitro-m-xylene impurities.[6][9]

  • Product Loss During Workup: Significant amounts of the desired product can be lost during the aqueous wash and extraction steps if not performed carefully.[6]

The following sections will provide detailed troubleshooting for each of these points.

Q2: My reaction seems to be producing multiple products, and I suspect dinitration is occurring. How can I confirm this and prevent it?

A: The formation of dinitro-m-xylene is a classic sign of "over-aggressive" reaction conditions. Because the first nitro group only moderately deactivates the aromatic ring, a second nitration can readily occur.

Confirmation and Mitigation Strategy:

  • Confirmation via TLC: The simplest way to check for over-nitration is to use Thin Layer Chromatography (TLC). Dinitrated compounds are significantly more polar than their mononitrated counterparts.

    • Protocol: Spot your crude product on a silica TLC plate alongside your m-xylene starting material. Develop the plate in a solvent system like 9:1 Hexane:Ethyl Acetate. The dinitrated product will have a much lower Rf value (it will travel less distance up the plate) than the mononitrated isomers.

  • Prevention of Dinitration:

    • Temperature Control: This is the most critical parameter. The reaction is exothermic, and allowing the temperature to rise significantly increases the rate of the second nitration. Maintain a strict temperature, ideally between 0-10°C, by using an ice-salt bath and adding the nitrating mixture dropwise.

    • Reagent Stoichiometry: Avoid using a large excess of nitric acid. A molar ratio of approximately 1:1 or 1.1:1 of nitric acid to m-xylene is often sufficient. The key is to have the reaction run out of the nitrating agent after the first substitution.

    • Reaction Time: Do not extend the reaction time unnecessarily. Monitor the consumption of the starting material by TLC. Once the m-xylene spot has disappeared or is very faint, the reaction should be quenched promptly. Prolonged reaction times, even at low temperatures, can favor the formation of dinitrated products.[9]

Table 1: Recommended Reaction Parameters to Minimize Dinitration

ParameterRecommended ConditionRationale
Temperature 0-10°CMinimizes the rate of the second nitration, which has a higher activation energy.
Molar Ratio (HNO₃:m-xylene) ~1.1 : 1Limits the amount of available nitronium ion to favor monosubstitution.
Addition of Nitrating Mix Slow, dropwise additionAllows for better heat dissipation and prevents localized temperature spikes.
Reaction Time Monitor by TLC; typically 30-60 minPrevents the mononitrated product from reacting further after the starting material is consumed.
Q3: My main product isn't this compound. How can I improve the regioselectivity for my desired isomer?

A: This is the core challenge of this specific synthesis. The methyl groups in m-xylene are activating and ortho-, para-directing. As shown in the mechanism below, this leads to preferential attack at the 4- and 2-positions, which are electronically activated and sterically accessible. The 5-position is electronically disfavored.

The diagram below illustrates the generation of the nitronium ion and its subsequent attack on the m-xylene ring, highlighting the formation of the major 4-nitro isomer.

G cluster_0 Step 1: Generation of Nitronium Ion (NO₂⁺) cluster_1 Step 2: Electrophilic Attack & Resonance cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Electrophile) H2NO3_plus->NO2_plus - H₂O H2O H₂O mXylene m-Xylene sigma_complex σ-Complex (Arenium Ion) (Resonance Stabilized) mXylene->sigma_complex + NO₂⁺ final_product 4-Nitro-m-xylene (Major Product) sigma_complex->final_product - H⁺ (reforms H₂SO₄ catalyst)

Caption: Mechanism of Electrophilic Nitration of m-Xylene.

Strategies to Influence Regioselectivity:

While achieving a high yield of the 5-nitro isomer is difficult with standard mixed-acid nitration, certain methodologies can alter the isomer distribution:

  • Steric Hindrance: Using bulkier nitrating agents or catalyst systems can sometimes favor attack at less sterically hindered positions. However, in the case of m-xylene, the 4- and 2-positions are relatively open.

  • Alternative Nitrating Systems: Research has explored various nitrating agents to improve selectivity.[10] Systems like zeolite beta catalysts have been shown to alter the isomer ratios in xylene nitration, though often favoring the 4-nitro isomer.[11] The use of bismuth nitrate has also been investigated to improve selectivity for 4-nitro-m-xylene.[8] While these don't directly favor the 5-position, they highlight that moving away from standard mixed acid can change the outcome.

  • Focus on Purification: The most practical approach for many labs is to accept the formation of an isomeric mixture and focus on highly efficient purification. The different isomers often have distinct physical properties (melting points, boiling points, polarity) that can be exploited.

    • Fractional Crystallization: If your crude product is solid, you may be able to separate isomers by carefully recrystallizing from a suitable solvent system.

    • Column Chromatography: This is the most effective method. A well-optimized silica gel column can separate the 2-, 4-, and 5-nitro isomers. HPLC methods have been developed specifically for the analysis and separation of this compound.[12]

Q4: I'm losing a lot of product during the workup. What is the best practice for quenching the reaction and extracting the product?

A: Proper workup technique is crucial for maximizing your isolated yield. The goal is to safely neutralize the strong acids and efficiently transfer your organic product from the aqueous phase to an organic solvent.

  • Quenching:

    • Prepare a beaker with a substantial amount of crushed ice and water.

    • Slowly and carefully pour your reaction mixture onto the ice with stirring. This will dilute the acids and dissipate heat. The crude product should precipitate as a solid or an oil.[13]

    • Safety Note: Always add the acid mixture to ice/water, never the other way around, to prevent dangerous splashing and boiling.[14][15]

  • Neutralization:

    • After quenching, the aqueous solution will still be highly acidic. Slowly add a saturated solution of sodium bicarbonate (or dilute sodium hydroxide) until the evolution of CO₂ gas ceases and the solution is neutral or slightly basic (test with pH paper). This step is critical to remove acidic impurities.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times. Using multiple smaller extractions is more efficient than one large one.[6]

    • Combine the organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with brine (saturated NaCl solution) to help remove dissolved water.

    • Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

The resulting crude product can then be purified as described in the previous section.

Troubleshooting Workflow

If you are facing low yields, follow this systematic workflow to diagnose the issue.

TroubleshootingWorkflow start Low Yield of This compound check_tlc Analyze crude product by TLC. Compare to starting material. start->check_tlc incomplete_rxn High amount of starting material (m-xylene) remains. check_tlc->incomplete_rxn Incomplete Reaction side_products Multiple new spots visible, especially a low Rf spot. check_tlc->side_products Side Products good_crude Clean crude product, but low isolated mass. check_tlc->good_crude Poor Recovery solve_incomplete Issue: Incomplete Reaction - Increase reaction time slightly. - Ensure proper acid concentration. - Check quality of nitric acid. incomplete_rxn->solve_incomplete solve_side_products Issue: Side Reactions (Dinitration/Oxidation) - Lower reaction temperature (0-5°C). - Reduce HNO₃ molar ratio. - Ensure slow, dropwise addition. side_products->solve_side_products solve_workup Issue: Workup/Purification Loss - Perform multiple extractions (3x). - Ensure complete neutralization before extraction. - Optimize column chromatography. good_crude->solve_workup end Optimized Yield solve_incomplete->end solve_side_products->end solve_workup->end

Caption: A systematic workflow for troubleshooting low yield.

Safety First: Handling Nitrating Agents

Nitration reactions are potentially hazardous and must be treated with the utmost respect.

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[14][16][17]

  • Exothermic Reaction: The reaction generates a significant amount of heat, which can lead to a "thermal runaway" condition if not controlled, potentially causing the reaction to boil violently or explode.[4][5]

  • Toxicity: Nitric acid fumes and nitrogen dioxide gas, which can be produced during the reaction, are highly toxic upon inhalation.[16]

Mandatory Safety Precautions:

  • Engineering Controls: Always conduct the reaction in a certified chemical fume hood with good ventilation.[16] Have an ice bath ready for immediate cooling.

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat.[14][16]

  • Emergency Preparedness: Ensure an emergency eyewash and safety shower are immediately accessible.[17] Have appropriate spill containment materials (like sodium bicarbonate to neutralize acid) on hand.

References

Technical Support Center: Purification of Crude 1,3-Dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude 1,3-Dimethyl-5-nitrobenzene (5-Nitro-m-xylene). The purity of this intermediate is often critical for the success of subsequent synthetic steps. This document moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt procedures to your specific experimental context. The primary focus is on ensuring scientific integrity, reproducibility, and, most importantly, laboratory safety.

Section 1: Pre-Purification Analysis: The Foundation of a Successful Strategy

Before any purification attempt, a thorough analysis of the crude material is not just recommended; it is essential. Choosing a purification strategy without understanding the nature and quantity of impurities is inefficient and can lead to failed experiments or impure final products.

Frequently Asked Question

Q: Why is it critical to analyze my crude sample before choosing a purification method?

A: Analyzing your crude material provides a roadmap for purification. Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy reveal the complexity of the mixture. This analysis helps you identify:

  • Unreacted Starting Materials: Such as m-xylene.

  • Isomeric Byproducts: Nitration of m-xylene can potentially yield other isomers (e.g., 1,3-dimethyl-2-nitrobenzene or 1,3-dimethyl-4-nitrobenzene), which often have very similar physical properties, making them challenging to separate.[1]

  • Over-Nitrated Products: The presence of dinitro- or trinitro-xylenes is a significant safety concern, as these compounds can be thermally unstable.[2]

  • Baseline/Particulate Impurities: Non-soluble process residues.

Understanding your impurity profile allows you to select the most effective technique, whether it's a simple recrystallization to remove minor impurities or a more complex chromatographic separation to resolve isomers.

Section 2: Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q: My compound, which appears as a yellow solid, won't fully dissolve in the recrystallization solvent, even near boiling. What should I do?

A: This indicates that you have either chosen a poor solvent or you have not used a sufficient volume. First, confirm you are using a solvent in which your compound is expected to be highly soluble at elevated temperatures.[3] If the solvent is appropriate, add more solvent in small increments (e.g., 5-10% of the current volume) while maintaining heat and stirring until dissolution is complete.[3] Avoid adding a large excess, as this will reduce your final yield. If large amounts of solvent are required, it is best to start over and select a more suitable solvent.

Q: My compound dissolved perfectly, but no crystals are forming, even after cooling to room temperature and placing it in an ice bath. How can I induce crystallization?

A: You are likely dealing with a supersaturated solution. Here are three common techniques to induce crystallization:

  • Seed Crystal: Add a tiny, pure crystal of this compound to the solution. This provides a nucleation site for crystal growth.[3]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments that are liberated can act as nucleation points.[3]

  • Reduce Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and re-saturate the solution. Then, attempt the cooling process again.

Q: My product "oiled out" during cooling, forming a liquid layer instead of solid crystals. How can I resolve this?

A: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the compound's melting point (72-74 °C).[4] To fix this, reheat the solution until the oil redissolves completely. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solution's solvating power, or simply add more of the primary solvent to make the solution more dilute. Allow it to cool much more slowly to ensure the solution temperature drops below the melting point well before saturation is reached.

Distillation & Chromatography Issues

Q: I am considering vacuum distillation for purification. What are the primary safety risks?

A: The most significant risk is the presence of thermally unstable poly-nitroaromatic impurities (e.g., dinitro-m-xylene).[2] As the distillation proceeds, these higher-boiling impurities become concentrated in the distillation flask. If the distillation is carried to dryness or the temperature rises too high, these compounds can decompose explosively.[2] NEVER distill to dryness. Always leave a small residue in the distillation pot and use a safety shield.

Q: I performed column chromatography, but my isomeric impurities are co-eluting with the product. How can I improve the separation?

A: Improving chromatographic resolution requires optimizing several parameters:

  • Solvent System (Eluent): Your current eluent is likely too polar, moving all components too quickly. Reduce the polarity by decreasing the proportion of the more polar solvent (e.g., switch from 15% ethyl acetate in hexane to 10% or 5%).

  • Stationary Phase: If you are using standard silica gel, consider a different stationary phase. For analytical-scale work, specialized columns can offer better separation.[5]

  • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation efficiency.

  • Loading: Ensure you have not overloaded the column. A smaller amount of crude material relative to the stationary phase will result in better separation.

Section 3: Standard Operating Protocol (SOP) - Recrystallization

Recrystallization is the most common and cost-effective method for purifying solid organic compounds like this compound.[6]

Step 1: Solvent Selection

The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[3] Based on the polarity of this compound, suitable solvents include alcohols and some non-polar/polar mixtures.

Solvent Boiling Point (°C) Comments
Ethanol78Good starting choice. Generally provides good differential solubility.
Methanol65Higher solubility than ethanol; may result in lower yield.
Isopropanol82Similar to ethanol, another excellent choice.
Hexane / Ethyl AcetateVariableA two-solvent system can be used if a single solvent is not ideal.
Step 2: Experimental Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored from persistent impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

  • Purity Assessment: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point range close to the literature value (72-74 °C).[4] A broad or depressed melting point indicates the presence of impurities.[3]

Section 4: Data & Visualization

Table 3: Key Physical & Safety Properties
PropertyValueSource(s)
Appearance Needles or yellow crystalline solid[7][8]
Molecular Weight 151.16 g/mol [7]
Melting Point 72-74 °C (162-165 °F)[4][7][8]
Boiling Point ~251-273 °C at atmospheric pressure[4][7]
Solubility Insoluble in water; soluble in many organic solvents[7][8][9]
Key Hazards Toxic (oral, dermal, inhalation), organ damage (repeated exposure)[4][7]

Workflow: Selecting a Purification Technique

Purification_Workflow cluster_impurities Impurity Type Identified cluster_methods Recommended Purification Method start Crude this compound analysis Analyze Impurity Profile (TLC, HPLC, GC-MS) start->analysis particulate Particulate Matter (e.g., catalyst residue) analysis->particulate isomers Isomers / Closely Related Compounds analysis->isomers baseline Baseline / Minor Polar Impurities analysis->baseline hot_filtration Hot Filtration during Recrystallization particulate->hot_filtration chromatography Column Chromatography (Silica Gel) isomers->chromatography If Recrystallization Fails recrystallization Recrystallization baseline->recrystallization baseline->chromatography Alternative hot_filtration->recrystallization end_product Pure Product (Verify with MP, NMR) recrystallization->end_product chromatography->end_product

Caption: Decision workflow for selecting the appropriate purification technique.

Section 5: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • Stenutz, R. (n.d.). This compound. The Stenutz Pages. Retrieved from --INVALID-LINK--

  • NOAA. (n.d.). This compound. CAMEO Chemicals. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Nitro-m-xylene. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (2019). SAFETY DATA SHEET: 2,5-Dimethylnitrobenzene. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 99-12-7. Retrieved from --INVALID-LINK--

  • Solubility of Things. (n.d.). Nitrobenzene. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Preparation of nitrobenzene. Retrieved from --INVALID-LINK--

  • Prof SUBBAIAH. (2020, May 15). Preparation of m-di nitro benzene (practical) [Video]. YouTube. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1,2-Dimethyl-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 5-Nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of 5-Nitro-m-xylene (3,5-dimethylnitrobenzene). This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical troubleshooting advice for removing isomeric impurities from your 5-Nitro-m-xylene preparations. We will explore the underlying principles of various purification techniques and provide detailed protocols to help you achieve the desired purity for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities I should expect when synthesizing 5-Nitro-m-xylene?

During the nitration of m-xylene, the directing effects of the two methyl groups lead to the formation of several isomers. Besides the desired 5-Nitro-m-xylene, the most common isomeric impurities are 2-Nitro-m-xylene (2,6-dimethylnitrobenzene) and 4-Nitro-m-xylene (2,4-dimethylnitrobenzene). The relative abundance of these isomers can vary depending on the specific nitrating agent and reaction conditions used.[1]

Q2: What are the key physical property differences between 5-Nitro-m-xylene and its isomers that can be exploited for purification?

The successful separation of these isomers hinges on exploiting their differing physicochemical properties. The most significant differences are in their melting and boiling points, as well as their differential solubility in various organic solvents.

Property5-Nitro-m-xylene2-Nitro-m-xylene4-Nitro-m-xylene
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol 151.16 g/mol 151.16 g/mol
Melting Point 72-74 °C14-16 °C7-9 °C
Boiling Point 273 °C (at 739 mmHg)225-227 °C244 °C
Appearance Powder to crystalClear yellow liquidLight yellow to amber liquid

Data compiled from various sources.[2][3][4][5][6][7]

The significant difference in melting points, with 5-Nitro-m-xylene being a solid at room temperature while its major isomers are liquids or low-melting solids, is a key factor that can be leveraged for purification by crystallization. The differences in boiling points also allow for separation by fractional distillation.

Q3: Which purification technique is generally the most effective for removing these isomeric impurities?

The most effective technique depends on the scale of your purification and the required final purity.

  • Fractional Crystallization is often the most practical and scalable method, especially given the significant difference in melting points. It is highly effective for removing the bulk of the liquid isomers.

  • Chromatography (HPLC and GC) offers the highest resolution and is ideal for analytical assessment of purity and for small-scale preparative purification to obtain highly pure material.

  • Fractional Distillation can be effective, but the relatively small differences in boiling points, especially under vacuum, may require a highly efficient distillation column.

  • Chemical Separation via selective reduction is a more specialized technique that can be useful in certain situations, particularly when other methods are less effective.

Q4: Are there any significant safety concerns when handling nitroxylenes?

Yes, nitroxylenes are toxic and should be handled with care. They can be harmful if swallowed, inhaled, or absorbed through the skin.[4] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[4]

Troubleshooting Common Purification Issues

Problem 1: My recrystallized 5-Nitro-m-xylene is still showing significant isomeric impurities by GC analysis.

  • Possible Cause 1: Inappropriate solvent choice. The ideal solvent should dissolve 5-Nitro-m-xylene well at elevated temperatures but poorly at low temperatures, while the isomeric impurities should remain more soluble at lower temperatures.

  • Troubleshooting:

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents. Alcohols like ethanol and methanol are good starting points as nitroxylenes show some solubility in them.[1][2][8]

    • Solvent Mixtures: A two-solvent system (e.g., ethanol/water) can sometimes provide better selectivity. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until turbidity appears. Reheat to dissolve and then cool slowly.[9][10]

  • Possible Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the co-precipitation of impurities.

  • Troubleshooting:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[11]

  • Possible Cause 3: Insufficient washing of the crystals. The mother liquor, which is rich in impurities, can adhere to the crystal surfaces.

  • Troubleshooting:

    • Wash with Cold Solvent: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to displace the mother liquor.[9]

Problem 2: I am having difficulty separating the isomers by flash chromatography.

  • Possible Cause: Poor selectivity on the chosen stationary phase.

  • Troubleshooting:

    • Vary the Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a stationary phase with different selectivity, such as alumina or a phenyl-bonded phase which can offer π-π interactions.[12]

Experimental Protocols

Protocol 1: Purification of 5-Nitro-m-xylene by Fractional Crystallization

This protocol is based on the general principles of recrystallization and the known solubility of similar nitroaromatic compounds in alcohols.[9][10]

Objective: To purify crude 5-Nitro-m-xylene containing isomeric impurities (2-nitro-m-xylene and 4-nitro-m-xylene) by recrystallization from ethanol.

Materials:

  • Crude 5-Nitro-m-xylene

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 5-Nitro-m-xylene in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The 5-Nitro-m-xylene should begin to crystallize. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or air-dry until a constant weight is achieved.

Workflow for Fractional Crystallization

A Crude 5-Nitro-m-xylene B Dissolve in minimal hot ethanol A->B C Hot gravity filtration (if needed) B->C D Slowly cool to room temperature C->D E Cool in ice bath D->E F Vacuum filter to collect crystals E->F G Wash with ice-cold ethanol F->G I Mother Liquor (contains impurities) F->I Filtrate H Dry purified crystals G->H cluster_purification Purification cluster_analysis Purity Analysis A Fractional Crystallization D Gas Chromatography (GC) A->D E High-Performance Liquid Chromatography (HPLC) A->E B Fractional Distillation B->D B->E C Chemical Separation C->D C->E Pure Pure 5-Nitro-m-xylene D->Pure Purity Confirmed E->Pure Purity Confirmed Crude Crude 5-Nitro-m-xylene Crude->A Crude->B Crude->C start Mixture of Nitroxylene Isomers in Organic Solvent step1 Add aqueous Sodium Sulfide (Na2S) solution Stir at room temperature or gentle heat start->step1 step2 Selective Reduction of 2- and 4-Nitro-m-xylene to corresponding anilines step1->step2 step3 Acid Wash (e.g., dilute HCl) step2->step3 separation Organic Layer (5-Nitro-m-xylene) Aqueous Layer (Amino-m-xylene hydrochlorides) step3->separation:f0 end Purified 5-Nitro-m-xylene separation:f0->end

References

Technical Support Center: Stabilizing 1,3-Dimethyl-5-nitrobenzene for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3-Dimethyl-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we provide in-depth technical guidance on ensuring the long-term stability of this compound, complete with troubleshooting advice and frequently asked questions to address common challenges encountered during its storage and handling. Our goal is to equip you with the necessary knowledge to maintain the integrity and purity of this critical reagent for the duration of your research endeavors.

Understanding the Stability of this compound

This compound, also known as 5-nitro-m-xylene, is a yellow crystalline solid with the chemical formula C8H9NO2.[1] While relatively stable under optimal conditions, its long-term stability can be compromised by several factors, primarily thermal stress and photodegradation. The electron-withdrawing nature of the nitro group, combined with the aromatic ring, makes the molecule susceptible to specific degradation pathways that can impact its purity and performance in sensitive applications.[2]

Nitroaromatic compounds are known to be incompatible with strong oxidizing agents and strong bases.[1][3] Understanding the inherent reactivity and potential degradation pathways is the first step toward implementing effective storage strategies.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is room temperature. It is crucial to protect the compound from light to prevent photodegradation.[4][5] The storage area should be well-ventilated.

Q2: My stored this compound has developed a darker yellow or brownish color. What could be the cause?

A2: A change in color is often an indicator of degradation. This can be caused by exposure to light, elevated temperatures, or contamination with impurities. Photodegradation can lead to the formation of colored byproducts. Thermal decomposition can also occur, especially at elevated temperatures, leading to the formation of various degradation products.[6][7][8] It is recommended to re-analyze the purity of the material if a color change is observed.

Q3: What type of container is best for storing this compound?

A3: Use a tightly sealed, amber glass bottle to protect the compound from light and moisture. The material of the container should be inert. Avoid plastic containers unless their compatibility with nitroaromatic compounds has been verified, as plasticizers or other additives could potentially leach into the compound.

Q4: Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound?

A4: While stabilizers are commonly used for highly unstable materials like nitrate esters in propellants (e.g., aromatic amines like diphenylamine or urea derivatives), the addition of stabilizers to a relatively pure chemical like this compound is not a standard practice in a research setting, as it would introduce an impurity.[9][10][11] The most effective strategy for maintaining purity is strict adherence to optimal storage conditions. If the compound is part of a formulation, the selection of a stabilizer would depend on the other components and the intended application.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Change in physical appearance (e.g., clumping, darkening color) 1. Moisture absorption.2. Photodegradation.3. Thermal degradation.1. Ensure the container is tightly sealed. Store in a desiccator if in a humid environment.2. Verify that the compound is stored in an amber, light-blocking container and away from direct light sources.3. Check storage temperature and ensure it is within the recommended range.
Unexpected peaks in analytical chromatogram (HPLC/GC) 1. Formation of degradation products.2. Contamination from handling or storage container.1. Characterize the impurities using mass spectrometry (MS) to understand the degradation pathway.2. Review handling procedures and ensure the use of clean, inert equipment.3. Consider re-purification of the compound if the impurity levels are unacceptable for the intended application.
Inconsistent experimental results 1. Degradation of the compound leading to lower effective concentration.2. Presence of impurities that interfere with the reaction.1. Re-test the purity of the this compound stock.2. If degradation is confirmed, use a fresh, high-purity batch of the compound.3. Always use a freshly prepared solution of the compound for critical experiments.

Degradation Pathways and Mechanisms

The two primary degradation pathways for this compound are photodegradation and thermal decomposition.

Photodegradation

Exposure to UV light can excite the nitro group, leading to the formation of reactive species that can undergo various reactions, including hydrogen abstraction from the methyl groups or the solvent, leading to a complex mixture of byproducts. While the exact pathway for this compound is not extensively documented in readily available literature, analogous nitroaromatic compounds are known to undergo photoreduction or photo-oxidation.

Diagram: Potential Photodegradation Initiation

G cluster_0 Photodegradation Initiation Compound This compound Excited Excited State (Triplet or Singlet) Compound->Excited UV Light (hν) Radical Radical Species Excited->Radical Hydrogen Abstraction Products Degradation Products Radical->Products Further Reactions G cluster_1 Thermal Decomposition Start This compound Step1 C-NO2 Bond Cleavage Start->Step1 High Temperature Radicals Aryl and NO2 Radicals Step1->Radicals End Complex Decomposition Products Radicals->End Secondary Reactions G cluster_2 HPLC Purity Workflow Prep Sample & Standard Preparation Inject HPLC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis & Purity Calculation Detect->Analyze

References

Minimizing by-product formation in the synthesis of 5-Nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Nitro-m-xylene

This guide is designed for chemistry professionals engaged in the synthesis of 5-Nitro-m-xylene (also known as 4-Nitro-m-xylene). Our objective is to provide a comprehensive technical resource that addresses the common challenges of by-product formation, offering actionable troubleshooting advice and optimized protocols to enhance yield, purity, and process safety.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the nitration of m-xylene. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing step-by-step solutions.

Q1: My product mixture contains a high percentage of the undesired 2-nitro-m-xylene isomer. How can I improve regioselectivity for the 5-nitro isomer?

Root Cause Analysis: The nitration of m-xylene is an electrophilic aromatic substitution reaction. The two methyl groups are ortho-, para-directing activators. The incoming electrophile (the nitronium ion, NO₂⁺) can attack several positions.

  • Position 4 (or 5): This position is para to one methyl group and ortho to the other. It is sterically accessible. This leads to the desired 5-Nitro-m-xylene.

  • Position 2: This position is ortho to both methyl groups. It is sterically hindered, which generally makes it a minor product.

  • Position 6: Identical to position 2.

While the 4-position is electronically and sterically favored, suboptimal reaction conditions can decrease this selectivity. Traditional mixed acid (H₂SO₄/HNO₃) nitration typically yields a product ratio of approximately 86% 4-nitro-m-xylene and 14% 2-nitro-m-xylene[1][2]. A higher than expected yield of the 2-nitro isomer suggests that kinetic control is overcoming thermodynamic preference, or that the catalytic system is not selective enough.

Solutions:

  • Employ a Shape-Selective Solid Acid Catalyst: Zeolite catalysts, particularly Hβ, have been shown to significantly enhance regioselectivity. The microporous structure of the zeolite creates a sterically constrained environment that favors the formation of the less bulky 4-nitro isomer over the 2-nitro isomer[3][[“]]. Using a zeolite Hβ catalyst with a high SiO₂/Al₂O₃ ratio can lead to superior selectivity[[“]].

  • Modify the Nitrating Agent: Using a bulkier nitrating agent can amplify the steric hindrance at the 2-position. A system of nitric acid and acetic anhydride, which generates acetyl nitrate in situ, can improve regioselectivity[[“]].

  • Optimize Reaction Temperature: While temperature primarily controls the rate of reaction and over-nitration, subtle effects on regioselectivity can be observed. Perform the reaction at the lower end of the effective temperature range (e.g., 0-10°C) to maximize the influence of steric factors.

Q2: I'm observing significant formation of dinitro-m-xylene by-products. How can this over-nitration be prevented?

Root Cause Analysis: The mononitrated product, 5-nitro-m-xylene, is still an activated ring (though less so than m-xylene) and can undergo a second nitration to form dinitro-m-xylene isomers, primarily 2,4-dinitro-m-xylene[1][5]. Over-nitration is typically caused by conditions that are too harsh, including excessive reaction times, high temperatures, or a high concentration of the nitrating agent[6].

Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature (e.g., 25-40°C). The nitration of m-xylene is highly exothermic, and poor temperature control is a primary cause of over-nitration[7]. Use an ice bath and ensure the slow, dropwise addition of the nitrating agent to manage the exotherm.

  • Control Stoichiometry: Use a slight molar excess of m-xylene relative to nitric acid or limit the molar ratio of nitric acid to m-xylene to a range of 1.0 to 1.25:1[8]. This ensures that the nitrating agent is the limiting reagent, reducing the likelihood of a second nitration event.

  • Reduce Reaction Time: Monitor the reaction progress using TLC or GC analysis. Once the consumption of m-xylene plateaus, quench the reaction promptly. Extended reaction times beyond the point of completion will only serve to increase the formation of dinitro by-products[6].

  • Use a Milder Nitrating System: Avoid using fuming nitric acid if possible, as it significantly increases the risk of over-nitration[6]. A standard mixture of concentrated nitric acid and sulfuric acid is sufficient for mononitration.

Q3: My reaction is incomplete, leaving a large amount of unreacted m-xylene. How can I improve conversion without increasing by-products?

Root Cause Analysis: Incomplete conversion can stem from several factors: insufficient concentration of the active nitronium ion (NO₂⁺), poor mixing in a heterogeneous reaction, or deactivation of the catalyst. Water produced during the reaction can dilute the sulfuric acid, reducing its efficacy in generating NO₂⁺ from nitric acid.

Solutions:

  • Ensure Anhydrous Conditions (Where Applicable): While the mixed acid system contains water, minimizing additional water is key. Use concentrated acids (e.g., 98% H₂SO₄ and 70% HNO₃).

  • Optimize Mixed Acid Strength: The concentration of sulfuric acid is critical for generating the nitronium ion. An optimal yield of 95.5% was achieved using a 70% strength mixed acid at 40°C in one study[7]. Insufficient acidity will result in a low concentration of the electrophile and poor conversion.

  • Improve Mass Transfer: Ensure vigorous and efficient stirring, especially in scaled-up reactions. Inadequate mixing can create localized "hot spots" or areas of low reagent concentration, leading to both by-product formation and incomplete reaction[7].

  • Consider a Continuous-Flow System: Continuous-flow reactors offer superior control over temperature and residence time, ensuring that all substrate is exposed to optimal conditions. This can significantly improve conversion rates and product consistency while enhancing safety[9].

Reaction Pathway and By-Product Formation

The following diagram illustrates the electrophilic substitution pathways in the nitration of m-xylene.

Nitration_of_mXylene cluster_intermediates Arenium Ion Intermediates cluster_products Mononitration Products mXylene m-Xylene Nitronium NO₂⁺ Intermediate4 σ-complex (C4 attack) Nitronium->Intermediate4 + NO₂⁺ Intermediate2 σ-complex (C2 attack) Nitronium->Intermediate2 + NO₂⁺ Product5Nitro 5-Nitro-m-xylene (Major Product) Intermediate4->Product5Nitro - H⁺ Product2Nitro 2-Nitro-m-xylene (Minor By-product) Intermediate2->Product2Nitro - H⁺ Dinitro Dinitro-m-xylene (Over-nitration By-product) Product5Nitro->Dinitro + NO₂⁺ (Harsh Conditions) Product2Nitro->Dinitro + NO₂⁺ (Harsh Conditions)

Caption: Reaction pathways in the nitration of m-xylene.

Optimized Protocol for Mononitration of m-Xylene

This protocol is designed to maximize the yield of 5-nitro-m-xylene while minimizing by-products. It emphasizes strict temperature control and controlled reagent addition.

Materials:

  • m-Xylene (99%)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • 5% Sodium Carbonate solution

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (or other suitable extraction solvent)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in a large ice-water-salt bath.

  • Acid Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid (98%) to 15 mL of concentrated nitric acid (70%). Allow this nitrating mixture to cool to below 10°C.

  • Charge Reactor: Add 21.2 g (0.2 mol) of m-xylene to the three-neck flask. Begin stirring and allow the m-xylene to cool to 0-5°C.

  • Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred m-xylene over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature between 25°C and 30°C. Do not allow it to exceed 35°C to prevent over-nitration[7][10].

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 30°C for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring.

  • Workup:

    • Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the lower aqueous acid layer.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium carbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The resulting crude product can be purified by vacuum distillation to separate the 5-nitro-m-xylene from unreacted starting material and other isomers.

Impact of Reaction Parameters on Synthesis Outcome

ParameterEffect on 5-Nitro-m-xylene YieldEffect on By-product FormationRecommended Setting / Rationale
Temperature Optimal yield at 30-40°C[7].> 40°C increases dinitration and oxidation.25-35°C: Balances reaction rate with selectivity. Strict control is essential.
Reaction Time Increases initially, then plateaus.Longer times (>60 min post-addition) significantly increase dinitration[6].30-60 min post-addition: Monitor by TLC/GC to determine the optimal endpoint and avoid over-reaction.
Mixed Acid Strength Higher H₂SO₄ concentration increases the rate.Excessively strong acid or fuming HNO₃ promotes over-nitration[6].~2:1 v/v H₂SO₄:HNO₃: Provides sufficient nitronium ion concentration without being overly aggressive.
Reagent Stoichiometry Using HNO₃ as the limiting reagent maximizes conversion of the acid.Excess HNO₃ leads directly to dinitration.1.0-1.2 eq. HNO₃ per eq. m-xylene: Minimizes the potential for a second nitration event[8].
Catalyst Choice Zeolite Hβ can give high yields.Zeolite Hβ significantly improves regioselectivity, reducing 2-nitro isomer formation[[“]].Zeolite Hβ: A greener, highly selective alternative to the traditional mixed acid system.

Frequently Asked Questions (FAQs)

Q: Are there safer, more environmentally friendly alternatives to the mixed acid process? A: Yes. The use of solid acid catalysts like zeolites is a prominent green alternative. These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, which eliminates the large volumes of acidic waste associated with traditional methods[2]. Additionally, continuous-flow processing can significantly improve the safety profile of the reaction by minimizing the volume of hazardous materials reacting at any given time[9].

Q: What is the most effective method for purifying the final product on a lab scale? A: For laboratory-scale purification, fractional vacuum distillation is highly effective for separating the 5-nitro-m-xylene from the 2-nitro isomer and any unreacted m-xylene, due to their different boiling points. If dinitro compounds are present, which have much higher boiling points, distillation is also an excellent choice. For removing trace impurities, column chromatography or recrystallization can be employed.

Q: Why is my reaction mixture turning dark brown or black? A: A dark coloration or the formation of char often indicates oxidative side reactions. The nitrating mixture is a strong oxidizing agent, and at elevated temperatures, it can begin to oxidize the methyl groups or the aromatic ring itself, leading to a complex mixture of by-products and reduced yield. This is a clear sign of poor temperature control. Adhering strictly to the recommended temperature limits is critical to prevent this.

References

Technical Support Center: Scaling Up the Nitration of m-Xylene Safely

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the safe and efficient scale-up of m-xylene nitration. This resource is designed for researchers and process chemists to navigate the complexities of this highly exothermic and potentially hazardous reaction. We will move from foundational principles to practical troubleshooting, ensuring you are equipped with the knowledge to perform this synthesis with confidence and safety.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses common questions about the m-xylene nitration reaction, providing the core knowledge needed for successful and safe execution.

Q1: What is the reaction mechanism for the nitration of m-xylene?

The nitration of m-xylene is a classic electrophilic aromatic substitution (EAS) reaction.[1] The process uses a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst to protonate nitric acid, which then loses a water molecule to form the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2] This ion is then attacked by the electron-rich aromatic ring of m-xylene. The two methyl groups on the m-xylene ring are activating and ortho-, para-directing, leading primarily to the formation of two major mononitrated isomers: 4-nitro-m-xylene and 2-nitro-m-xylene.[3][4][5][6]

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O mXylene m-Xylene SigmaComplex Sigma Complex (Carbocation Intermediate) mXylene->SigmaComplex + NO₂⁺ Products Mononitro-m-xylene (Isomer Mixture) SigmaComplex->Products - H⁺ G Start Temperature Rises Uncontrollably StopFeed STOP Reagent Feed Start->StopFeed MaxCool Maximize Cooling StopFeed->MaxCool CheckAgit Verify Agitation MaxCool->CheckAgit PrepQuench Prepare Emergency Quench CheckAgit->PrepQuench Controlled Temperature Controlled? PrepQuench->Controlled Alert Alert Supervisor & Prepare to Evacuate Resume Continue Monitoring Controlled->Resume Yes Quench Execute Emergency Quench Protocol Controlled->Quench No Quench->Alert

References

Validation & Comparative

Comparative Analysis of Nitration Rates: m-Xylene vs. p-Xylene

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the realm of electrophilic aromatic substitution, the nitration of substituted benzenes is a foundational reaction, pivotal for the synthesis of a vast array of chemical intermediates. A nuanced understanding of how substituent patterns on the aromatic ring influence reaction kinetics is paramount for optimizing synthetic routes and achieving desired regioselectivity. This guide provides an in-depth comparative analysis of the nitration rates of two common isomers of dimethylbenzene: meta-xylene (m-xylene) and para-xylene (p-xylene). We will delve into the underlying electronic and steric factors that govern their reactivity, present supporting experimental data, and provide a detailed protocol for their comparative analysis.

Theoretical Framework: Electronic and Steric Influences in Electrophilic Aromatic Substitution

The nitration of an aromatic compound is a classic example of electrophilic aromatic substitution (EAS).[1][2][3] The reaction proceeds via the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich π system of the benzene ring. The rate of this reaction is profoundly influenced by the nature of the substituents already present on the ring.[2][4]

Methyl groups, such as those in xylene, are activating substituents.[2][4] They increase the electron density of the aromatic ring through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network, pushing electron density towards the ring.[4]

  • Hyperconjugation: The overlap of the C-H σ bonds of the methyl group with the π system of the ring also donates electron density.[4]

This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles like the nitronium ion.[5] Consequently, both m-xylene and p-xylene undergo nitration faster than benzene.[5][6] However, the relative positioning of the two methyl groups in m-xylene and p-xylene leads to a significant difference in their nitration rates.

The Case of m-Xylene: Cooperative Activation

In m-xylene (1,3-dimethylbenzene), the two methyl groups are positioned meta to each other. Their activating effects are cooperative, significantly enhancing the electron density at the positions ortho and para to both groups. This leads to a highly activated ring system.

The Case of p-Xylene: Steric Hindrance

In p-xylene (1,4-dimethylbenzene), the methyl groups are situated opposite each other. While they still activate the ring, their spatial arrangement introduces a crucial factor: steric hindrance.[4][7] The positions available for electrophilic attack are ortho to each methyl group. The bulky methyl groups can physically obstruct the approach of the incoming nitronium ion, thereby slowing down the reaction rate.[4][7]

It has been observed that m-xylene can undergo nitration approximately 100 times faster than p-xylene, a difference primarily attributed to this steric hindrance in the p-isomer.[7]

Quantitative Comparison of Nitration Rates

The differential reactivity of m-xylene and p-xylene can be quantitatively assessed by comparing their relative reaction rates under identical conditions.

CompoundRelative Rate of Nitration (approx.)Key Influencing Factor
Benzene1Baseline
p-Xylene>1Activating methyl groups
m-Xylene~100x faster than p-xyleneCooperative activation and reduced steric hindrance[7]

Table 1: Approximate relative rates of nitration for benzene, p-xylene, and m-xylene.

Reaction Mechanism and Regioselectivity

The nitration of both m-xylene and p-xylene proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Nitration of m-Xylene

The methyl groups in m-xylene direct the incoming electrophile to the positions ortho and para to them. This results in the formation of primarily two mononitration products: 4-nitro-m-xylene and 2-nitro-m-xylene.

Nitration of p-Xylene

In p-xylene, all available positions for substitution are equivalent (ortho to one methyl group and meta to the other). This leads to the formation of a single mononitration product: 2-nitro-p-xylene.[8][9]

Below is a diagram illustrating the workflow for comparing the nitration of m-xylene and p-xylene.

G cluster_start Starting Materials cluster_reaction Nitration Reaction cluster_analysis Analysis cluster_products Products m_xylene m-Xylene nitration_m Nitration of m-Xylene m_xylene->nitration_m p_xylene p-Xylene nitration_p Nitration of p-Xylene p_xylene->nitration_p mixed_acid Mixed Acid (HNO3/H2SO4) mixed_acid->nitration_m mixed_acid->nitration_p quenching Reaction Quenching nitration_m->quenching nitro_m_xylene Nitroxylenes (from m-xylene) nitration_m->nitro_m_xylene nitration_p->quenching nitro_p_xylene 2-Nitro-p-xylene nitration_p->nitro_p_xylene extraction Product Extraction quenching->extraction gc_ms GC-MS Analysis extraction->gc_ms rate_comparison Rate Comparison gc_ms->rate_comparison

Caption: Workflow for comparing nitration of m-xylene and p-xylene.

The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of a generic xylene isomer.

Caption: General mechanism for electrophilic nitration of xylene.

Experimental Protocol: Comparative Nitration of m-Xylene and p-Xylene

This protocol outlines a procedure for the simultaneous nitration of m-xylene and p-xylene to compare their reaction rates.

Disclaimer: This protocol involves the use of concentrated acids and flammable organic compounds. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials and Reagents
  • m-Xylene (reagent grade)

  • p-Xylene (reagent grade)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Round bottom flasks

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure
  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to room temperature.

  • Reaction Setup: Set up two separate reaction flasks, one for m-xylene and one for p-xylene. To each flask, add 10 mL of dichloromethane and 1.0 g of the respective xylene isomer. Place both flasks in an ice bath and begin stirring.

  • Initiation of Nitration: Simultaneously, and dropwise, add 2 mL of the cold nitrating mixture to each of the xylene solutions over a period of 5 minutes.

  • Reaction Monitoring: At regular time intervals (e.g., 5, 10, 15, 30, and 60 minutes), withdraw a small aliquot (approx. 0.5 mL) from each reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing 2 mL of ice-cold water.

  • Work-up of Aliquots:

    • Add 2 mL of dichloromethane to each quenched aliquot and shake.

    • Separate the organic layer.

    • Wash the organic layer with 2 mL of saturated sodium bicarbonate solution, followed by 2 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • GC-MS Analysis: Analyze the dried organic layer from each time point by GC-MS to determine the relative amounts of the starting xylene and the nitrated products.

  • Data Analysis: Plot the concentration of the remaining xylene isomer versus time for both reactions. The initial rate of reaction can be determined from the slope of the curve at t=0.

Conclusion

The significant difference in the nitration rates of m-xylene and p-xylene provides a clear and instructive example of the interplay between electronic and steric effects in electrophilic aromatic substitution. The cooperative activating effect of the methyl groups in m-xylene, coupled with reduced steric hindrance, leads to a substantially faster reaction compared to p-xylene, where steric hindrance around the reaction sites impedes the approach of the electrophile. This fundamental understanding is crucial for chemists in various fields, enabling the rational design of synthetic strategies and the prediction of reaction outcomes.

References

A Comparative Toxicological Assessment: 1,3-Dimethyl-5-nitrobenzene vs. 2,4-Dinitrotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemicals and pharmaceutical intermediates, a thorough understanding of toxicological profiles is paramount for ensuring safety and guiding research. This guide provides a detailed comparative analysis of the toxicity of 1,3-Dimethyl-5-nitrobenzene and 2,4-Dinitrotoluene, synthesizing available experimental data to inform risk assessment and handling protocols.

Introduction

This compound (5-nitro-m-xylene) and 2,4-Dinitrotoluene (2,4-DNT) are both nitroaromatic compounds. 2,4-DNT is a well-characterized industrial chemical, primarily used as a precursor in the production of toluene diisocyanate for polyurethane foams, as well as in the manufacturing of explosives.[1] Due to its widespread use, its toxicological properties have been extensively studied. This compound is also utilized in chemical synthesis. While structurally related, the available toxicological data for this compound is significantly less comprehensive than for 2,4-DNT. This guide will present a detailed overview of the known toxic effects of both compounds, drawing comparisons where data allows and highlighting areas where further research is needed.

Toxicological Profile of 2,4-Dinitrotoluene (2,4-DNT)

2,4-Dinitrotoluene is a compound with a robust toxicological database, indicating significant health concerns with both acute and chronic exposure.

Acute Toxicity

Acute exposure to 2,4-DNT can lead to a range of adverse effects. The primary routes of exposure are oral, dermal, and inhalation.[2] The oral LD50 values in rodents demonstrate moderate to high toxicity.

SpeciesRouteLD50Reference
RatOral268 mg/kg[3]
MouseOral790 mg/kg[3]
Guinea PigOral1300 mg/kg[3]

Symptoms of acute toxicity are consistent with those of other nitroaromatic compounds and include cyanosis due to methemoglobinemia, ataxia, and in severe cases, death.[4]

Chronic Toxicity and Carcinogenicity

Chronic exposure to 2,4-DNT poses significant health risks, with the liver being a primary target organ.[2] Animal studies have demonstrated that long-term oral exposure to 2,4-DNT can lead to the development of tumors. Specifically, it has been shown to cause liver cancer in laboratory rats.[5] The mixture of 2,4- and 2,6-DNT is classified by the U.S. Environmental Protection Agency (EPA) as a probable human carcinogen (Group B2).[2] The International Agency for Research on Cancer (IARC) classifies 2,4-DNT as possibly carcinogenic to humans (Group 2B).[6]

Genotoxicity

The genotoxicity of 2,4-DNT has been a subject of extensive research. While some in vitro studies have produced conflicting results, there is evidence to suggest that 2,4-DNT can be genotoxic, particularly after metabolic activation. It has shown positive results in some bacterial reverse mutation assays (Ames test) and has been found to induce DNA damage.[7] The genotoxicity is believed to be mediated by its metabolites.

Reproductive and Developmental Toxicity

Studies in workers exposed to dinitrotoluenes have suggested potential reproductive effects, including reduced sperm counts, although these findings have not been consistently replicated.[5][8] Animal studies have more clearly demonstrated reproductive toxicity, with effects such as decreased fertility and lower sperm counts observed after exposure to high levels of 2,4-DNT.[5]

Toxicological Profile of this compound

The toxicological data for this compound is sparse in comparison to 2,4-DNT. Most of the available information comes from regulatory classifications and safety data sheets, which provide hazard statements but often lack detailed experimental data.

Acute Toxicity
Chronic Toxicity and Carcinogenicity

This compound is also classified as a substance that may cause damage to organs through prolonged or repeated exposure.[7][8] The specific target organs and the nature of the damage are not well-documented in the available literature. There is no classification available from major regulatory bodies like the IARC or EPA regarding its carcinogenicity, and no long-term carcinogenicity bioassays have been identified in the conducted searches.[8]

Genotoxicity

There is a lack of publicly available data on the genotoxicity of this compound. Standard mutagenicity assays, such as the Ames test or in vivo micronucleus assays, do not appear to have been published for this compound.

Reproductive and Developmental Toxicity

No information regarding the reproductive or developmental toxicity of this compound was found in the course of this review.

Comparative Analysis and Data Gaps

The comparison between this compound and 2,4-Dinitrotoluene is currently limited by the significant disparity in available toxicological data.

Toxicological Endpoint2,4-DinitrotolueneThis compound
Acute Oral LD50 (rat) 268 mg/kg[3]Data not available
Carcinogenicity Probable human carcinogen (EPA Group B2)[2], Possibly carcinogenic to humans (IARC Group 2B)[6]Data not available; Not classified by IARC[8]
Genotoxicity Evidence of genotoxicity, particularly after metabolic activation[7]Data not available
Reproductive Toxicity Demonstrated in animal studies; suggested in some human studies[5]Data not available
Primary Target Organs Liver, Blood, Central Nervous System[5][8]Organs susceptible to damage on repeated exposure (unspecified)[7][8]

The lack of empirical data for this compound makes a direct, evidence-based comparison of potency and specific toxic effects challenging. While its GHS classification indicates significant toxicity, the absence of quantitative data such as LD50 values, no-observed-adverse-effect levels (NOAELs), and carcinogenicity studies represents a critical data gap. Researchers and professionals working with this compound should exercise a high degree of caution, operating under the assumption of significant toxicity based on its classification and structural similarities to other nitroaromatic compounds.

Mechanistic Insights and Experimental Protocols

Potential Mechanism of Toxicity for Nitroaromatic Compounds

The toxicity of many nitroaromatic compounds, including 2,4-DNT, is linked to the metabolic reduction of the nitro groups to form reactive intermediates such as nitroso and hydroxylamino derivatives. These intermediates can induce methemoglobinemia by oxidizing the ferrous iron in hemoglobin to the ferric state, impairing oxygen transport. They can also bind to cellular macromolecules, including DNA, which is a key mechanism of their genotoxicity and carcinogenicity.

DOT Diagram: Generalized Metabolic Activation of Nitroaromatic Compounds

G Nitroaromatic Compound Nitroaromatic Compound Nitroso Intermediate Nitroso Intermediate Nitroaromatic Compound->Nitroso Intermediate Nitroreductases Hydroxylamino Intermediate Hydroxylamino Intermediate Nitroso Intermediate->Hydroxylamino Intermediate Nitroreductases Methemoglobinemia Methemoglobinemia Nitroso Intermediate->Methemoglobinemia Reactive Electrophiles Reactive Electrophiles Hydroxylamino Intermediate->Reactive Electrophiles Further Metabolism DNA Adducts DNA Adducts Reactive Electrophiles->DNA Adducts Protein Adducts Protein Adducts Reactive Electrophiles->Protein Adducts Genotoxicity/Carcinogenicity Genotoxicity/Carcinogenicity DNA Adducts->Genotoxicity/Carcinogenicity

Caption: Generalized pathway for the metabolic activation of nitroaromatic compounds leading to toxicity.

Experimental Protocol: Ames Test for Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of a chemical.

Objective: To determine if a test compound can induce mutations in strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Utilize several histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Exposure: a. In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. b. Incubate this mixture for a short period.

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) on each plate.

  • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

Rationale for Experimental Choices: The inclusion of multiple strains with different mutation detection capabilities and the use of an S9 fraction provide a comprehensive screening for various types of mutagenic events and pro-mutagens.

DOT Diagram: Ames Test Workflow

G cluster_prep Preparation cluster_exposure Exposure & Plating cluster_analysis Analysis Test Compound Test Compound Mix Mix Test Compound->Mix Incubate Incubate Mix->Incubate Bacterial Strain Bacterial Strain Bacterial Strain->Mix S9 Mix / Buffer S9 Mix / Buffer S9 Mix / Buffer->Mix Plate on Minimal Agar Plate on Minimal Agar Incubate->Plate on Minimal Agar Incubate 37°C Incubate 37°C Plate on Minimal Agar->Incubate 37°C Count Revertant Colonies Count Revertant Colonies Incubate 37°C->Count Revertant Colonies Data Analysis Data Analysis Count Revertant Colonies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Conclusion

This comparative guide underscores the significant toxicological concerns associated with 2,4-Dinitrotoluene, supported by extensive experimental data on its acute and chronic toxicity, carcinogenicity, and genotoxicity. In stark contrast, the toxicological profile of this compound is largely undefined by publicly available, in-depth studies. While its classification indicates a high potential for toxicity, the absence of quantitative data necessitates a cautious approach to its handling and use. Further research, including acute toxicity studies, genotoxicity assays, and long-term carcinogenicity bioassays, is crucial to fully characterize the risks associated with this compound and to enable a more direct and comprehensive comparison with structurally related compounds like 2,4-DNT.

References

Alternative methods for the synthesis of 3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Alternative Synthetic Routes for 3,5-Dimethylaniline

Prepared by: Gemini, Senior Application Scientist

Executive Summary

3,5-Dimethylaniline, also known as 3,5-xylidine, is a critical chemical intermediate in the synthesis of high-performance dyes, pigments, pharmaceuticals, and agrochemicals.[1] The growing demand for these end-products, coupled with an increasing emphasis on sustainable and efficient chemical manufacturing, necessitates a thorough evaluation of the available synthetic methodologies.[2][3] This guide provides a comparative analysis of prominent alternative methods for the synthesis of 3,5-dimethylaniline, moving beyond the conventional nitration and reduction of m-xylene. We will delve into the direct catalytic amination of 3,5-dimethylphenol, the reduction of 3,5-dimethylnitrobenzene using modern catalytic systems, and an innovative route via the rearrangement of cyclohexenone derivatives. Each method is evaluated based on reaction efficiency, operational complexity, safety, and environmental impact, supported by detailed experimental protocols and performance data to guide researchers and process chemists in selecting the optimal route for their specific application.

Introduction: The Industrial Significance of 3,5-Dimethylaniline

3,5-Dimethylaniline is a primary aromatic amine that serves as a foundational building block in organic synthesis. Its most significant application is as a precursor for azo dyes and high-performance pigments, such as Pigment Red 149.[1] The strategic placement of the two methyl groups on the aniline ring influences the final properties of these colorants, imparting stability and specific chromatic characteristics. Beyond pigments, its derivatives are integral to the development of various pharmaceuticals and agricultural chemicals. Traditional synthesis pathways often involve multi-step processes with harsh reagents and significant waste streams, making the exploration of cleaner, more efficient alternatives a key objective in modern chemical research.[4][5]

Comparative Analysis of Key Synthetic Routes

This section explores three distinct and viable synthetic strategies for 3,5-dimethylaniline. Each pathway is analyzed for its chemical principles, procedural execution, and overall performance.

Method A: Direct Catalytic Amination of 3,5-Dimethylphenol

This approach represents a more atom-economical and potentially greener alternative by directly converting a phenol to an aniline. The reaction involves the substitution of the hydroxyl group of 3,5-dimethylphenol with an amino group, typically using ammonia in the presence of a heterogeneous catalyst.

Mechanism and Rationale

The direct amination of phenols is a challenging transformation due to the strength of the C-O bond and the poor leaving group nature of the hydroxyl group. The reaction is believed to proceed via a keto-enol tautomerization of the phenol, facilitated by the catalyst surface.[6] The resulting cyclohexadienone intermediate is more susceptible to nucleophilic attack by ammonia. Subsequent dehydration and tautomerization yield the final aniline product. The choice of a noble metal catalyst, such as palladium supported on alumina, is crucial for activating the phenol and facilitating the C-N bond formation under gas-phase conditions, with water being the only theoretical byproduct.[7][8]

Experimental Protocol: Gas-Phase Amination

This protocol is based on a study of gas-phase amination in a continuous fixed-bed reactor.[7]

  • Catalyst Preparation : A catalyst containing 0.5% (mass) Palladium on a γ-Al₂O₃ support is prepared via the impregnation method. The catalyst is activated by heating at 250-300°C in a hydrogen atmosphere for 6 hours before use.[7][9]

  • Reaction Setup : The reaction is conducted in a continuous fixed-bed reactor packed with the prepared Pd/γ-Al₂O₃ catalyst.

  • Reaction Execution : A gaseous mixture of 3,5-dimethylphenol and ammonia is continuously passed through the heated reactor.

  • Reaction Conditions : The operational parameters are optimized for maximal yield. Favorable conditions include a specific reaction temperature, pressure, and molar ratio of ammonia to phenol, which must be determined experimentally.

  • Product Collection & Purification : The product stream exiting the reactor is cooled to condense the 3,5-dimethylaniline and unreacted starting materials. The product is then separated and purified, typically by distillation.

Workflow Diagram: Catalytic Amination

cluster_start Starting Materials cluster_process Reaction Process cluster_end Products DMP 3,5-Dimethylphenol Reactor Fixed-Bed Reactor (Pd/γ-Al₂O₃ Catalyst) DMP->Reactor NH3 Ammonia (NH3) NH3->Reactor DMA 3,5-Dimethylaniline Reactor->DMA Amination & Dehydration H2O Water (H₂O) Reactor->H2O

Caption: Gas-phase catalytic amination of 3,5-dimethylphenol.

Performance Data & Discussion

This method shows significant promise for industrial-scale production due to its continuous nature. Studies have reported reactant conversions of up to 90% with product yields reaching 75%.[7] The primary advantages are the direct conversion pathway and the generation of water as the main byproduct. However, the process requires high temperatures and pressures, and catalyst deactivation over time can be a concern, necessitating periodic regeneration.[4]

Method B: Reduction of 3,5-Dimethylnitrobenzene

The reduction of the corresponding nitro compound is a classic and highly reliable method for preparing anilines. While traditional methods used metals like iron or tin in acidic media, modern approaches employ catalytic hydrogenation or advanced reducing agents for improved selectivity and milder conditions.[10]

Mechanism and Rationale

This pathway involves two conceptual steps: the nitration of m-xylene to form 3,5-dimethylnitrobenzene, followed by its reduction. The reduction can be achieved through various means. Catalytic transfer hydrogenation, for example, involves a catalyst (e.g., Pd/C) and a hydrogen donor. A more recent, highly efficient method utilizes sodium borohydride (NaBH₄) in water, catalyzed by copper-doped magnetic iron oxide nanoparticles.[11] The nanoparticles provide a high surface area for the reaction, while NaBH₄ serves as a potent and convenient source of hydride ions to reduce the nitro group to an amine. The magnetic nature of the catalyst allows for its simple recovery and reuse.

Experimental Protocol: Nanocatalyst-Mediated Reduction

This protocol is adapted from a procedure using a magnetic nanocatalyst.[11]

  • Catalyst Suspension : In a 10 mL round-bottom flask, add 3,5-dimethylnitrobenzene (1 mmol, 0.151 g), the magnetic nanocatalyst (MMTFe₃O₄Cu MNPs, 20 mg), and water (2 mL).

  • Initial Stirring : Stir the resulting mixture vigorously in an oil bath pre-heated to 60°C for 3 minutes.

  • Addition of Reducing Agent : Add sodium borohydride (NaBH₄) (3 mmol, 0.114 g) to the suspension.

  • Reaction : Continue stirring the mixture at 60°C for an additional 5 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Catalyst Separation : After completion, remove the flask from the oil bath and separate the magnetic nanocatalyst from the reaction mixture using a strong external magnet.

  • Extraction & Purification : Extract the aqueous mixture with ethyl acetate (2 x 4 mL). Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Evaporate the solvent under reduced pressure to obtain pure 3,5-dimethylaniline.

Workflow Diagram: Reduction of 3,5-Dimethylnitrobenzene

cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Products DMNB 3,5-Dimethylnitrobenzene Reaction Reaction in H₂O (60°C, 5 min) DMNB->Reaction NaBH4 NaBH₄ NaBH4->Reaction Catalyst Magnetic Nanocatalyst Catalyst->Reaction Separation Magnetic Separation Reaction->Separation Product Mixture Extraction EtOAc Extraction Separation->Extraction Aqueous Phase DMA 3,5-Dimethylaniline Extraction->DMA Evaporation

Caption: Nanocatalyst-mediated reduction of 3,5-dimethylnitrobenzene.

Performance Data & Discussion

This method is exceptionally efficient, with reported yields as high as 96% in a very short reaction time (5 minutes).[11] The use of water as a solvent and the recyclability of the magnetic catalyst are significant advantages from a green chemistry perspective. The primary drawback is the need to first synthesize the 3,5-dimethylnitrobenzene precursor, which typically involves nitration of m-xylene, a process that uses hazardous nitric and sulfuric acids.

Method C: Synthesis via Rearrangement of Cyclohexenone Derivatives

This less conventional route avoids the direct use of aromatic precursors and instead builds the aromatic amine from a cyclic, non-aromatic starting material. One promising variant involves the catalytic aromatization of 3,5-dimethyl-2-cyclohexenone azine.

Mechanism and Rationale

The starting material, 3,5-dimethyl-2-cyclohexenone, can be derived from isophorone, which in turn is produced from the self-condensation of acetone.[12] The cyclohexenone is converted to an azine by reaction with hydrazine. The key step is the subsequent heating of this azine in the presence of a noble metal catalyst (e.g., Palladium on carbon) in a high-boiling inert solvent.[13] The catalyst facilitates a dehydrogenation/aromatization process, converting the two cyclohexene rings of the azine into two molecules of 3,5-dimethylaniline and releasing nitrogen gas. This pathway is advantageous as it produces the target isomer with high purity, free from other dimethylaniline isomers.[13]

Experimental Protocol: Aromatization of 3,5-Dimethyl-2-cyclohexenone Azine

This protocol is based on a patented process.[13]

  • Reaction Setup : A reaction vessel is charged with a high-boiling ether solvent (e.g., polyethylene glycol dimethyl ether) and a palladium-based catalyst. The mixture is heated to approximately 210°C under a vacuum.

  • Reactant Addition : Molten 3,5-dimethyl-2-cyclohexenone azine is slowly dripped into the hot, stirred catalyst suspension over several hours.

  • Reaction & Distillation : As the azine is added, it undergoes aromatization to form 3,5-dimethylaniline. The product distills from the reaction mixture along with a small amount of the solvent.

  • Product Collection : The distillate is collected. The process can be run until the desired amount of azine has been converted.

  • Purification : The collected distillate, rich in 3,5-dimethylaniline, is purified, typically by a final fractional distillation.

Workflow Diagram: Azine Aromatization Route

cluster_start Starting Material cluster_process Reaction Process cluster_end Products Azine 3,5-Dimethyl-2- cyclohexenone Azine Reaction Heating with Pd Catalyst in Ether Solvent (~210°C) Azine->Reaction Distillation Product Distillation Reaction->Distillation Aromatization N2 Nitrogen (N₂) Reaction->N2 DMA 3,5-Dimethylaniline Distillation->DMA

Caption: Synthesis of 3,5-dimethylaniline via azine aromatization.

Performance Data & Discussion

This method demonstrates excellent yields, with reports of up to 94.6% of theory.[13] A key advantage is the high isomeric purity of the final product, as the synthesis is regiochemically defined from the start. However, the synthesis of the azine precursor adds steps to the overall process. The high reaction temperatures and use of a vacuum add to the operational complexity and energy requirements.

Quantitative Performance Summary

FeatureMethod A: Catalytic AminationMethod B: Nitro ReductionMethod C: Azine Aromatization
Starting Material 3,5-Dimethylphenol3,5-Dimethylnitrobenzene3,5-Dimethyl-2-cyclohexenone Azine
Key Reagents NH₃, Pd/γ-Al₂O₃NaBH₄, Magnetic NanocatalystPd Catalyst, Ether Solvent
Reported Yield ~75%[7]Up to 96%[11]Up to 94.6%[13]
Reaction Time Continuous~5 minutes[11]~8 hours[13]
Temperature High (Process specific)60°C[11]~210°C[13]
Pressure High (Process specific)AtmosphericVacuum[13]
Key Advantages Atom-economical, direct, continuous process, water byproduct.Extremely fast, high yield, mild conditions, recyclable catalyst.High isomeric purity, avoids nitration of aromatics.
Key Disadvantages High energy input, catalyst deactivation.Requires nitrated precursor (hazardous step), cost of NaBH₄.Multi-step precursor synthesis, high temperature, long reaction time.

Conclusion and Outlook

Each of the evaluated methods presents a viable alternative to the traditional synthesis of 3,5-dimethylaniline, offering a unique balance of efficiency, safety, and operational complexity.

  • The nanocatalyst-mediated reduction of 3,5-dimethylnitrobenzene stands out for its remarkable speed and yield under mild, green conditions, making it ideal for laboratory-scale synthesis and potentially scalable processes, provided the precursor is readily available.

  • The direct catalytic amination of 3,5-dimethylphenol is highly attractive for large-scale industrial production due to its continuous nature and atom economy, aligning well with green chemistry principles.

  • The azine aromatization route offers a specialized pathway to exceptionally pure product, which is critical for applications demanding stringent quality control, such as in pharmaceuticals.

Future research will likely focus on refining these processes, particularly in developing more robust and cost-effective catalysts for direct amination and exploring bio-based routes to the precursor molecules. The choice of synthesis will ultimately depend on the specific requirements of the application, balancing the need for purity, yield, cost, and environmental impact.

References

Analysis of 1,3-Dimethyl-5-nitrobenzene purity by differential scanning calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Purity Analysis of 1,3-Dimethyl-5-nitrobenzene by Differential Scanning Calorimetry

For researchers and professionals in the chemical and pharmaceutical industries, the purity of a compound like this compound is not merely a number—it is a critical parameter that dictates its reactivity, safety profile, and suitability for downstream applications. As an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals, even minute impurities can have significant consequences. This guide provides a senior application scientist's perspective on utilizing Differential Scanning Calorimetry (DSC) for the purity assessment of this compound, benchmarked against established chromatographic techniques.

The Foundational Principle: Why DSC for Purity Analysis?

Differential Scanning Calorimetry stands out as a powerful thermoanalytical technique for the purity determination of highly crystalline, thermally stable organic compounds.[1][2] Its application is rooted in the fundamental thermodynamic principle described by the Van't Hoff equation, which states that impurities disrupt the crystal lattice of a substance, leading to a depression and broadening of its melting point.[3][4][5]

Unlike chromatographic methods that separate and quantify individual impurities against known reference standards, DSC provides a measure of the total mole percentage of all soluble impurities . This makes it an absolute method, offering a distinct advantage when impurity profiles are unknown or when certified impurity standards are unavailable.[1][6] The method is particularly reliable for materials that are greater than 98.5 mole percent pure.[3][7][8]

Comparative Analysis: DSC vs. Chromatographic Alternatives

While DSC is an elegant and efficient method, its applicability is not universal. A comprehensive purity assessment strategy often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful alternatives for analyzing nitroaromatic compounds.[1][9]

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Titrimetry
Principle Melting point depression based on the Van't Hoff equation.[4][10]Separation based on differential partitioning between a mobile and stationary phase.[9][11]Separation based on volatility and interaction with a stationary phase.[12][13]Chemical reaction and stoichiometric measurement.[14][15]
Purity Range Ideal for high purity samples (>98.5 mol%).[3][5]Wide range, from trace analysis to major components.Wide range, particularly effective for volatile impurities.Typically for major component assay, less sensitive to trace impurities.
Specificity Measures total soluble impurities; does not identify individual ones.High; identifies and quantifies specific impurities with known standards.[16]Very high; coupled with Mass Spectrometry (GC-MS), it provides structural identification of impurities.[13]Specific to a particular chemical reaction (e.g., reduction of nitro group).[14]
Reference Standard Not required for impurities (absolute method).[1]Required for each impurity to be quantified.Required for each impurity to be quantified.Requires a standardized titrant.
Sample Throughput Relatively fast for a single sample; ~30-60 min per run.Moderate; depends on run time and sample preparation.Moderate to high, especially with an autosampler.Fast per sample, but sample preparation can be involved.
Key Limitations Not for thermally unstable compounds, amorphous solids, or when impurities are insoluble in the melt.[1]Requires soluble, non-volatile samples; method development can be time-consuming.Limited to volatile and thermally stable compounds.[9]Susceptible to interferences from other reactive species.

Logical Workflow for Method Selection

Choosing the appropriate analytical technique is paramount. The decision hinges on the specific analytical question being asked—are you confirming the purity of a known, high-grade material, or are you identifying and quantifying specific, potentially hazardous impurities?

MethodSelection start Purity Analysis of This compound q1 Goal: Determine total purity of a known high-purity batch? start->q1 Primary Question q2 Goal: Identify & quantify specific impurities? q1->q2 No dsc Use Differential Scanning Calorimetry (DSC) q1->dsc Yes q3 Are impurities volatile & thermally stable? q2->q3 hplc Use High-Performance Liquid Chromatography (HPLC) q3->hplc No gc Use Gas Chromatography (GC / GC-MS) q3->gc Yes DSCWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Weigh 1-3 mg of sample into Al pan seal 2. Hermetically seal pan weigh->seal load 3. Load sample & reference pans into DSC seal->load run 4. Run slow scan (0.5°C/min) through melt load->run integrate 5. Integrate total & partial peak areas run->integrate plot 6. Generate Van't Hoff plot (Ts vs 1/F) integrate->plot calculate 7. Linearize plot & calculate purity plot->calculate

References

A Comparative Guide to HPLC and GC-MS for the Quantitative Analysis of 5-Nitro-m-xylene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise and accurate quantification of intermediates and active pharmaceutical ingredients (APIs) is paramount. 5-Nitro-m-xylene, a key starting material in various synthetic pathways, requires robust analytical methods to ensure quality and consistency. This guide provides an in-depth, objective comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 5-Nitro-m-xylene. The insights provided herein are grounded in established scientific principles and validated experimental practices, designed to assist researchers and drug development professionals in making informed decisions for their analytical needs.

Introduction to 5-Nitro-m-xylene and Analytical Imperatives

5-Nitro-m-xylene (1,3-dimethyl-5-nitrobenzene) is a nitroaromatic compound with a molecular weight of 151.16 g/mol .[1][2][3] Its chemical properties, including a melting point between 70-74°C and a boiling point of approximately 273°C, influence the choice of analytical methodology.[4][5] The accurate determination of its purity and the quantification of related impurities are critical for regulatory compliance and the safety and efficacy of the final product. Both HPLC and GC-MS are staple techniques in analytical chemistry, each with distinct advantages and limitations for the analysis of compounds like 5-Nitro-m-xylene.[6][7][8]

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[7][8]

Principle of HPLC

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like 5-Nitro-m-xylene, a reversed-phase HPLC method is typically the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, causing more polar compounds to elute earlier.

Experimental Protocol: HPLC-UV Analysis of 5-Nitro-m-xylene

This protocol outlines a robust HPLC method for the quantification of 5-Nitro-m-xylene.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

Method Rationale: The choice of a C18 column provides excellent retention and separation for aromatic compounds. The acetonitrile/water mobile phase offers good solvating power and is transparent at the detection wavelength. Maintaining a constant column temperature ensures reproducible retention times. The 254 nm wavelength is selected based on the UV absorbance profile of the nitroaromatic chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Sensitivity and Specificity

GC-MS is a highly sensitive and specific technique, particularly well-suited for the analysis of volatile and semi-volatile compounds.[6][7] Given 5-Nitro-m-xylene's volatility, GC-MS presents a powerful alternative to HPLC.

Principle of GC-MS

In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). The components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then detects, ionizes, and fragments the eluted components, providing a unique mass spectrum for definitive identification.

Experimental Protocol: GC-MS Analysis of 5-Nitro-m-xylene

This protocol details a reliable GC-MS method for the analysis of 5-Nitro-m-xylene.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-300

Method Rationale: The HP-5ms column is a low-bleed, nonpolar column ideal for separating a wide range of organic compounds. The temperature program is optimized to ensure good peak shape and resolution from potential impurities. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

Cross-Validation: Ensuring Method Concordance

Cross-validation of analytical methods is a critical step to ensure that different techniques produce comparable and reliable results.[9][10][11] This process is essential when transferring methods between laboratories or when using orthogonal techniques for confirmatory analysis. The validation of these methods should adhere to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[12][13][14][15]

Validation Parameters for Comparison

The following parameters are crucial for a comprehensive cross-validation of the HPLC and GC-MS methods for 5-Nitro-m-xylene analysis.

Performance Parameter HPLC with UV Detection (Typical) GC-MS
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.[14][16]Very High; mass spectral data provides definitive identification.[17]
Sample Throughput Moderate to HighModerate
Cost (Instrument) LowerHigher
Cost (Operational) Higher (solvent consumption)Lower (gas consumption)

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both HPLC and GC-MS analysis, as well as the logical flow of the cross-validation process.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent s1->s2 h1 System Equilibration s2->h1 s3 Filter Mobile Phase s3->h1 s4 Degas Mobile Phase s4->h1 h2 Inject Sample h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection h3->h4 d1 Integrate Peak Area h4->d1 d2 Construct Calibration Curve d1->d2 d3 Quantify Concentration d2->d3

Caption: HPLC Experimental Workflow for 5-Nitro-m-xylene.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Solvent s1->s2 g1 Vaporization in Inlet s2->g1 g2 Chromatographic Separation g1->g2 g3 Ionization (EI) g2->g3 g4 Mass Analysis g3->g4 d1 Extract Ion Chromatogram g4->d1 d2 Integrate Peak Area d1->d2 d3 Quantify & Confirm Identity d2->d3

Caption: GC-MS Experimental Workflow for 5-Nitro-m-xylene.

Cross_Validation_Logic start Define Analytical Requirement hplc Develop & Validate HPLC Method start->hplc gcms Develop & Validate GC-MS Method start->gcms compare Compare Validation Parameters (Linearity, Accuracy, Precision, etc.) hplc->compare gcms->compare concordance Assess Concordance of Results compare->concordance decision Select Method(s) for Intended Purpose concordance->decision end Implement for Routine Use decision->end

Caption: Logical Flow of Method Cross-Validation.

Concluding Remarks

Both HPLC-UV and GC-MS are robust and reliable techniques for the quantitative analysis of 5-Nitro-m-xylene. The choice between the two methods will ultimately depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and straightforward method suitable for routine quality control where high sensitivity is not the primary concern.[17] Its major advantage is the ability to analyze less volatile and thermally labile compounds without derivatization.

  • GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices.[17] The mass spectrometric detection provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and research applications.

For a comprehensive analysis, especially in complex sample matrices, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity of the analyte. This orthogonal approach provides the highest level of confidence in the analytical results.

References

A Spectroscopic Guide to Differentiating 5-Nitro-m-xylene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical research and pharmaceutical development, the precise identification of isomeric compounds is a critical step that underpins the validity of subsequent scientific inquiry. The nitration of m-xylene yields a mixture of isomers, primarily 5-nitro-m-xylene (3,5-dimethylnitrobenzene), 4-nitro-m-xylene (2,4-dimethylnitrobenzene), and 2-nitro-m-xylene (2,6-dimethylnitrobenzene). While sharing the same molecular formula, C₈H₉NO₂, and molecular weight of approximately 151.16 g/mol , their distinct structural arrangements give rise to unique spectroscopic fingerprints.[1][2][3] This guide provides a comprehensive comparison of these isomers using fundamental spectroscopic techniques, offering researchers a practical framework for their unambiguous identification.

The Structural Imperative: Why Isomer Differentiation Matters

The seemingly subtle shift of a nitro group among the methyl substituents on the benzene ring dramatically alters the electronic environment and symmetry of each molecule. This, in turn, influences their chemical reactivity, biological activity, and physical properties. For instance, steric hindrance around the nitro group in 2-nitro-m-xylene, where it is flanked by two methyl groups, will have a profound effect on its chemical behavior compared to the less hindered 5-nitro-m-xylene. Accurate characterization is therefore not merely an academic exercise but a prerequisite for reliable process development, quality control, and the synthesis of downstream products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical shift (δ) of ¹H and ¹³C nuclei is exquisitely sensitive to the local electronic environment, providing a detailed map of the isomeric structures.

¹H NMR Spectroscopy: Probing the Protons

The substitution pattern of the aromatic ring in each isomer results in a distinct number of signals, chemical shifts, and coupling patterns for the aromatic protons.

  • 5-Nitro-m-xylene (3,5-dimethylnitrobenzene): Due to its C₂ᵥ symmetry, the two protons ortho to the nitro group (H-4 and H-6) are chemically equivalent, as are the methyl groups. The proton situated between the two methyl groups (H-2) is also unique. This results in a simplified spectrum with two distinct aromatic signals and one methyl signal.

  • 4-Nitro-m-xylene (2,4-dimethylnitrobenzene): This isomer lacks the symmetry of 5-nitro-m-xylene, leading to three distinct aromatic proton signals and two separate methyl signals. The relative positions of these signals are dictated by the electron-withdrawing nature of the nitro group.

  • 2-Nitro-m-xylene (2,6-dimethylnitrobenzene): Similar to 5-nitro-m-xylene, this isomer possesses a plane of symmetry. Consequently, the two methyl groups are equivalent, and the three aromatic protons will give rise to two signals with a 2:1 integration ratio.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The effect of the nitro and methyl groups on the carbon chemical shifts provides another layer of differentiation. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded. The substitution pattern also dictates the number of unique carbon signals.

  • 5-Nitro-m-xylene: Exhibits a total of 6 distinct carbon signals (4 aromatic and 2 methyl, though the methyls are equivalent).

  • 4-Nitro-m-xylene: Shows 8 unique carbon signals, reflecting its lower symmetry.

  • 2-Nitro-m-xylene: Displays 6 carbon signals due to its symmetry.

The following table summarizes the expected key NMR features for the isomers of 5-nitro-m-xylene.

Spectroscopic Feature5-Nitro-m-xylene (3,5-dimethylnitrobenzene)4-Nitro-m-xylene (2,4-dimethylnitrobenzene)2-Nitro-m-xylene (2,6-dimethylnitrobenzene)
¹H NMR
Aromatic Signals232
Methyl Signals121
¹³C NMR
Aromatic Signals464
Methyl Signals121
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitroxylene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of approximately 12 ppm centered around 5-6 ppm.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with a Fourier transform and apply appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set a spectral width of about 200 ppm centered around 100 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Caption: Workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: Unveiling Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. The characteristic absorptions of the nitro group and the substitution pattern on the aromatic ring are key to distinguishing the isomers.

Key Vibrational Modes
  • N-O Stretching: The most prominent feature in the IR spectra of nitro compounds are the strong asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[4] The precise position of these bands can be subtly influenced by the electronic effects of the methyl groups.

  • C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring.

    • 5-Nitro-m-xylene (1,3,5-trisubstituted): Will show a characteristic pattern for this substitution.

    • 4-Nitro-m-xylene (1,2,4-trisubstituted): Will exhibit a different and distinct pattern.

    • 2-Nitro-m-xylene (1,2,3-trisubstituted): Will have its own unique set of absorption bands in this region.

Experimental Protocol for IR Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid or liquid nitroxylene sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

  • Analysis: Identify the key vibrational bands, particularly the N-O stretching and the C-H out-of-plane bending regions, to determine the isomer.

IR_Workflow A Place Sample on ATR Crystal B Acquire Background Spectrum A->B C Acquire Sample Spectrum B->C D Background Subtraction C->D E Analyze Spectrum for Key Vibrational Bands D->E F Isomer Identification E->F

Caption: ATR-IR spectroscopy workflow for isomer analysis.

Mass Spectrometry (MS): Fingerprinting by Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, offers structural clues that can help differentiate isomers. While all three isomers will have the same molecular ion peak (m/z 151), the relative abundances of their fragment ions can differ.

Expected Fragmentation Patterns

The electron ionization (EI) mass spectra will show a molecular ion peak at m/z 151.[1] Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z 30), O (m/z 16), and NO (m/z 46). The stability of the resulting carbocations will influence the relative intensities of these fragment peaks, which will vary depending on the positions of the methyl groups relative to the nitro group and to each other. For instance, the loss of a methyl group followed by rearrangement can lead to different fragment ion stabilities among the isomers.

Experimental Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the nitroxylene isomer in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Gas Chromatography (GC) Separation: Inject the sample into a GC-MS system. The GC will separate the isomers if they are present in a mixture. A non-polar capillary column (e.g., DB-5ms) is typically used.

  • Mass Spectrometry (MS) Detection: As each isomer elutes from the GC column, it enters the mass spectrometer.

  • Ionization: Electron ionization (EI) at 70 eV is standard.

  • Data Acquisition: The mass spectrometer scans a range of m/z values (e.g., 40-200) to detect the molecular ion and fragment ions.

  • Analysis: Compare the fragmentation patterns of the separated isomers.

UV-Vis Spectroscopy: A Complementary Technique

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While it may not be the primary technique for definitive isomer identification, the λₘₐₓ (wavelength of maximum absorbance) and the molar absorptivity can differ between the isomers due to the influence of the methyl groups on the electronic system of the nitrobenzene chromophore. These differences, though often subtle, can serve as a complementary data point. For instance, 4-Nitro-o-xylene has a maximum absorption at 278 nm.[5]

Summary of Spectroscopic Data

IsomerMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR FeaturesKey IR Bands (cm⁻¹)Mass Spec (m/z)
5-Nitro-m-xylene C₈H₉NO₂151.162 aromatic signals, 1 methyl signal~1530 (asym N-O), ~1350 (sym N-O)151 (M⁺)
4-Nitro-m-xylene C₈H₉NO₂151.163 aromatic signals, 2 methyl signals~1525 (asym N-O), ~1345 (sym N-O)151 (M⁺)
2-Nitro-m-xylene C₈H₉NO₂151.162 aromatic signals (2:1 ratio), 1 methyl signal~1535 (asym N-O), ~1360 (sym N-O)151 (M⁺)

Note: The exact spectroscopic values can vary slightly depending on the solvent, concentration, and instrument used.

Conclusion

The unambiguous differentiation of 5-nitro-m-xylene isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive structural information based on chemical shifts and signal multiplicities. IR spectroscopy offers a rapid method to distinguish isomers based on their unique C-H bending patterns and subtle shifts in the N-O stretching frequencies. Mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. By judiciously applying these techniques and understanding the principles behind the spectral differences, researchers can confidently identify and characterize these important chemical intermediates.

References

A Comparative Guide to the Reactivity of Nitroarenes in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive analysis of the factors governing the reactivity of nitroarenes in nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic underpinnings of the activating effects of nitro groups and present a comparative experimental study to quantify these effects. Detailed protocols, kinetic data, and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a thorough understanding of this fundamental reaction class.

Introduction: The SNAr Reaction in the Context of Nitroarenes

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] Unlike typical aromatic rings which are electron-rich and thus react with electrophiles, the presence of potent electron-withdrawing groups, such as the nitro group (–NO₂), can render the ring sufficiently electron-deficient to be attacked by nucleophiles.[2][3]

The Unique Role of the Nitro Group as an Activating Group

The nitro group is a powerful activator for SNAr reactions due to its strong inductive and resonance electron-withdrawing effects.[4] For the reaction to proceed efficiently, the nitro group must be positioned ortho or para to the leaving group.[5][6] This specific orientation allows the negative charge of the intermediate to be delocalized onto the oxygen atoms of the nitro group, providing significant stabilization.[5] A meta-positioned nitro group offers only inductive stabilization and does not significantly accelerate the reaction.[3]

The Meisenheimer Complex: A Key Intermediate

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][7] The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the leaving group.[8][9] This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7] The second, faster step involves the elimination of the leaving group, which restores the aromaticity of the ring.[7]

Caption: Energy profile of the SNAr reaction, highlighting the Meisenheimer complex.

Scope and Importance in Synthesis

The SNAr reaction of nitroarenes is a cornerstone of industrial and laboratory synthesis.[8] It is widely used in the production of pharmaceuticals, agrochemicals, and dyes. The predictable regiochemistry and broad substrate scope make it a reliable tool for introducing a variety of functional groups onto an aromatic core.

Factors Governing the Reactivity of Nitroarenes

The rate of SNAr reactions on nitroarenes is influenced by several key factors:

  • Number and Position of Nitro Groups: The reactivity of the nitroarene increases dramatically with the number of nitro groups positioned ortho and para to the leaving group.[5] This is due to the enhanced stabilization of the Meisenheimer complex.

  • Nature of the Leaving Group: The rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[9] Consequently, the reaction rate is often accelerated by more electronegative halogens (F > Cl > Br > I) because they increase the electrophilicity of the carbon atom being attacked through a powerful inductive effect.[9][10]

  • Strength of the Nucleophile: A more potent nucleophile will attack the electron-deficient ring more rapidly, leading to a faster reaction rate.[11]

  • Solvent: Polar aprotic solvents, such as DMF and DMSO, are generally preferred as they can solvate the cation of the nucleophile salt without strongly solvating the anion, thus enhancing its nucleophilicity.[11]

Experimental Comparison: A Case Study

To illustrate the profound effect of nitro group activation, we present a comparative study on the reactivity of three different chloronitroarenes with a common nucleophile, piperidine.

Objective: To quantify the increase in SNAr reaction rate with an increasing number of activating nitro groups.

Selected Substrates:

  • 4-Nitrochlorobenzene (one activating group)

  • 1-Chloro-2,4-dinitrobenzene (two activating groups)

  • 1-Chloro-2,4,6-trinitrobenzene (Picryl chloride, three activating groups)

Experimental_Workflow sub Prepare solutions of chloronitroarenes and piperidine mix Mix reactants in a thermostated vessel (e.g., 25°C) sub->mix monitor Monitor reaction progress over time (e.g., via UV-Vis or HPLC) mix->monitor data Acquire kinetic data (concentration vs. time) monitor->data calc Calculate pseudo-first-order (k_obs) and second-order (k2) rate constants data->calc compare Compare k2 values to determine relative reactivity calc->compare

Caption: Generalized workflow for the kinetic analysis of SNAr reactions.

Detailed Experimental Protocol

This protocol outlines a general procedure for determining the second-order rate constants for the reaction of various chloronitroarenes with piperidine in ethanol at 25°C.

Materials:

  • 4-Nitrochlorobenzene

  • 1-Chloro-2,4-dinitrobenzene

  • 1-Chloro-2,4,6-trinitrobenzene (Picryl Chloride)

  • Piperidine

  • Absolute Ethanol

  • UV-Vis Spectrophotometer with thermostated cell holder

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of each chloronitroarene (e.g., 1.0 x 10⁻³ M) in absolute ethanol.

    • Prepare a series of piperidine solutions in absolute ethanol with concentrations significantly higher than the nitroarene (e.g., 0.05 M, 0.10 M, 0.15 M) to ensure pseudo-first-order conditions.

  • Kinetic Run:

    • Set the spectrophotometer to the λmax of the product amine (determined separately).

    • Equilibrate both the nitroarene solution and a piperidine solution to 25°C in the thermostated cell holder.

    • To start the reaction, rapidly inject a small, precise volume of the nitroarene stock solution into the cuvette containing the piperidine solution and mix thoroughly.

    • Immediately begin recording the absorbance at the predetermined λmax as a function of time until the reaction is complete (stable absorbance reading).[10]

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation.[10]

    • Plot kobs versus the concentration of piperidine. The slope of the resulting line will be the second-order rate constant (k₂).

    • Repeat the procedure for each of the three chloronitroarenes.

Results and Discussion

The following table summarizes representative kinetic data for the SNAr reactions of the selected substrates with a common nucleophile.

SubstrateNucleophileSolventRelative Rate Constant (krel)
4-NitrochlorobenzenePiperidineEthanol1
1-Chloro-2,4-dinitrobenzenePiperidineEthanol~7 x 10³
1-Chloro-2,4,6-trinitrobenzenePiperidineEthanol~4 x 10⁷

Note: Relative rates are approximate and serve for comparative purposes. Absolute values can vary with specific reaction conditions.

Analysis of Reactivity Trends

The data clearly demonstrates the powerful activating effect of the nitro groups.

  • One Nitro Group: 4-Nitrochlorobenzene reacts at a measurable, but relatively slow rate.

  • Two Nitro Groups: The addition of a second nitro group in 1-chloro-2,4-dinitrobenzene increases the reaction rate by several orders of magnitude. The additional ortho nitro group provides another site for resonance stabilization of the negative charge in the Meisenheimer complex.

  • Three Nitro Groups: Picryl chloride, with three activating nitro groups, is exceptionally reactive, with a rate constant millions of times greater than that of 4-nitrochlorobenzene. The electron deficiency of the ring is so pronounced that the reaction is often instantaneous at room temperature.

Reactivity_Trend reactivity Increasing Reactivity sub1 4-Nitrochlorobenzene k_rel = 1 sub2 1-Chloro-2,4-dinitrobenzene k_rel ≈ 7 x 10³ sub3 Picryl Chloride k_rel ≈ 4 x 10⁷

Caption: Correlation between nitro group substitution and relative reactivity.

Conclusion

The reactivity of nitroarenes in nucleophilic aromatic substitution is directly and dramatically influenced by the number and position of the nitro groups. Each additional nitro group in an ortho or para position relative to the leaving group provides a substantial rate enhancement by stabilizing the key Meisenheimer intermediate. This predictable and quantifiable relationship is a fundamental principle in physical organic chemistry and a powerful tool for synthetic design, allowing chemists to tune the reactivity of aromatic substrates to achieve desired transformations under specific conditions.

References

A Comparative Guide to Azo Dye Synthesis: Evaluating 1,3-Dimethyl-5-nitrobenzene as a Precursor Against Common Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Precursors in Azo Dye Synthesis

Azo dyes represent the most voluminous and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their defining feature is the azo group (–N=N–), which connects two aromatic rings and forms the basis of their chromophoric system.[1] The synthesis of these dyes is predominantly achieved through a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as a phenol or another aniline.[1]

The selection of the initial primary aromatic amine, or its precursor, is a critical determinant of the final dye's properties. This choice dictates not only the color and its intensity but also vital performance characteristics like lightfastness, water solubility, and affinity for specific substrates.[2] While aniline and its simple derivatives are foundational, more complex precursors are employed to achieve specific performance targets.

This guide provides an in-depth comparative analysis of 1,3-dimethyl-5-nitrobenzene as a precursor for azo dyes. Its utility lies in its conversion to 3,5-dimethylaniline, a unique diazo component.[3][4] We will objectively compare its efficacy against conventional alternatives like aniline and 4-aminophenol, focusing on the synthetic pathway, reaction efficiency, and the characteristics of the resulting dyes. This analysis is grounded in experimental data and established chemical principles to guide researchers and development professionals in making informed decisions for their specific applications.

The Synthetic Pathway of this compound

The journey from this compound to a final azo dye is a multi-step process. Unlike primary amines that can be used directly, this compound requires an initial reduction step. This is a crucial point of differentiation from its alternatives.

Step 1: Reduction to 3,5-Dimethylaniline

The nitro group (–NO₂) is not amenable to diazotization. Therefore, the indispensable first step is its reduction to a primary amine (–NH₂). Catalytic transfer hydrogenation is a highly effective method for this transformation.[3][5]

  • Causality of Method Selection: This method is preferred in laboratory and industrial settings for its high selectivity and yield. Catalysts like Palladium on carbon (Pd/C) efficiently hydrogenate the nitro group without affecting the aromatic ring, leading to a cleaner product and simplifying subsequent purification.[3] The reaction typically proceeds under moderate hydrogen pressure and temperature in a solvent like ethanol.[5]

Step 2: Diazotization and Azo Coupling

Once 3,5-dimethylaniline is obtained, it follows the classic pathway for azo dye synthesis.[2]

  • Diazotization: The 3,5-dimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). This converts the primary amine into a highly reactive diazonium salt.[2][6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.[1][6]

  • Azo Coupling: The diazonium salt, a potent electrophile, is then immediately reacted with a coupling component (e.g., Naphthalen-2-ol, anilines, phenols).[1][2] This electrophilic aromatic substitution reaction forms the stable azo bridge and yields the final dye.

The overall workflow illustrates the additional synthetic step required when starting from a nitroaromatic precursor compared to a primary amine.

G cluster_0 Pathway for this compound A This compound B 3,5-Dimethylaniline A->B Reduction (e.g., Pd/C, H₂) C 3,5-Dimethyldiazonium Salt B->C Diazotization (NaNO₂, HCl, 0-5°C) D Final Azo Dye C->D Azo Coupling Coupling Coupling Component (e.g., Naphthalen-2-ol) Coupling->C

Fig 1. Synthetic workflow for an azo dye from this compound.

Comparative Efficacy Analysis: this compound vs. Alternatives

To provide a clear comparison, we will evaluate the pathway starting with this compound against two widely used precursors: Aniline and 4-Aminophenol . For a fair comparison, we will consider the synthesis of a structurally analogous dye where possible, using Naphthalen-2-ol as a common coupling component.

G cluster_A Precursor: this compound cluster_B Alternative: Aniline cluster_C Alternative: 4-Aminophenol cluster_D A1 This compound A2 Reduction A1->A2 A3 3,5-Dimethylaniline A2->A3 D1 Diazotization (NaNO₂, HCl, 0-5°C) A3->D1 B1 Aniline B1->D1 C1 4-Aminophenol C1->D1 D2 Azo Coupling with Naphthalen-2-ol D1->D2 D3 Final Azo Dye D2->D3

Fig 2. Comparative workflows for different azo dye precursors.
ParameterThis compoundAniline (Alternative 1)4-Aminophenol (Alternative 2)
Pre-synthesis Step Required: Reduction of nitro group.None: Direct use.None: Direct use.
Reaction Conditions Reduction: 70-130°C, 4-10 bar H₂ pressure, Pd/C catalyst.[3][5] Diazotization/Coupling: 0-5°C, atmospheric pressure.[2]Diazotization/Coupling: 0-5°C, atmospheric pressure.[6][7]Diazotization/Coupling: 0-5°C, atmospheric pressure.[2]
Overall Yield Potentially lower due to an additional step. High yield in reduction (>95%)[3] and coupling can be high, but cumulative losses are greater.Generally high, often serving as a benchmark. Can exceed 80-90% under optimized conditions.[6]Typically high, similar to aniline.
Purity & Side Reactions Reduction step is clean with a selective catalyst.[3] Diazotization of the resulting aniline is standard.Diazotization can produce phenol byproducts if the temperature is not strictly controlled.[1]The hydroxyl group can be sensitive to oxidation, potentially requiring more careful handling.
Resulting Dye Properties The two methyl groups on the diazo component sterically hinder aggregation and can increase solubility in organic solvents and polymers. This often leads to brighter shades and improved lightfastness.Produces the simplest phenylazo dyes. Properties are highly dependent on the coupling component.The hydroxyl group acts as a strong auxochrome, typically causing a bathochromic (deepening of color) shift and enhancing water solubility, making it useful for textile dyeing.[2]
Safety & Handling Nitroaromatics are generally toxic and require careful handling.[8]Aniline is toxic and readily absorbed through the skin.Aminophenols are harmful and irritants.[2]

Experimental Protocols

The following protocols provide a framework for synthesizing azo dyes from this compound (via its amine) and the alternative, 4-aminophenol.

Protocol 1: Synthesis of an Azo Dye from this compound

Part A: Reduction to 3,5-Dimethylaniline [3][5]

  • Reactor Setup: To a high-pressure reactor, add this compound (10 mmol, 1.51 g), 5% Pd/C catalyst (5% w/w of the nitro compound), and 50 mL of ethanol.

  • Inerting: Seal the reactor and purge with nitrogen gas to remove air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 7 bar. Heat the mixture to 80°C while stirring vigorously.

  • Reaction Monitoring: Maintain the reaction for 3-4 hours or until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the ethanol under reduced pressure to yield crude 3,5-dimethylaniline. Further purification can be achieved by distillation or chromatography if necessary.

Part B: Synthesis of 1-(3,5-dimethylphenylazo)-2-naphthol

  • Diazotization: Dissolve the synthesized 3,5-dimethylaniline (5 mmol, 0.61 g) in a mixture of 15 mL of water and 1.5 mL of concentrated HCl in a 100 mL beaker. Cool the solution to 0-5°C in an ice-water bath.

  • Nitrite Addition: Slowly add a pre-cooled solution of sodium nitrite (5.5 mmol, 0.38 g) in 5 mL of water dropwise. Maintain the temperature below 5°C and stir for 10 minutes after addition is complete. The formation of the diazonium salt is indicated.

  • Coupling Solution: In a separate 250 mL beaker, dissolve naphthalen-2-ol (5 mmol, 0.72 g) in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C in an ice-water bath.

  • Azo Coupling: Slowly add the cold diazonium salt solution to the cold naphthalen-2-ol solution with constant, efficient stirring. A brightly colored precipitate will form immediately.

  • Completion & Isolation: Stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. Collect the solid dye by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a desiccator.

Protocol 2: Synthesis of 1-(4-hydroxyphenylazo)-2-naphthol (from 4-Aminophenol)[3]
  • Diazotization: In a 100 mL beaker, suspend 4-aminophenol (10 mmol, 1.09 g) in 45 mL of water. Slowly add 12 mL of concentrated HCl while stirring until dissolved. Cool the solution to 0-5°C in an ice-water bath.

  • Nitrite Addition: Slowly add a pre-cooled solution of sodium nitrite (10 mmol, 0.70 g) in 5 mL of water with a dropper, keeping the temperature below 5°C. Stir for 5 minutes to form the diazonium salt solution.

  • Coupling Solution: In a separate 250 mL beaker, dissolve naphthalen-2-ol (10 mmol, 1.44 g) in 30 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C.

  • Azo Coupling: Slowly add the diazonium salt solution to the alkaline naphthalen-2-ol solution while stirring efficiently in an ice bath. A brick-red precipitate will form.

  • Completion & Isolation: Stir the mixture at 0°C for 10 minutes. Collect the product via suction filtration, wash with a small amount of cold water, and dry.

Conclusion and Field-Proven Insights

The efficacy of this compound as a dye precursor hinges on a trade-off between synthetic complexity and the unique properties of the final product.

  • Key Disadvantage: The primary drawback is the necessity of an initial reduction step, which adds time, cost (catalyst, equipment), and an additional purification stage to the overall process, potentially lowering the cumulative yield compared to starting directly with an aniline derivative.

  • Key Advantage: The true value of this compound lies in the structure of the resulting 3,5-dimethylaniline. The two methyl groups at the 3 and 5 positions provide significant steric bulk around the azo linkage. This structural feature can be highly advantageous for specific applications:

    • Improved Solubility: The steric hindrance can disrupt intermolecular stacking (π-π interactions) between dye molecules, which often leads to enhanced solubility in polymeric matrices and organic solvents. This is a critical factor for disperse dyes used in synthetic fibers.

    • Enhanced Stability: By shielding the azo group, the methyl substituents can increase the dye's photostability and resistance to chemical degradation, resulting in better lightfastness.

    • Color Purity: The steric hindrance can lead to brighter, purer colors by preventing the formation of aggregated species that can dull the shade.

References

A Senior Scientist's Guide to the Synthesis of 1,3-Dimethyl-5-nitrobenzene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 5-nitro-m-xylene, more systematically named 1,3-dimethyl-5-nitrobenzene, presents a classic challenge in electrophilic aromatic substitution. Unlike its isomers, 4-nitro-m-xylene and 2-nitro-m-xylene, the 5-nitro product cannot be efficiently obtained through the direct nitration of commodity m-xylene due to the ortho- and para-directing effects of the methyl groups. This guide provides a comprehensive cost-benefit analysis of the viable synthetic routes to high-purity this compound, tailored for researchers and process development chemists. We will dissect the most practical and established method—a multi-step route via the diazotization of 3,5-dimethylaniline—and contrast it with a more theoretical approach starting from mesitylene. This analysis weighs factors including raw material costs, process complexity, yield, safety, and scalability to provide a definitive recommendation for laboratory and potential scale-up applications.

The Synthetic Conundrum: Why Direct Nitration Fails

The core challenge in synthesizing this compound (CAS 99-12-7) lies in the fundamental principles of electrophilic aromatic substitution.[1] The two methyl groups on the m-xylene ring are activating, electron-donating groups. They direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho and para to themselves.

As illustrated below, the positions available for substitution on m-xylene are C2, C4, C5, and C6.

  • C2 and C6: These positions are ortho to one methyl group and para to the other, making them highly activated.

  • C4: This position is ortho to both methyl groups, also making it highly activated.

  • C5: This position is meta to both methyl groups. It receives no electronic stabilization from either group and is sterically hindered, making it the least favorable site for electrophilic attack.

Consequently, the direct nitration of m-xylene with standard mixed acid (HNO₃/H₂SO₄) overwhelmingly yields a mixture of 4-nitro-m-xylene (~85%) and 2-nitro-m-xylene (~15%), with negligible formation of the desired 5-nitro isomer.[2] This necessitates indirect, multi-step strategies to achieve the required substitution pattern.

Figure 1. Outcome of the direct nitration of m-xylene.

Route 1: Diazotization of 3,5-Dimethylaniline

This is the most scientifically sound and widely accepted laboratory method for preparing this compound. The strategy involves introducing the nitrogen functionality as an amino group in the correct position and then converting it to a nitro group via a diazonium salt intermediate. This approach leverages the power of the Sandmeyer reaction, a cornerstone of aromatic synthesis.[3][4]

Principle and Rationale

The synthesis begins with 3,5-dimethylaniline (also known as 3,5-xylidine).[5] This precursor already possesses the desired 1,3,5-substitution pattern. The amino group is first converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a superb intermediate because the dinitrogen moiety (N₂) is an excellent leaving group.

The diazonium salt is then treated with sodium nitrite in the presence of a copper catalyst. This results in the displacement of the diazonium group and the introduction of a nitro group, yielding the target molecule with high regiochemical purity.[6]

G A 3,5-Dimethylaniline B Aryl Diazonium Salt A->B  NaNO₂, HCl (0-5 °C) (Diazotization) C This compound B->C  NaNO₂, Cu catalyst (Sandmeyer-type Reaction)

Figure 2. Workflow for the synthesis via diazotization.

Cost-Benefit Analysis
  • Cost: The primary economic drawback of this route is the high cost of the starting material, 3,5-dimethylaniline. Laboratory-grade material can cost between $25 for 25 mL and over $60 for 100g.[7][8] This is orders of magnitude more expensive than m-xylene, which is a bulk commodity chemical priced at approximately

    780780-780−
    830 per metric ton.[9][10] Other reagents, such as sodium nitrite and hydrochloric acid, are inexpensive.[11][12] The use of a copper catalyst adds a minor cost and introduces a waste disposal consideration.

  • Benefits:

    • High Regioselectivity: This route provides essentially 100% regiochemical purity. The final product is free from the 2-nitro and 4-nitro isomers that plague the direct nitration approach. This eliminates the need for complex and costly isomeric separation, which is often impractical.

    • Reliability: Diazotization and Sandmeyer reactions are well-established, reliable transformations in organic synthesis, with extensive literature support.[13][14]

  • Challenges and Mitigation:

    • Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated and dry. The key mitigation strategy is to generate and use the salt in situ in a cold aqueous solution (0-5 °C) without isolation. Strict temperature control is paramount for safety and to prevent premature decomposition of the salt.

    • Waste Stream: The reaction generates an aqueous waste stream containing copper salts, which must be treated and disposed of according to environmental regulations.

Route 2: Nitration of Mesitylene (A Theoretical Alternative)

An alternative, though less practical, route could start from mesitylene (1,3,5-trimethylbenzene). Mesitylene has three symmetrically placed methyl groups, making all unsubstituted ring positions equivalent.

Principle and Rationale

This hypothetical three-step route would involve:

  • Mononitration of Mesitylene: Due to the high activation from three methyl groups, mesitylene is very reactive towards nitration.[15] Careful control of reaction conditions (e.g., using mixed acid at controlled temperatures) can achieve selective mononitration to yield 2-nitro-1,3,5-trimethylbenzene.[16][17]

  • Selective Oxidation: One of the three methyl groups would need to be selectively oxidized to a carboxylic acid. This is a significant challenge, as the conditions required for benzylic oxidation (e.g., KMnO₄, Na₂Cr₂O₇) are harsh and could potentially oxidize multiple methyl groups or degrade the molecule.

  • Decarboxylation: The resulting carboxylic acid would then be decarboxylated (removal of -COOH) to yield the final product. This typically requires high temperatures and a catalyst like copper in quinoline.

G A Mesitylene (1,3,5-Trimethylbenzene) B Nitromesitylene A->B  HNO₃ / H₂SO₄ (Mononitration) C 3,5-Dimethyl-2-nitrobenzoic Acid B->C  [Oxidizing Agent] (Selective Oxidation) D This compound C->D  Heat, Catalyst (Decarboxylation)

Figure 3. Hypothetical workflow starting from mesitylene.

Cost-Benefit Analysis
  • Cost: The primary advantage is the low cost of the initial feedstock, mesitylene, which is a readily available solvent. However, the overall process cost would be high due to the multiple steps, the need for specific (and potentially expensive) oxidizing agents, and the energy-intensive conditions for decarboxylation.

  • Benefits:

    • Inexpensive Starting Material: Mesitylene is a commodity chemical.[18]

  • Challenges and Mitigation:

    • Poor Selectivity in Oxidation: Achieving selective mono-oxidation of one of three equivalent methyl groups is extremely difficult and would likely result in a mixture of unreacted starting material, the desired mono-acid, and di/tri-acid byproducts, leading to very low yields and a purification nightmare.

    • Low Overall Yield: The cumulative yield over a three-step synthesis with a difficult selective oxidation step is expected to be very low.

    • Process Complexity: This route is significantly more complex and less reliable than the diazotization route, making it unsuitable for most practical applications.

Comparative Analysis Summary

The table below provides a side-by-side comparison of the two synthetic strategies.

MetricRoute 1: Diazotization of 3,5-DimethylanilineRoute 2: Nitration of Mesitylene
Starting Material Cost High (3,5-Dimethylaniline is a specialty chemical)[7][8]Low (Mesitylene is a commodity solvent)[18]
Number of Steps 2 (from aniline)3
Overall Yield Good to ExcellentPoor (estimated)
Regioselectivity Excellent (single isomer produced)Poor (oxidation step is unselective)
Process Safety Moderate (requires careful handling of diazonium salts)Moderate (strong oxidizers, high temperatures)
Environmental Impact Aqueous waste with copper saltsWaste from oxidizing agents, solvent waste
Scalability Feasible and well-understoodVery difficult due to selectivity issues
Overall Cost-Effectiveness Favorable for High Purity Product. High initial cost is offset by purity and reliability.Unfavorable. Low feedstock cost is negated by low yield and high processing costs.

Experimental Protocol: Synthesis of this compound via Diazotization

This protocol is a representative procedure for the synthesis of the title compound from 3,5-dimethylaniline.

Materials:

  • 3,5-Dimethylaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (~37%, 3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O, ~0.2 eq)

  • Sodium Metabisulfite (or Sodium Sulfite)

  • Deionized Water

  • Ice

  • Diethyl Ether (or Dichloromethane) for extraction

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate) for drying

Procedure:

  • Preparation of Diazonium Salt Solution:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3,5-dimethylaniline (1.0 eq) and water.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C. Stir until a fine slurry of the amine hydrochloride salt is formed.

    • Prepare a solution of sodium nitrite (1.1 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry over 30-45 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. A slight excess of nitrous acid should be confirmed with starch-iodide paper at the end of the addition. The resulting solution contains the aryl diazonium chloride.

  • Preparation of Copper(I) Nitrite Reagent:

    • In a separate large beaker, dissolve copper(II) sulfate pentahydrate (~0.2 eq) in hot water.

    • Slowly add a solution of sodium nitrite (a significant excess, e.g., 3-4 eq) to the hot copper sulfate solution.

    • Cool the mixture to room temperature. This suspension contains the active copper catalyst.

  • Sandmeyer-type Nitration:

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper/nitrite suspension from Step 2.

    • Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the foaming manageable.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3x volumes).

    • Combine the organic extracts and wash successively with water, 5% sodium hydroxide solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product, a yellow solid, can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Conclusion and Recommendation

For the synthesis of this compound, the cost-benefit analysis overwhelmingly favors the diazotization of 3,5-dimethylaniline (Route 1) . While the initial raw material cost is significantly higher than commodity chemicals like m-xylene or mesitylene, this route provides a reliable and direct path to the target molecule with exceptionally high regiochemical purity. The expense of the starting material is a necessary trade-off to circumvent the intractable selectivity issues associated with direct nitration. The process avoids the need for challenging isomeric separations, ultimately saving time, resources, and ensuring product quality.

The alternative route starting from mesitylene, while appearing attractive due to its cheap feedstock, is fraught with practical difficulties, most notably the lack of a selective mono-oxidation method. The anticipated low yield and complex purification render it economically and practically unviable for most applications.

Therefore, for any research, development, or production scenario where high-purity this compound is required, the Sandmeyer-type conversion of 3,5-dimethylaniline is the authoritative and recommended synthetic strategy.

References

Safety Operating Guide

Disposal Protocol: A Researcher's Guide to 1,3-Dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of 1,3-Dimethyl-5-nitrobenzene (also known as 5-Nitro-m-xylene). This compound, while a valuable intermediate, possesses significant toxicological properties that demand rigorous adherence to safety procedures. This document moves beyond a simple checklist, explaining the causality behind each step to foster a deeply ingrained culture of safety and compliance in your work.

Core Hazard Profile and Safety Data

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is a toxic nitroaromatic compound that requires careful management. Its primary risks include acute toxicity via oral, dermal, and inhalation routes, and it may cause organ damage through prolonged or repeated exposure.[1][2]

Property Information Source(s)
Chemical Name This compound[2]
Synonym(s) 5-Nitro-m-xylene[2]
CAS Number 99-12-7[2]
Appearance Needles or yellow crystalline solid[3]
GHS Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposure[1]
Primary Exposure Routes Inhalation, skin absorption, ingestion, eye/skin contact[4]
Solubility Insoluble in water[3]
Incompatibilities Strong oxidizing agents, strong bases[1][3]

Essential Personal Protective Equipment (PPE) and Handling

Given the compound's high toxicity, particularly through skin contact and inhalation, establishing a robust barrier between the researcher and the chemical is a non-negotiable first line of defense.

  • Engineering Controls : All handling and weighing of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Eye and Face Protection : Wear chemical safety goggles or a face shield to protect against accidental splashes or fine particle dispersion.

  • Skin Protection :

    • Gloves : Wear chemically resistant gloves, such as Nitrile rubber (minimum 0.35 mm thickness), ensuring they are inspected for integrity before each use.[6]

    • Lab Coat : A fully buttoned lab coat is mandatory to protect against contamination of personal clothing.

  • Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[2][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][5]

Emergency Protocol: Spill Management

Accidents can happen, but a well-defined spill response protocol can significantly mitigate the associated risks. The primary objective is to contain the spill safely and prevent exposure.

Step 1: Isolate and Secure the Area

  • Immediately alert colleagues and restrict access to the contaminated area.

  • Remove all sources of ignition, as the compound is likely combustible.[1][3]

  • For a solid spill, the recommended immediate isolation distance is at least 25 meters (75 feet) in all directions.[3]

Step 2: Don Appropriate PPE

  • Before approaching the spill, don the full PPE detailed in Section 2, including respiratory protection if significant dust is present.

Step 3: Containment and Cleanup

  • Crucially, do not sweep the dry solid. This will aerosolize the toxic dust.

  • Gently dampen the spilled solid material with acetone.[1][3] This action minimizes dust generation, a critical step given the inhalation hazard.

  • Using a scoop or other appropriate tools, carefully transfer the dampened material into a suitable container clearly labeled as "Hazardous Waste: this compound Spill Debris".[5]

  • Use absorbent paper dampened with acetone to wipe up any remaining material.[1][3]

Step 4: Decontamination

  • Wash the contaminated surface first with acetone, followed by a thorough wash with a soap and water solution.[1][3]

  • Do not re-enter the area without protective gear until it has been verified as clean by a Safety Officer or responsible person.[1][3]

Step 5: Waste Packaging

  • Seal all contaminated materials, including absorbent paper, gloves, and any contaminated clothing, in a vapor-tight plastic bag for final disposal as hazardous waste.[1][3]

Standard Disposal Workflow and Procedures

The disposal of this compound is governed by strict regulations. The only acceptable method is through a licensed hazardous waste management program, typically coordinated by your institution's Environmental Health and Safety (EHS) department.[2][5][7][8]

G cluster_0 cluster_1 start Waste Generated (Unused chemical, contaminated labware) characterize Step 1: Characterize Waste (Toxic, Non-Reactive, Solid) start->characterize segregate Step 2: Segregate Waste (Keep away from strong oxidizers & bases) characterize->segregate containerize Step 3: Containerize & Label (Use compatible, sealed container with full chemical name and hazard info) segregate->containerize store Step 4: Store in Designated SAA (Satellite Accumulation Area) containerize->store contact_ehs Step 5: Arrange Pickup (Contact Institutional EHS Office) store->contact_ehs end Disposal Complete (Handled by Certified Professionals) contact_ehs->end prohibited PROHIBITED ACTIONS drain Drain Disposal trash Regular Trash mixing Mixing with Incompatibles

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure:

  • Waste Characterization : Identify all materials contaminated with this compound (e.g., unused reagent, contaminated wipes, spill debris) as hazardous chemical waste.

  • Segregation : This is a critical safety step. Store waste containers of this compound separately from incompatible materials, especially strong oxidizing agents and bases, to prevent potentially hazardous reactions.[3][9]

  • Containerization :

    • Place the waste in a robust, chemically compatible container with a tightly sealing lid.[9] Reusing the original product container is often a good practice, provided it is in good condition.

    • Ensure the container is not overfilled to allow for expansion and prevent spills.[9]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste".

    • List the full chemical name: "this compound" or "5-Nitro-m-xylene". Do not use abbreviations or chemical formulas.[9]

    • Indicate the primary hazards (e.g., "Toxic").

    • Note the date when waste was first added to the container.

  • Accumulation and Storage : Store the sealed and labeled waste container in a designated and properly signed Satellite Accumulation Area (SAA) within your laboratory.[8] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Arrange for Disposal : Follow your institution's specific procedures to request a waste pickup from your EHS department.[7][8] They are equipped to transport and manage the final disposal in compliance with all local and national regulations.[10]

Prohibited Disposal Methods: A Critical Warning

To ensure safety and environmental protection, the following disposal methods are strictly forbidden and may lead to severe regulatory penalties and safety incidents.

  • DO NOT Pour Down the Drain : this compound is insoluble in water and toxic.[1][3] Sewer disposal is illegal and environmentally harmful, as wastewater treatment facilities are not designed to handle this type of chemical.[8][11]

  • DO NOT Dispose of in Regular Trash : The compound's toxicity poses a significant risk to sanitation workers and can lead to environmental contamination through landfill leachate.[7]

  • DO NOT Attempt In-Lab Neutralization/Deactivation : Without a formally validated and peer-reviewed procedure specific to this compound, attempting to chemically treat it can generate unknown, potentially more hazardous byproducts or cause uncontrolled reactions. Standard laboratory treatment procedures are generally not applicable to nitroaromatic compounds.[12]

By adhering to this guide, you contribute to a safer laboratory environment and ensure your research remains compliant and ethically responsible. When in doubt, always pause and consult your institution's Environmental Health and Safety department.

References

A Researcher's Guide to the Safe Handling of 1,3-Dimethyl-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical research demands a steadfast commitment to safety. This guide provides essential, field-proven protocols for the safe handling of 1,3-Dimethyl-5-nitrobenzene (also known as 5-Nitro-m-xylene), a compound requiring meticulous attention to detail to mitigate its inherent risks. Our focus extends beyond mere procedural steps, delving into the rationale behind each recommendation to empower you with the knowledge for safe and effective research.

Understanding the Hazard Profile of this compound

Table 1: Key Hazard Information for this compound

Hazard ClassificationGHS Hazard StatementsSignal Word
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowedDanger
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinDanger
Acute Toxicity, Inhalation (Category 3)H331: Toxic if inhaledDanger
Specific Target Organ Toxicity, Repeated Exposure (Category 2)H373: May cause damage to organs through prolonged or repeated exposureWarning

Source: Aggregated GHS information from multiple suppliers.[2]

Understanding these hazards is the foundational step in implementing a robust safety protocol. The toxicity of this compound necessitates a multi-faceted approach to personal protection, encompassing respiratory, skin, and eye protection.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale
Respiratory NIOSH-approved half-face respirator with organic vapor/acid gas cartridges and a dust/mist filter.[2]Protects against the inhalation of toxic dust and vapors.
Hands Chemical-resistant gloves (e.g., Nitrile rubber).Prevents dermal absorption, a primary route of exposure.
Body Protective clothing, such as a lab coat.Minimizes the risk of skin contact with the chemical.
Eyes/Face Chemical safety goggles or a face shield.[1][4]Protects against splashes and airborne particles.

It is imperative to inspect all PPE for integrity before each use and to don and doff it in a designated area to prevent cross-contamination.

PPE_Decision_Workflow start Handling This compound? ppe_check Is appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) available and in good condition? start->ppe_check proceed Proceed with Handling Protocol ppe_check->proceed Yes stop STOP! Obtain proper PPE before proceeding. ppe_check->stop No

Caption: PPE verification is a critical checkpoint before handling this compound.

Step-by-Step Handling Protocol

Adherence to a strict, systematic handling protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][4]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and operational.[4]

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the this compound to the work area.

Handling:

  • Don PPE: Put on all required personal protective equipment as outlined in Table 2.

  • Weighing: When weighing the solid, do so carefully to avoid generating dust.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly and stir to dissolve.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[5] Do not breathe in dust or vapors.[1][5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash your face, hands, and any exposed skin thoroughly after handling.[1][5]

Post-Handling:

  • Decontamination: Clean the work area thoroughly after use.

  • Doff PPE: Remove PPE in the designated area, being careful to avoid contaminating yourself.

  • Hand Washing: Wash hands again after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate work area (fume hood) prep_emergency Verify emergency equipment prep_area->prep_emergency prep_materials Gather all materials prep_emergency->prep_materials don_ppe Don appropriate PPE prep_materials->don_ppe weigh Weigh solid carefully don_ppe->weigh dissolve Prepare solutions slowly weigh->dissolve avoid_contact Avoid all contact dissolve->avoid_contact decontaminate Clean work area avoid_contact->decontaminate doff_ppe Doff PPE in designated area decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A systematic workflow for handling this compound from preparation to post-handling cleanup.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and informed response is critical.

Spill Response:

  • Evacuate and Isolate: Immediately evacuate the area and prevent entry. Isolate the spill area for at least 25 meters (75 feet) for solids.[3]

  • Remove Ignition Sources: Eliminate all potential sources of ignition.[2][3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment and Cleanup:

    • Dampen the spilled solid material with acetone to prevent it from becoming airborne.[2][3]

    • Transfer the dampened material into a suitable, labeled container for chemical waste.[2][3]

    • Use absorbent paper dampened with acetone to clean up any remaining residue.[2][3]

    • Seal all contaminated materials, including clothing and absorbent paper, in a vapor-tight plastic bag for disposal.[2][3]

    • Wash the spill area with acetone, followed by a thorough washing with soap and water.[2][3]

  • Re-entry: Do not re-enter the contaminated area until it has been verified as clean by a safety officer or other responsible person.[3]

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6]

Waste Disposal

All waste containing this compound, including contaminated materials from spills, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with all local, regional, and national regulations.[1][5] Never dispose of this chemical down the drain or in regular trash.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.